molecular formula C10H9ClN2O2 B117253 1-Chloro-6,7-dimethoxyphthalazine CAS No. 70724-23-1

1-Chloro-6,7-dimethoxyphthalazine

Cat. No.: B117253
CAS No.: 70724-23-1
M. Wt: 224.64 g/mol
InChI Key: DSFKIBHRGIYRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6,7-dimethoxyphthalazine is a versatile and valuable synthetic building block in medicinal and organic chemistry. Its structure, featuring a reactive chlorine atom at the 1-position and electron-donating methoxy groups at the 6 and 7-positions, makes it a privileged intermediate for constructing complex heterocyclic systems. This compound is primarily used as a precursor in the synthesis of diverse phthalazine-based derivatives with potential biological activity. The chlorine site is highly amenable to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and oxygen nucleophiles to create 1-substituted phthalazines. Research applications include the development of novel antimicrobial agents through molecular hybridization techniques, where the phthalazine core is coupled with other pharmacophores like thiazole or sulfonamide moieties to enhance biological activity. Furthermore, this intermediate can be utilized in the synthesis of more complex structures, such as phthalazine-fused selenone or thione derivatives, which are explored for their enzyme inhibitory properties and potential in developing new therapeutic scaffolds. The dimethoxy substitution pattern is particularly significant as it can influence the electronic properties of the ring system and the compound's overall interaction with biological targets. This reagent is strictly for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-chloro-6,7-dimethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFKIBHRGIYRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608262
Record name 1-Chloro-6,7-dimethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-23-1
Record name 1-Chloro-6,7-dimethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6,7-dimethoxyphthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine (CAS: 70724-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6,7-dimethoxyphthalazine is a substituted phthalazine derivative recognized for its role as a key intermediate in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a reactive chlorine atom and two methoxy groups on the phthalazine core, makes it a versatile building block in medicinal chemistry. The primary application of this compound is in the preparation of Carbazeran, a potent phosphodiesterase (PDE) inhibitor. This guide provides a comprehensive overview of the available technical data, synthetic considerations, and biological context for this compound.

Chemical and Physical Properties

Comprehensive experimental data for this compound is limited in publicly available literature. The following tables summarize the available predicted and structural information.

Table 1: General Properties

PropertyValueSource
CAS Number 70724-23-1N/A
Molecular Formula C₁₀H₉ClN₂O₂[1]
Molecular Weight 224.65 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC2=C(C=C1OC)C(=NN=C2)Cl[1]
InChI Key DSFKIBHRGIYRNZ-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3 2.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 224.035252 g/mol [1]
Monoisotopic Mass 224.035252 g/mol [1]
Topological Polar Surface Area 44.1 Ų[1]
Heavy Atom Count 15[1]

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 225.04253143.5
[M+Na]⁺ 247.02447155.4
[M-H]⁻ 223.02797145.9
[M+NH₄]⁺ 242.06907161.6
[M+K]⁺ 262.99841151.5
Data sourced from PubChem and predicted using CCSbase.[1]

Synthesis of this compound

The precursor, 6,7-dimethoxyphthalazin-1(2H)-one, can be synthesized from 4,5-dimethoxyphthalic acid or its anhydride by reaction with hydrazine hydrate.

Proposed Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Formation of Phthalazinone cluster_1 Step 2: Chlorination 4,5-Dimethoxyphthalic_acid 4,5-Dimethoxyphthalic acid Phthalazinone 6,7-Dimethoxyphthalazin-1(2H)-one 4,5-Dimethoxyphthalic_acid->Phthalazinone Heat Hydrazine_hydrate Hydrazine hydrate (N2H4·H2O) Hydrazine_hydrate->Phthalazinone Phthalazinone_re 6,7-Dimethoxyphthalazin-1(2H)-one Target This compound Phthalazinone_re->Target Heat POCl3 Phosphorus oxychloride (POCl3) POCl3->Target

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one A mixture of 4,5-dimethoxyphthalic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., water or ethanol) is heated to reflux for several hours. Upon cooling, the product, 6,7-dimethoxyphthalazin-1(2H)-one, is expected to precipitate and can be collected by filtration, washed, and dried.

Step 2: Synthesis of this compound 6,7-Dimethoxyphthalazin-1(2H)-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. The mixture is heated to reflux for a period of time, typically 1-4 hours, while monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC). After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water to remove any acidic impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Application in Drug Development: Synthesis of Carbazeran

This compound is a crucial intermediate in the synthesis of Carbazeran, a phosphodiesterase inhibitor. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 1-position is displaced by an amine.

Synthetic Scheme for Carbazeran

Carbazeran Synthesis Intermediate This compound Carbazeran Carbazeran Intermediate->Carbazeran Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Amine Ethyl 4-aminopiperidine-1-carboxylate Amine->Carbazeran

Caption: Synthesis of Carbazeran from this compound.

Biological Context: Phosphodiesterase 3 (PDE3) Inhibition

Carbazeran, synthesized from this compound, functions as a phosphodiesterase 3 (PDE3) inhibitor. PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

Inhibition of PDE3 specifically prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as increased cardiac contractility and vasodilation.

PDE3/cAMP Signaling Pathway

PDE3_cAMP_Signaling_Pathway Gs Gs protein AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3->AMP Hydrolysis Substrates Downstream Substrates PKA->Substrates Phosphorylation Response Cellular Response (e.g., Increased Cardiac Contractility, Vasodilation) Substrates->Response Carbazeran Carbazeran Carbazeran->PDE3 Inhibition

Caption: The PDE3/cAMP signaling pathway and the inhibitory action of Carbazeran.

Experimental Protocols

The following are detailed protocols for assays relevant to the biological activity of compounds derived from this compound.

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PDE3.

Principle: A fluorescently labeled cAMP derivative (tracer) has low fluorescence polarization (FP). When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a larger binding agent, increasing the FP. An inhibitor prevents this hydrolysis, keeping the FP low.

Materials:

  • Recombinant human PDE3 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent for the fluorescent monophosphate product

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compound (e.g., Carbazeran) and a known PDE3 inhibitor (positive control)

  • 384-well, low-volume, black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final solvent concentration should be constant across all wells (typically ≤1% DMSO).

  • Assay Plate Preparation: Add 5 µL of the serially diluted test compound, positive control, or negative control (solvent) to the wells of the microplate.

  • Enzyme Addition: Add 10 µL of diluted PDE3 enzyme solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 5 µL of the fluorescent cAMP substrate solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.

  • Measurement: Measure the fluorescence polarization of each well using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis: Calculate the percentage of inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PDE3_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound and Controls Start->Prepare_Reagents Add_Compound Add 5 µL of Compound/Control to 384-well Plate Prepare_Reagents->Add_Compound Add_Enzyme Add 10 µL of PDE3 Enzyme Solution Add_Compound->Add_Enzyme Incubate_1 Incubate for 15 min at Room Temperature Add_Enzyme->Incubate_1 Add_Substrate Add 5 µL of Fluorescent cAMP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate for 60 min at Room Temperature (in dark) Add_Substrate->Incubate_2 Stop_Reaction Add 10 µL of Binding Agent Incubate_2->Stop_Reaction Measure_FP Measure Fluorescence Polarization Stop_Reaction->Measure_FP Analyze_Data Calculate % Inhibition and Determine IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PDE3 inhibition assay.

Cell-Based Intracellular cAMP Measurement Assay

This protocol describes a method to measure the effect of a PDE inhibitor on intracellular cAMP levels in a cell-based assay.

Principle: Cells are treated with the PDE inhibitor, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. The inhibitor will potentiate the forskolin-induced cAMP accumulation, which is then measured using a suitable cAMP assay kit.

Materials:

  • A suitable cell line (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer

  • Test compound (PDE inhibitor)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a microplate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add assay buffer to each well and equilibrate the cells.

    • Add the diluted test compound or vehicle (control) to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Normalize the data with the forskolin-only treated cells as 100% cAMP accumulation and unstimulated cells as 0%. Plot the percentage of cAMP accumulation against the logarithm of the test compound concentration to determine the EC₅₀ value.

cAMP_Measurement_Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate and Incubate Overnight Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of PDE Inhibitor Seed_Cells->Prepare_Compound Wash_Cells Wash Cells with PBS and Add Assay Buffer Prepare_Compound->Wash_Cells Add_Inhibitor Add PDE Inhibitor or Vehicle to Wells Wash_Cells->Add_Inhibitor Incubate_1 Incubate for 15-30 min at 37°C Add_Inhibitor->Incubate_1 Stimulate Add Forskolin to Stimulate cAMP Production Incubate_1->Stimulate Incubate_2 Incubate for 30-60 min at 37°C Stimulate->Incubate_2 Lyse_and_Measure Lyse Cells and Measure Intracellular cAMP Incubate_2->Lyse_and_Measure Analyze_Data Normalize Data and Determine EC50 Lyse_and_Measure->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based intracellular cAMP measurement assay.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the phosphodiesterase 3 inhibitor, Carbazeran. While detailed experimental data on the compound itself is scarce in the public domain, its role in the production of biologically active molecules is established. The provided protocols for PDE3 inhibition and cAMP measurement assays offer a framework for researchers investigating compounds derived from this phthalazine core. Further research into the synthesis and characterization of this compound would be beneficial for the scientific community.

References

Core Physicochemical Properties of 1-Chloro-6,7-dimethoxyphthalazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6,7-dimethoxyphthalazine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its phthalazine core, substituted with methoxy and chloro groups, makes it an intriguing scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic pathway, and the potential biological relevance of this compound, tailored for professionals in the field of drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions due to the limited amount of publicly accessible research on this specific molecule.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂[1]
Molecular Weight 224.65 g/mol Calculated
Monoisotopic Mass 224.03525 Da[1]
CAS Number 70724-23-1[2][3][4]
Appearance Solid[2]
Solubility Soluble in Dichloromethane and Methanol[2]
Predicted pKa 1.98 ± 0.30[2]
Predicted XlogP 2.0[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[2]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺225.04253143.5
[M+Na]⁺247.02447155.4
[M-H]⁻223.02797145.9
[M+NH₄]⁺242.06907161.6
[M+K]⁺262.99841151.5
[M+H-H₂O]⁺207.03251136.5
[M+HCOO]⁻269.03345160.7
[M+CH₃COO]⁻283.04910188.4
[M+Na-2H]⁻245.00992151.9
[M]⁺224.03470149.5
[M]⁻224.03580149.5

Data from PubChemLite.[1]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route can be inferred from the synthesis of structurally similar compounds, such as 4-chloro-6,7-dimethoxyquinoline.[5][6] The proposed method involves the chlorination of the corresponding hydroxyphthalazine precursor.

Reaction Scheme:

6,7-dimethoxyphthalazin-1(2H)-one + POCl₃ → this compound

Materials and Equipment:

  • 6,7-dimethoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Ice bath

  • Heating mantle with a temperature controller

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system

  • Magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6,7-dimethoxyphthalazin-1(2H)-one in anhydrous toluene.

  • Chlorination: Cool the suspension in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G Proposed Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6,7-dimethoxyphthalazin-1(2H)-one 6,7-dimethoxyphthalazin-1(2H)-one Chlorination Chlorination 6,7-dimethoxyphthalazin-1(2H)-one->Chlorination POCl3 POCl3 POCl3->Chlorination Quenching Quenching Chlorination->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Relevance and Applications in Drug Discovery

While there is limited direct research on the biological activity of this compound, its structural similarity to other key pharmaceutical intermediates provides a strong basis for its potential application in drug discovery.

The structurally related compound, 4-chloro-6,7-dimethoxyquinoline, is a crucial intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), including Cabozantinib and Tivozanib.[6] These drugs are used in the treatment of various cancers. The chloro-substituent in these intermediates is highly reactive towards nucleophilic substitution, allowing for the facile introduction of various side chains that are essential for binding to the target kinases.

Given this precedent, it is plausible that this compound could serve as a valuable building block for the synthesis of novel kinase inhibitors or other targeted therapies. The phthalazine core itself is present in a number of biologically active compounds. Therefore, derivatives of this compound are worthy of investigation for their potential as therapeutic agents.

Representative Signaling Pathway: Tyrosine Kinase Inhibition

The following diagram illustrates a simplified, representative signaling pathway that is often targeted by tyrosine kinase inhibitors, which could potentially be synthesized from precursors like this compound.

G Representative Tyrosine Kinase Inhibitor Signaling Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) P1 P Receptor Tyrosine Kinase (RTK)->P1 Autophosphorylation TKI Tyrosine Kinase Inhibitor TKI->Receptor Tyrosine Kinase (RTK) Inhibition P2 P P1->P2 Signaling Cascade Signaling Cascade P2->Signaling Cascade Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Metastasis Metastasis Signaling Cascade->Metastasis

Caption: A simplified diagram of a tyrosine kinase inhibitor blocking a signaling pathway.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. While comprehensive experimental data on its physicochemical properties are not yet publicly available, this guide provides the currently known information, a plausible synthetic route, and a strong rationale for its further investigation in drug discovery and development programs. Researchers are encouraged to undertake further studies to fully characterize this compound and explore its synthetic utility.

References

An In-depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine: A Potential Phosphodiesterase 5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological applications of 1-Chloro-6,7-dimethoxyphthalazine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₉ClN₂O₂. Its structure features a phthalazine core substituted with a chlorine atom at the 1-position and two methoxy groups at the 6 and 7-positions.

The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂PubChem[1]
Molecular Weight 224.64 g/mol Calculated
Monoisotopic Mass 224.03525 DaPubChem[1]
CAS Number 70724-23-1ChemicalBook, LookChem[2][3]
Canonical SMILES COC1=C(C=C2C(=C1)C=NN=C2Cl)OCPubChem[1]
InChI Key DSFKIBHRGIYRNZ-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical methodologies for analogous phthalazine derivatives. The synthesis would likely involve the chlorination of a precursor, 6,7-dimethoxy-1(2H)-phthalazinone.

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined in the diagram below.

G cluster_0 Proposed Synthesis of this compound A Starting Material: 3,4-Dimethoxyphthalic Anhydride R1 Hydrazine Hydrate A->R1 B Intermediate: 6,7-Dimethoxy-1(2H)-phthalazinone R2 Chlorinating Agent (e.g., POCl₃) B->R2 C Final Product: This compound R1->B Hydrazinolysis R2->C Chlorination

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on the synthesis of similar 1-chlorophthalazine compounds. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Step 1: Synthesis of 6,7-Dimethoxy-1(2H)-phthalazinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphthalic anhydride in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 2: Chlorination to this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 6,7-dimethoxy-1(2H)-phthalazinone obtained from the previous step in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Biological Activity and Signaling Pathway

This compound has been investigated as a potential inhibitor of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that plays a crucial role in the regulation of cellular levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.

Mechanism of Action: PDE5 Inhibition

The inhibition of PDE5 by compounds like this compound leads to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and causing smooth muscle relaxation. This mechanism is the basis for the therapeutic effects of well-known PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.

The signaling pathway involving PDE5 is illustrated below.

G cluster_0 Nitric Oxide (NO) / cGMP Signaling Pathway and PDE5 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP PDE5->FiveGMP Hydrolyzes Inhibitor This compound Inhibitor->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

To evaluate the inhibitory potency of this compound against PDE5, a fluorescence polarization (FP)-based assay can be employed. This method is a sensitive and high-throughput-compatible technique for measuring enzyme activity.

Principle

The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) by PDE5. The product, FAM-GMP, is then bound by a specific binding agent, leading to a change in the fluorescence polarization signal. The degree of inhibition is determined by comparing the signal in the presence of the test compound to that of a control.

Materials and Reagents
  • Recombinant human PDE5 enzyme

  • FAM-labeled cGMP substrate

  • PDE5 assay buffer (e.g., containing Tris-HCl, MgCl₂, and a surfactant)

  • Binding agent (specific for GMP)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Sildenafil)

  • DMSO for compound dilution

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow

The workflow for the PDE5 inhibition assay is depicted in the following diagram.

G cluster_0 Experimental Workflow: PDE5 Inhibition Assay A Prepare serial dilutions of This compound in DMSO B Dispense compound dilutions, positive control, and DMSO (vehicle) into microplate wells A->B C Add PDE5 enzyme solution to all wells and incubate to allow for inhibitor binding B->C D Initiate the reaction by adding FAM-cGMP substrate solution C->D E Incubate at a controlled temperature (e.g., 37°C) to allow for enzymatic reaction D->E F Stop the reaction by adding the binding agent E->F G Measure fluorescence polarization (FP) using a microplate reader F->G H Calculate percent inhibition and determine the IC₅₀ value G->H

Caption: A stepwise workflow for conducting an in vitro PDE5 inhibition assay.

Data Analysis

The percentage of PDE5 inhibition is calculated for each concentration of the test compound using the following formula:

% Inhibition = 100 × [1 - (FP_sample - FP_min) / (FP_max - FP_min)]

Where:

  • FP_sample is the fluorescence polarization reading in the presence of the test compound.

  • FP_min is the fluorescence polarization of the negative control (no enzyme).

  • FP_max is the fluorescence polarization of the positive control (enzyme with no inhibitor).

The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to fully characterize its physicochemical properties and biological activity.

References

Solubility Profile of 1-Chloro-6,7-dimethoxyphthalazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Chloro-6,7-dimethoxyphthalazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for solubility determination, and a logical workflow for these procedures.

Core Topic: Solubility Profile of this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₉ClN₂O₂. Its solubility is a critical parameter for its use in synthetic reactions, purification processes, and formulation development. Understanding its behavior in various organic solvents is essential for optimizing reaction conditions, selecting appropriate recrystallization solvents, and ensuring efficient downstream processing.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively reported, its general solubility in a limited number of organic solvents has been noted. This information is summarized in the table below.

SolventQualitative Solubility
DichloromethaneSoluble[1]
MethanolSoluble[1]

Based on the structure of this compound, which contains both polar (methoxy groups, nitrogen atoms) and non-polar (chlorinated aromatic ring) features, it is anticipated to exhibit a range of solubilities in common organic solvents. Generally, phthalazine and its derivatives show better solubility in organic solvents compared to water[2]. The parent compound, phthalazine, is soluble in methanol and chloroform[3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis (optional, for high precision)

Procedure:
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate dissolution.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

  • Filtration: Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen until the dissolved solid is completely dry.

    • Weigh the vial with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))

    Alternatively, if the volume of the filtrate was accurately measured, the calculation is:

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

  • Quantification (Chromatographic/Spectroscopic Method - Optional):

    • For higher accuracy, the concentration of the filtered saturated solution can be determined using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.

    • Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve and measure its instrument response.

    • Determine the concentration of the diluted solution from the calibration curve and then calculate the original concentration of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant with a syringe settle->sample filter Filter through a syringe filter (e.g., 0.22 µm PTFE) sample->filter quantify Quantify dissolved solid filter->quantify gravimetric Gravimetric Method: Evaporate solvent and weigh residue quantify->gravimetric Direct spectro Spectroscopic/Chromatographic Method: Analyze concentration (e.g., HPLC, UV-Vis) quantify->spectro Indirect calculate Calculate Solubility (e.g., in g/L or mol/L) gravimetric->calculate spectro->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and a review of the synthetic utility of 1-Chloro-6,7-dimethoxyphthalazine. This versatile heterocyclic compound serves as a key building block in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This document is intended to be a resource for professionals in the fields of chemical research and drug development, offering detailed information to ensure its safe and effective use.

Safety Data and Hazard Information

This compound is a chemical intermediate that requires careful handling due to its potential hazards. The following tables summarize the available safety and physical property data.

Table 1: GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
H410Very toxic to aquatic life with long lasting effects.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Data compiled from multiple safety data sheets.

Table 2: Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
CAS Number 70724-23-1
Appearance Yellow solid
Melting Point No data available
Boiling Point No data available
Solubility No data available
Predicted XlogP 2.0

Physical and chemical properties are based on available data, though some specific points like melting and boiling points are not consistently reported in public sources.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.

  • Sweep up the spilled material and place it in a suitable container for disposal.

  • Do not let the product enter drains.

First Aid:

  • If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Development of hazardous combustion gases or vapors such as carbon oxides, nitrogen oxides, and hydrogen chloride is possible in the event of a fire.

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The chloro-substituent at the 1-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a versatile handle for molecular elaboration.

Generalized Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for common cross-coupling reactions where this compound can be utilized as a substrate. These protocols are based on established methodologies for similar aryl chlorides and should be optimized for specific substrates and reaction conditions.

a) Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond between the phthalazine core and a boronic acid derivative.

  • Procedure: To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added. The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2]

b) Buchwald-Hartwig Amination

This method is employed for the formation of a carbon-nitrogen bond, coupling an amine with the phthalazine scaffold.

  • Procedure: In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1-2.5 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv.). This compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane). The vessel is sealed and heated with stirring for the required time (typically 2-24 hours), with progress monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[3][4]

c) Sonogashira Coupling

This reaction facilitates the formation of a carbon-carbon bond between the phthalazine and a terminal alkyne.

  • Procedure: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, which can also serve as the solvent). The terminal alkyne (1.1-1.5 equiv.) is then added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[5][6][7]

G Generalized Workflow for Cross-Coupling Reactions cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction Process cluster_end Product Isolation start_phthalazine This compound reaction_vessel Reaction Vessel (Inert Atmosphere) start_phthalazine->reaction_vessel start_coupling_partner Coupling Partner (Boronic Acid, Amine, or Alkyne) start_coupling_partner->reaction_vessel heating Heating & Stirring reaction_vessel->heating reagents Palladium Catalyst + Ligand (if needed) + Base + Solvent reagents->reaction_vessel monitoring Monitoring (TLC, LC-MS) heating->monitoring workup Workup (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Generalized workflow for cross-coupling reactions.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its phthalazine core is found in numerous compounds with significant biological activity. Derivatives of phthalazine have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.

One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of several cancers. Studies have shown that certain phthalazine derivatives can act as potent inhibitors of the TGF-β pathway, not by inhibiting the TGF-β receptor kinase directly, but through a non-receptor-kinase mechanism that leads to reduced Smad phosphorylation.[8][9]

TGF_beta_pathway TGF-β Signaling Pathway and Phthalazine Derivative Inhibition TGF_beta TGF-β Ligand receptor TGF-β Receptor Complex (Type I & II) TGF_beta->receptor Binding & Activation smad23 Smad2/3 receptor->smad23 Phosphorylation smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) nucleus->transcription Regulation phthalazine Phthalazine Derivative phthalazine->smad23 Inhibits Phosphorylation (Non-receptor kinase mechanism)

Inhibition of the TGF-β signaling pathway by phthalazine derivatives.

The most promising compounds in these studies have shown high potency with IC₅₀ values in the low micromolar to nanomolar range, along with a favorable selectivity index, indicating a potential therapeutic window.[8][9] For example, one study identified a phthalazine derivative with an IC₅₀ of 0.11 ± 0.02 µM in a TGF-β-Smad dependent reporter assay.[8][9] This highlights the potential of the phthalazine scaffold in the development of novel therapeutics targeting this pathway.

Derivatives of phthalazine have also been investigated as inhibitors of other key signaling molecules in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[10][11][12]

This guide provides a foundational understanding of the safety, handling, and synthetic utility of this compound. As a versatile chemical intermediate, it holds significant potential for the synthesis of novel compounds with therapeutic relevance. Researchers and drug development professionals are encouraged to use this information to facilitate their work while adhering to the highest safety standards.

References

Commercial Suppliers and Technical Profile of 1-Chloro-6,7-dimethoxyphthalazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Chloro-6,7-dimethoxyphthalazine presents itself as a heterocyclic building block with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and known biological context, serving as a foundational resource for its application in the design and development of novel therapeutic agents.

Commercial Availability

This compound (CAS No. 70724-23-1) is readily accessible from a variety of commercial chemical suppliers. These companies primarily cater to research and development needs, offering the compound in quantities ranging from milligrams to kilograms. The table below summarizes a selection of commercial suppliers. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.

SupplierLocationMinimum Order QuantityContact Information
Amadis Chemical Co., Ltd.China (Mainland)10 MilligramTel: 86-571-89925085
Dayang Chem (Hangzhou) Co.,Ltd.China (Mainland)1 KilogramTel: +86-571-88938639
Bide Pharmatech Ltd.China (Mainland)Not SpecifiedTel: 021-61629020
Coolpharm Ltd.China (Mainland)Not SpecifiedTel: 86-531-8233381
Hunan chemfish Pharmaceutical co.,Ltd.China (Mainland)Not SpecifiedTel: 0731-85567275
SAGECHEM LIMITED.China (Mainland)Not SpecifiedTel: +86-571-86818502
Zhuozhou Wenxi import and Export Co., Ltd.China (Mainland)1 KilogramTel: +86-13111626072

Physicochemical Properties and Spectroscopic Data

A comprehensive experimental characterization of this compound is crucial for its use in synthesis and biological assays. While detailed experimental spectra are not widely published, predicted data can provide valuable insights.

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
CAS Number 70724-23-1
Predicted XlogP 2.3
Predicted Hydrogen Bond Donor Count 0
Predicted Hydrogen Bond Acceptor Count 4
Predicted Rotatable Bond Count 2

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺225.0427
[M+Na]⁺247.0246

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route involves the chlorination of the corresponding hydroxyphthalazine precursor, 6,7-dimethoxyphthalazin-1(2H)-one.

Proposed Synthesis of this compound

A likely synthetic pathway would proceed as follows:

Synthesis A 3,4-Dimethoxy- phthalic anhydride C 6,7-Dimethoxyphthalazin- 1,4(2H,3H)-dione A->C Reaction with Hydrazine B Hydrazine E 6,7-Dimethoxyphthalazin- 1(2H)-one C->E Selective Reduction D Reducing Agent (e.g., NaBH4) G 1-Chloro-6,7- dimethoxyphthalazine E->G Chlorination F Chlorinating Agent (e.g., POCl3)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Chlorination of 6,7-Dimethoxyphthalazin-1(2H)-one (Hypothetical)

This protocol is based on established methods for the chlorination of similar heterocyclic lactams. Optimization will be necessary.

Materials:

  • 6,7-Dimethoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or another suitable high-boiling solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 6,7-Dimethoxyphthalazin-1(2H)-one in anhydrous toluene.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (a molar excess, e.g., 3-5 equivalents) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological and Pharmacological Context

While specific studies on the biological activity of this compound are limited, the broader class of phthalazine derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Phthalazine-based compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2]

The phthalazine scaffold is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template for the development of ligands for multiple biological targets.[1] Commercially available drugs such as hydralazine (antihypertensive) and olaparib (anticancer) feature the phthalazine core, highlighting its clinical relevance.[1][2]

The presence of the reactive chloro group at the 1-position of this compound makes it an ideal starting material for the synthesis of a library of derivatives through nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships and optimize for specific biological targets.

Given the established roles of substituted phthalazines in targeting various signaling pathways, it is plausible that derivatives of this compound could be designed to modulate the activity of kinases, G-protein coupled receptors, or other key players in disease pathogenesis. The dimethoxy substituents on the benzene ring can also influence the molecule's electronic properties and its interactions with biological targets.

Signaling_Pathways cluster_0 Potential Cellular Targets of Phthalazine Derivatives Kinases Kinases (e.g., VEGFR, PARP) Proliferation Proliferation Kinases->Proliferation Regulates Angiogenesis Angiogenesis Kinases->Angiogenesis Regulates DNA_Repair DNA_Repair Kinases->DNA_Repair Regulates GPCRs GPCRs Cellular_Signaling Cellular_Signaling GPCRs->Cellular_Signaling Initiates Ion_Channels Ion Channels Membrane_Potential Membrane_Potential Ion_Channels->Membrane_Potential Maintains Enzymes Other Enzymes Metabolic_Pathways Metabolic_Pathways Enzymes->Metabolic_Pathways Catalyzes Phthalazine_Derivative This compound Derivative Phthalazine_Derivative->Kinases Inhibition/Modulation Phthalazine_Derivative->GPCRs Antagonism/Agonism Phthalazine_Derivative->Ion_Channels Blockade/Modulation Phthalazine_Derivative->Enzymes Inhibition

Caption: Potential signaling pathways targeted by phthalazine derivatives.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, the well-established pharmacological importance of the phthalazine scaffold provides a strong rationale for its exploration in drug discovery programs. This technical guide serves as a starting point for researchers, providing essential information on its procurement, synthesis, and potential biological applications, thereby facilitating its use in the quest for new and improved medicines.

References

The Enduring Legacy of Phthalazine: From Foundational Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and historical evolution of phthalazine compounds for researchers, scientists, and drug development professionals.

The journey of phthalazine, a bicyclic aromatic heterocycle, from its initial synthesis in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, is a testament to its versatile chemical nature and significant pharmacological potential. This technical guide delves into the core aspects of phthalazine's discovery, the evolution of its synthesis, and the historical development of its therapeutic applications, with a focus on its interaction with key signaling pathways.

The Genesis of a Scaffold: The Discovery and First Synthesis of Phthalazine

The history of phthalazine began in 1893 when Siegmund Gabriel and Georg Pinkus first reported its synthesis. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this important heterocyclic system. The initial synthesis involved the condensation of ω-tetrabromo-o-xylene with hydrazine, a reaction that, while historically significant, has since been largely superseded by more efficient methods.

Another early and notable method for the preparation of the parent phthalazine was the reduction of 1-chlorophthalazine. This was typically achieved using phosphorus and hydriodic acid, highlighting the early exploration of functional group transformations on the phthalazine core.

Foundational Synthetic Methodologies

The early syntheses of phthalazine and its derivatives were crucial in enabling the exploration of their chemical and biological properties. Below are the detailed experimental protocols for these seminal reactions.

The Gabriel and Pinkus Synthesis of Phthalazine (1893)

This method, while of historical importance, is rarely used today due to the harsh reaction conditions and the difficulty in preparing the starting material.

Experimental Protocol:

  • Starting Material: ω-tetrabromo-o-xylene and Hydrazine hydrate.

  • Procedure: A mixture of ω-tetrabromo-o-xylene and an aqueous solution of hydrazine hydrate was heated in a sealed tube. The reaction produced phthalazine along with hydrazine hydrobromide.

  • Purification: The resulting phthalazine was isolated from the reaction mixture by extraction and subsequent purification, likely through recrystallization.

Synthesis of Phthalazine by Reduction of 1-Chlorophthalazine

This method provided an alternative route to the parent phthalazine and was important for confirming its structure.

Experimental Protocol:

  • Starting Material: 1-Chlorophthalazine, Red Phosphorus, and Hydriodic Acid.

  • Procedure: 1-chlorophthalazine was heated under reflux with a mixture of red phosphorus and hydriodic acid. The reaction involved the reductive dehalogenation of the starting material.

  • Purification: The phthalazine product was isolated from the reaction mixture by neutralization, extraction, and subsequent purification by crystallization.

  • Yield: Specific quantitative yields from the original historical reports are not consistently documented in accessible literature.

Synthesis of 1-Chlorophthalazine from Phthalazinone

The preparation of 1-chlorophthalazine was a key step, as this intermediate is a versatile precursor for a wide range of phthalazine derivatives.

Experimental Protocol:

  • Starting Material: Phthalazin-1(2H)-one (Phthalazinone).

  • Reagents: Phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.

  • Procedure: Phthalazinone was heated with an excess of phosphorus oxychloride. The reaction converts the lactam functionality into the corresponding chloro derivative. The use of a high-boiling tertiary amine helps to drive the reaction to completion.

  • Purification: After the reaction, the excess phosphorus oxychloride was carefully removed (often by distillation under reduced pressure), and the crude 1-chlorophthalazine was purified by crystallization.

  • Yield: Modern adaptations of this reaction report yields that can vary significantly based on the specific substrate and conditions but are often in the range of 60-80%.

Quantitative Data and Physicochemical Properties

The fundamental properties of phthalazine are crucial for its application in drug design and development.

PropertyValueReference
Molecular FormulaC₈H₆N₂
Molar Mass130.15 g/mol
AppearancePale yellow needles
Melting Point90-91 °C
Boiling Point315-317 °C (decomposes)
pKa3.39
SolubilityMiscible in water

The Rise of Phthalazines in Medicinal Chemistry: The Hydralazine Story

The therapeutic potential of phthalazine derivatives was first realized with the discovery of hydralazine in the 1940s at Ciba. Initially investigated as an antimalarial agent, its potent vasodilatory effects were quickly recognized, leading to its development as one of the first oral antihypertensive drugs.[1]

Mechanism of Action: An Evolving Understanding

The initial understanding of hydralazine's mechanism of action was its ability to directly relax arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[1][2] This direct vasodilator effect was a novel therapeutic approach at the time.[3]

Over the decades, a more nuanced understanding of its molecular mechanism has emerged. It is now believed that hydralazine's vasodilatory effects are mediated through multiple pathways, including:

  • Inhibition of calcium release: It interferes with the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells.[2]

  • Potassium channel opening: It may activate potassium channels, leading to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits contraction.

  • Generation of nitric oxide (NO): There is evidence to suggest that hydralazine may stimulate the release of nitric oxide from endothelial cells, a potent vasodilator.

This evolution in understanding, from a general physiological effect to specific molecular interactions, mirrors the broader progress in pharmacology and drug development.

Modern Perspectives: Phthalazines and Signaling Pathways

The foundational knowledge gained from early phthalazine derivatives like hydralazine has paved the way for the development of a new generation of targeted therapies. The phthalazine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds that modulate key signaling pathways implicated in a variety of diseases, most notably cancer.

Inhibition of VEGFR-2 Signaling

A significant area of modern phthalazine research is in the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several phthalazine-based compounds have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and blocking downstream signaling.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg pY1054/1059 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Phthalazine Phthalazine Derivatives Phthalazine->P1 Inhibition

Caption: Phthalazine derivatives inhibiting VEGFR-2 signaling.

Experimental Workflow for Synthesis of Phthalazinone Derivatives

The synthesis of phthalazinone derivatives, which are common precursors to medicinally active phthalazines, often follows a standardized workflow.

Synthesis_Workflow Start Phthalic Anhydride Derivative Reaction1 Reaction with Hydrazine Hydrate Start->Reaction1 Intermediate1 Phthalazin-1,4-dione Derivative Reaction1->Intermediate1 Reaction2 Chlorination (e.g., POCl₃) Intermediate1->Reaction2 Intermediate2 1,4-Dichlorophthalazine Derivative Reaction2->Intermediate2 Reaction3 Nucleophilic Substitution Intermediate2->Reaction3 FinalProduct Target Phthalazine Derivative Reaction3->FinalProduct

Caption: General workflow for phthalazine derivative synthesis.

Conclusion

From its humble beginnings in a 19th-century laboratory, the phthalazine ring system has evolved into a cornerstone of modern medicinal chemistry. The journey from the initial discovery and synthesis to the development of targeted therapeutics illustrates the iterative and evolving nature of drug discovery. The rich history and continued exploration of phthalazine chemistry ensure that this versatile scaffold will remain a significant source of new therapeutic agents for years to come.

References

Spectroscopic and Analytical Profile of 1-Chloro-6,7-dimethoxyphthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 1-Chloro-6,7-dimethoxyphthalazine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic values and generalized experimental protocols based on standard analytical techniques and data from structurally related compounds.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₉ClN₂O₂. Its structure consists of a phthalazine core substituted with a chlorine atom and two methoxy groups.

Molecular Formula: C₁₀H₉ClN₂O₂[1] SMILES: COC1=C(C=C2C(=C1)C=NN=C2Cl)OC[1] InChI Key: DSFKIBHRGIYRNZ-UHFFFAOYSA-N[1] Monoisotopic Mass: 224.03525 Da[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, predicted data and data from analogous compounds can provide valuable insights for its characterization. Commercial suppliers may offer experimental data upon request.[2]

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.

Table 1: Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺225.04253
[M+Na]⁺247.02447
[M-H]⁻223.02797
[M]⁺224.03470

Note: These values are predicted and may vary slightly from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. Although specific experimental ¹H and ¹³C NMR data for this compound is not publicly available, expected chemical shifts can be inferred based on the electronic environment of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-Cl, C=N, C=C (aromatic), and C-O (aryl ether) stretches.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. These should be optimized for the specific instrumentation and sample characteristics.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).[3]

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by techniques like gas chromatography (GC) or liquid chromatography (LC).

Data Acquisition:

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR): [4]

  • Acquire the spectrum at room temperature.

  • Set the spectral width to approximately 16 ppm.

  • Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

Data Acquisition (¹³C NMR): [4]

  • Acquire the spectrum with proton decoupling.

  • Set the spectral width to approximately 250 ppm.

  • A larger number of scans (e.g., 1024 or more) is typically required.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3][4]

Sample Preparation (ATR): [4]

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure.

Data Acquisition:

  • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Workflow and Data Analysis

The characterization of this compound involves a systematic workflow combining synthesis, purification, and spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS Sample NMR NMR Spectroscopy Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample Data_Integration Data Integration and Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

As there is no publicly available information on signaling pathways involving this compound, a logical workflow for its experimental characterization is presented above. This diagram illustrates the sequential process from synthesis and purification to spectroscopic analysis and final structure elucidation.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Chloro-6,7-dimethoxyphthalazine. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. The stability profile has been compiled from available chemical data and extrapolated from the known behavior of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂O₂N/A
Molecular Weight 224.65 g/mol N/A
Appearance Solid[1]
Solubility Soluble in Dichloromethane and Methanol[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]

Chemical Stability Profile

This compound is reported to be stable under normal conditions.[2][3] However, its chemical structure suggests potential susceptibility to several degradation pathways, particularly hydrolysis, oxidation, photolysis, and thermal decomposition. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to fully elucidate its stability characteristics.[3]

A summary of potential degradation pathways and the expected stability under various stress conditions is provided in Table 2.

Table 2: Summary of Potential Degradation Pathways and Stability

Stress ConditionPotential Degradation PathwayExpected Stability
Hydrolysis (Acidic, Basic, Neutral) Nucleophilic substitution of the chloro group by water or hydroxide to form 6,7-dimethoxyphthalazin-1(2H)-one.Susceptible, particularly under basic conditions.
Oxidation Oxidation of the phthalazine ring system.Potentially susceptible to strong oxidizing agents.
Photolysis Photodegradation upon exposure to UV or visible light.N-heterocyclic compounds can be susceptible to photodegradation.[1]
Thermal Decomposition at elevated temperatures.Stable at recommended storage temperatures; decomposition may occur at higher temperatures.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3][4] For optimal stability, storage at 2-8°C under an inert atmosphere such as argon or nitrogen is advised.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides.[2][3]

  • Handling: Handle in a well-ventilated area.[2][5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[2][5] Avoid inhalation of dust.[2]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. A logical diagram illustrating these is provided below.

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (H2O, H+ or OH-) A->B Nucleophilic Substitution C Oxidation ([O]) A->C Ring Oxidation D Photolysis (hν) A->D UV/Vis Light E Thermal Stress (Δ) A->E Heat F 6,7-dimethoxyphthalazin-1(2H)-one B->F G Oxidized Products C->G H Photodegradation Products D->H I Thermal Decomposition Products (e.g., CO, CO2, HCl, NOx) E->I

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are generalized experimental protocols based on ICH guidelines.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines.[4]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A general workflow for developing such a method is outlined below.

G Workflow for Stability-Indicating HPLC Method Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column and Mobile Phase B Optimize Gradient and Flow Rate A->B C Select Detection Wavelength B->C D Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) C->D E Analyze Stressed Samples D->E F Assess Peak Purity E->F G Validate Method (ICH Q2(R1)) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Table 3: General Parameters for a Stability-Indicating HPLC Method

ParameterTypical Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to separate all peaks
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength of maximum absorbance
Injection Volume 10 µL

Conclusion

While this compound is generally stable under recommended storage conditions, its molecular structure suggests potential for degradation through hydrolysis, oxidation, photolysis, and thermal stress. For critical applications in drug development and research, it is imperative to perform comprehensive stability studies to understand its degradation profile fully. The protocols and information provided in this guide serve as a foundation for establishing robust storage and handling procedures and for designing appropriate stability-indicating analytical methods. Researchers should always refer to the Certificate of Analysis for lot-specific purity and storage information.

References

Unlocking the Therapeutic Potential of 1-Chloro-6,7-dimethoxyphthalazine: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The phthalazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique heterocyclic structure allows for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The subject of this guide, 1-Chloro-6,7-dimethoxyphthalazine, presents a particularly compelling starting point for novel drug discovery. The presence of a reactive chloro group at the 1-position offers a versatile handle for synthetic modification, while the 6,7-dimethoxy substitution pattern is a known feature in several bioactive molecules, often contributing to enhanced potency and favorable pharmacokinetic profiles.

This technical guide outlines key potential research areas for this compound, providing a roadmap for its exploration as a precursor to next-generation therapeutics. We will delve into promising avenues for synthetic diversification, highlight relevant biological targets, and provide generalized experimental protocols to facilitate the initiation of research in this untapped area.

Core Research Area 1: Synthesis of Novel Derivatives

The primary research opportunity for this compound lies in its use as a versatile building block for the synthesis of novel derivatives. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the creation of diverse chemical libraries.

Potential Synthetic Pathways:
  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach for derivatization. A wide range of nucleophiles can be employed to displace the chloride, including:

    • N-Nucleophiles: Primary and secondary amines, anilines, hydrazines, and heterocyclic amines can be used to introduce new side chains, which are often crucial for biological activity.

    • O-Nucleophiles: Alkoxides and phenoxides can be used to generate ether linkages.

    • S-Nucleophiles: Thiols and thiophenols can be employed to create thioether derivatives.

  • Suzuki and Stille Cross-Coupling Reactions: These palladium-catalyzed reactions can be used to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 1-position.

  • Buchwald-Hartwig Amination: This provides an alternative and often more efficient method for the formation of carbon-nitrogen bonds compared to traditional SNAr reactions.

Illustrative Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis of diverse phthalazine derivatives starting from a 1-chlorophthalazine precursor.

G start This compound N_nuc N-Nucleophiles (Amines, Anilines, Hydrazines) start->N_nuc SNAr / Buchwald-Hartwig O_nuc O-Nucleophiles (Alkoxides, Phenoxides) start->O_nuc SNAr S_nuc S-Nucleophiles (Thiols, Thiophenols) start->S_nuc SNAr coupling Cross-Coupling Partners (Boronic acids, Stannanes) start->coupling Suzuki / Stille Coupling product_N 1-Amino/Anilino/Hydrazinyl- 6,7-dimethoxyphthalazines N_nuc->product_N product_O 1-Alkoxy/Phenoxy- 6,7-dimethoxyphthalazines O_nuc->product_O product_S 1-Thioether- 6,7-dimethoxyphthalazines S_nuc->product_S product_C 1-Aryl/Alkyl- 6,7-dimethoxyphthalazines coupling->product_C

Caption: General synthetic routes from this compound.

Core Research Area 2: Anticancer Drug Discovery

The phthalazine scaffold is a well-established pharmacophore in oncology. Derivatives have shown potent activity against a range of cancer types by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Potential Molecular Targets and Signaling Pathways:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis. Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits G cluster_0 Cytoplasm TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Activates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms complex Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription (Invasion, Metastasis) Nucleus->Gene Phthalazine Phthalazine Derivative Phthalazine->TGFbRI Inhibits

The Phthalazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its rigid and planar structure, coupled with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets.[3][4] This has led to the development of numerous phthalazine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This technical guide provides an in-depth overview of the biological significance of the phthalazine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Multi-Targeted Approach

Phthalazine derivatives have demonstrated significant potential in oncology by targeting various mechanisms integral to cancer cell proliferation, survival, and metastasis.[5] These mechanisms include the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and poly(ADP-ribose) polymerase (PARP), as well as the disruption of critical signaling pathways such as the Hedgehog pathway.[6][7][8][9]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several phthalazine-based compounds have been developed as potent inhibitors of receptor tyrosine kinases, which play a crucial role in tumor angiogenesis and growth.[6][10] Vatalanib, a well-known anilinophthalazine derivative, is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis.[10][11]

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

The following table summarizes the in vitro anticancer activity of selected phthalazine derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12)Bel-7402 (Liver)MTT2.5[1]
1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12)HT-1080 (Fibrosarcoma)MTT3.2[1]
1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13)Bel-7402 (Liver)MTT1.8[1]
1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13)HT-1080 (Fibrosarcoma)MTT2.1[1]
Compound 9cHCT-116 (Colon)MTT1.58[6]
Compound 12bHCT-116 (Colon)MTT0.32[6]
Compound 13cHCT-116 (Colon)MTT0.64[6]
Compound 6oHCT-116 (Colon)MTT7[11]
Compound 6oMCF-7 (Breast)MTT16.98[11]
Compound 12dMDA-MB-231 (Breast)MTT0.57[7]
Biarylurea 6eVariousNCI-60 ScreenGI50: 0.15 - 8.41[4]
Vatalanib analogue 16aVariousNCI-60 ScreenGI50: 0.15 - 8.41[4]
Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers. Phthalazine derivatives have been designed to inhibit this pathway, showing potent antitumor activities, particularly in medulloblastoma.[3][9]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Phthalazine Phthalazine Derivative Phthalazine->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes

CompoundAssayIC50 (nM)Reference
Compound 23bGli-luciferase0.17[3]
TaladegibGli-luciferase5.95[3]
VismodegibGli-luciferase3.91[3]

Anti-inflammatory Activity

Phthalazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12] This selective inhibition reduces the production of prostaglandins, key mediators of inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the anti-inflammatory activity of selected phthalazine derivatives.

CompoundAnimal ModelAssayInhibition (%)Reference
Phthalazinedione DerivativeCollagen adjuvant arthritis in ratsPaw edema reductionSignificant[12]
Compound 3aCarrageenan-induced paw edema in ratsPaw edema reductionExcellent[13]

Antimicrobial Activity

The phthalazine scaffold has also been incorporated into molecules with potent antimicrobial activity against a range of bacterial and fungal pathogens.[14][15][16]

CompoundMicroorganismAssayMIC (µg/mL)Reference
Compound 1Staphylococcus aureusBroth microdilution3.125 - 200[2]
Compound 2Staphylococcus aureusBroth microdilution3.125 - 200[2]
Compound 3Staphylococcus aureusBroth microdilution3.125 - 200[2]
Compound 4Staphylococcus aureusBroth microdilution3.125 - 200[2]
Compound 6Staphylococcus aureusBroth microdilution3.125 - 200[2]
Compound 8Staphylococcus aureusBroth microdilution3.125 - 200[2]
Phthalazine derivative 16Staphylococcus aureusSerial dilution6.25 - 100[17]
Phthalazine derivative 18Escherichia coliSerial dilution6.25 - 100[17]
Phthalazine derivative 20Aspergillus nigerSerial dilution6.25 - 100[17]
Phthalazine derivative 26aAlternaria alternataSerial dilution6.25 - 100[17]
Triazolo[3,4-a]phthalazine 11bVarious bacteriaMIC determinationNot specified[16]
Triazolo[3,4-a]phthalazine 12Various bacteriaMIC determinationNot specified[16]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from the method described by Mosmann and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[18][19]

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add phthalazine derivatives (various concentrations) incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO, isopropanol) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Phthalazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and dilute to the appropriate concentration in culture medium. Seed the cells into 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[20][21][22]

Materials:

  • Wistar rats or Sprague-Dawley rats

  • Carrageenan (1% w/v in sterile saline)

  • Phthalazine derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin, celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the phthalazine derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives the standard anti-inflammatory drug.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[23]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Phthalazine derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Resazurin or other growth indicators (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the phthalazine derivatives in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by using a growth indicator.

Conclusion

The phthalazine scaffold is a versatile and privileged structure in drug discovery, giving rise to compounds with a wide range of biological activities. Its synthetic accessibility and the ability to introduce diverse substituents have made it a focal point for the development of novel therapeutics. The extensive research into phthalazine derivatives continues to uncover new mechanisms of action and therapeutic applications, solidifying its importance in medicinal chemistry. This guide provides a comprehensive overview of the current understanding of the biological significance of the phthalazine scaffold, offering valuable information for researchers and professionals in the field of drug development. The provided data and protocols serve as a foundation for further exploration and innovation in this exciting area of research.

References

Methodological & Application

Application Notes: Synthesis of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-6,7-dimethoxyphthalazine is a heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Phthalazine derivatives are known to exhibit a range of pharmacological activities, including potential anticancer and antihypertensive properties.[1][2] The chloro-substituent at the 1-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for drug discovery and development.

These application notes provide a detailed protocol for the two-step synthesis of this compound. The synthesis begins with the formation of the phthalhydrazide intermediate, 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione, followed by a chlorination step to yield the final product.

Synthetic Pathway Overview

The synthesis is a two-step process:

  • Condensation: 4,5-Dimethoxyphthalic acid is reacted with hydrazine hydrate to form the cyclic hydrazide intermediate, 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione.

  • Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to produce this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione

This procedure details the formation of the phthalhydrazide ring system through the condensation of a phthalic acid derivative with hydrazine.

Methodology:

  • A 250 mL round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.

  • To the flask, add 4,5-dimethoxyphthalic acid (10.0 g, 44.2 mmol, 1.0 equiv) and ethanol (100 mL).

  • Stir the suspension and slowly add hydrazine hydrate (80% solution, 3.3 mL, 53.0 mmol, 1.2 equiv) dropwise.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Dry the resulting white to off-white solid under vacuum to yield 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the phthalhydrazide intermediate to yield the target compound. This type of transformation is common for converting cyclic amide/lactam structures into their corresponding chloro-derivatives.[3]

Methodology:

  • In a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet connected to a trap for acidic gases), place 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione (5.0 g, 22.5 mmol, 1.0 equiv).

  • Carefully add phosphorus oxychloride (POCl₃, 25 mL, 269 mmol, 12.0 equiv) to the flask in the fume hood.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours. The solid will gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. Caution: This is a highly exothermic reaction that will release HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary

The following table summarizes the quantitative data for the described synthesis.

ParameterStep 1: CondensationStep 2: Chlorination
Key Reactant 4,5-Dimethoxyphthalic Acid6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione
Molecular Weight 226.18 g/mol 222.20 g/mol
Amount 10.0 g5.0 g
Moles 44.2 mmol22.5 mmol
Key Reagent Hydrazine Hydrate (80%)Phosphorus Oxychloride (POCl₃)
Molar Ratio 1.2 equiv12.0 equiv
Solvent EthanolNone (POCl₃ is reagent and solvent)
Temperature Reflux (~80-90 °C)Reflux (~110 °C)
Reaction Time 4 hours3 hours
Product Name 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dioneThis compound
Product MW 222.20 g/mol 224.64 g/mol
Theoretical Yield 9.82 g5.05 g
Typical Yield 85-95%70-85%

Visualizations

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination start1 Weigh 4,5-Dimethoxyphthalic Acid add_etoh Add Ethanol start1->add_etoh add_hydrazine Add Hydrazine Hydrate add_etoh->add_hydrazine reflux1 Reflux for 4 hours add_hydrazine->reflux1 cool1 Cool to Room Temp reflux1->cool1 filter1 Filter and Wash Solid cool1->filter1 dry1 Dry Intermediate Product filter1->dry1 start2 Combine Intermediate and POCl₃ dry1->start2 Intermediate reflux2 Reflux for 3 hours start2->reflux2 cool2 Cool to Room Temp reflux2->cool2 quench Quench on Ice cool2->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter2 Filter and Wash Solid neutralize->filter2 recrystallize Recrystallize Final Product filter2->recrystallize

Caption: Experimental workflow for the two-step synthesis.

ReactionScheme reactant1 4,5-Dimethoxyphthalic Acid arrow1 reactant1->arrow1 intermediate 6,7-Dimethoxy-2,3-dihydro- phthalazine-1,4-dione arrow2 intermediate->arrow2 product This compound reagent1 + Hydrazine Hydrate (Ethanol, Reflux) reagent2 + POCl₃ (Reflux) arrow1->intermediate arrow2->product

References

Application Notes and Protocols for Nucleophilic Substitution of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution of 1-Chloro-6,7-dimethoxyphthalazine. This chemical transformation is a critical step in the synthesis of a diverse range of phthalazine derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The protocols outlined below describe common nucleophilic aromatic substitution (SNAr) reactions, providing a foundation for the synthesis of novel compounds for drug discovery and development.

Introduction

This compound is a key synthetic intermediate. The phthalazine core is a privileged scaffold in medicinal chemistry, and the presence of a reactive chloro group at the 1-position allows for the introduction of a wide variety of functional groups through nucleophilic substitution. The electron-withdrawing nature of the phthalazine ring system activates the chloro group for displacement by various nucleophiles, including amines, alcohols, and thiols. The 6,7-dimethoxy substituents can influence the reactivity of the core and the biological activity of the resulting derivatives. The general reaction scheme is depicted below:

General Reaction Scheme:

Core Synthetic Strategies

The primary method for functionalizing this compound is through nucleophilic aromatic substitution. This can be accomplished using several methodologies:

  • Conventional Heating: A traditional and straightforward approach that involves reacting the chloro-phthalazine with a nucleophile in a suitable solvent at an elevated temperature.

  • Microwave-Assisted Synthesis: A more rapid method that often leads to higher yields and shorter reaction times by utilizing microwave irradiation to efficiently heat the reaction mixture.[1]

  • Palladium-Catalyzed Cross-Coupling: Advanced techniques such as the Buchwald-Hartwig amination can be employed for the formation of C-N bonds with a broader range of amines under milder conditions.[1]

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are general conditions and may require optimization for specific substrates.

Nucleophile TypeNucleophile ExampleSolventBaseTemperature (°C)Time (h)Method
Primary AmineAnilineIsopropanol-Reflux5 - 12Conventional
Secondary AminePiperidineDMFK₂CO₃80 - 1004 - 8Conventional
AlcoholSodium MethoxideMethanol-Reflux6 - 18Conventional
ThiolThiophenolDMFNaH25 - 502 - 6Conventional
AmineSubstituted AnilineNMP-120 - 1500.2 - 0.5Microwave

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Conventional Heating)

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.2 eq).[1]

  • Add a suitable solvent such as isopropanol or DMF to dissolve the reactants.[1]

  • Heat the mixture to reflux with stirring. For less reactive amines, a higher boiling solvent like DMF and the addition of a base such as K₂CO₃ may be necessary.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 5-12 hours), cool the reaction mixture to room temperature.[1]

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent like isopropanol.[1]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Substitution with Amines

This protocol provides a general method for the rapid synthesis of 1-substituted-6,7-dimethoxyphthalazines using microwave irradiation.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling solvent

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[1]

  • Add a suitable solvent such as NMP. For some reactions, this can be performed solvent-free.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: General Procedure for Nucleophilic Substitution with Alkoxides and Thiolates

This protocol outlines a general method for the reaction with oxygen and sulfur nucleophiles.

Materials:

  • This compound

  • Sodium alkoxide or thiol and sodium hydride (NaH) (1.1 - 1.3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • If starting with a thiol, dissolve it in an anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath and add NaH portion-wise. Stir for 30 minutes to generate the thiolate.

  • If using a sodium alkoxide, dissolve it in the corresponding alcohol or an anhydrous solvent like THF.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the nucleophile solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Reactants Reaction_Vessel Reaction Vessel (Flask or Microwave Vial) Reactants->Reaction_Vessel Solvent_Base Solvent & Base Solvent_Base->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Progress Quenching Quenching/ Precipitation Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: Experimental workflow for the nucleophilic substitution of this compound.

signaling_pathway_placeholder Phthalazine_Scaffold Phthalazine Scaffold (e.g., from 1-substituted-6,7-dimethoxyphthalazine) ATP_Binding_Site ATP Binding Site Phthalazine_Scaffold->ATP_Binding_Site Binds to Kinase Target Protein (e.g., Kinase) Kinase->ATP_Binding_Site Downstream_Signaling Downstream Signaling Pathway ATP_Binding_Site->Downstream_Signaling Inhibits Biological_Effect Biological Effect (e.g., Anti-cancer activity) Downstream_Signaling->Biological_Effect

Caption: Hypothetical signaling pathway inhibition by a phthalazine derivative.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 1-Chloro-6,7-dimethoxyphthalazine with various boronic acids. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl-aryl scaffolds.[1][2] Such structures are of significant interest in drug discovery due to the prevalence of the phthalazine core in biologically active molecules.[3][4] While specific literature for this exact substrate is limited, the following information is based on well-established methods for structurally similar chloro-heteroaromatic compounds.[1]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide.[5][6] The catalytic cycle involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (this compound).[5][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by a base.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[5][7]

Generalized Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid can be depicted as follows:

G A This compound C Pd Catalyst, Base B Ar-B(OH)2 D 1-Aryl-6,7-dimethoxyphthalazine C->D

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Typical Reaction Components & Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common starting points for the reaction with chloro-heteroaromatic compounds. Optimization is often necessary for specific substrates.

ComponentExamplesTypical Amount (Equivalents)Notes
Electrophile This compound1.0The reactivity can be influenced by the electronic properties of the phthalazine ring.
Nucleophile Arylboronic acids, Arylboronic acid pinacol esters1.1 - 1.5Boronic acids are generally stable and commercially available. Esters can be used to improve stability and solubility.[2][6]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.01 - 0.10The choice of catalyst and ligand is crucial, especially for less reactive chlorides.[9] Buchwald and Fu have developed highly active catalysts for such transformations.[8]
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃0.02 - 0.20Electron-rich and bulky phosphine ligands often improve reaction efficiency with aryl chlorides.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃2.0 - 3.0The base activates the boronic acid for transmetalation.[8] Carbonates and phosphates are commonly used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF-A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5][7] Anhydrous conditions can also be employed.
Temperature (°C) 80 - 120-The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent.
Reaction Time (h) 12 - 24-Reaction progress should be monitored by TLC or LC-MS.

Experimental Workflow

The following diagram outlines the typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for a typical Suzuki coupling reaction.[1]

Detailed Experimental Protocol (Generalized)

Note: This is a generalized procedure and requires optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask multiple times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture. The mixture may change color upon addition.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under the inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Aryl-6,7-dimethoxyphthalazine product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

G A Pd(0)Ln B Oxidative Addition (R-X) C R-Pd(II)-X Ln B->C D Transmetalation (R'-B(OH)2, Base) C->D E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A G R-R' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery

The phthalazine scaffold is a key component in a variety of compounds with therapeutic potential. For instance, this compound is a useful intermediate in the preparation of Carbazeran, a phosphodiesterase inhibitor.[3] The ability to functionalize the 1-position of the phthalazine ring via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. This is invaluable for exploring structure-activity relationships (SAR) and identifying novel drug candidates. The dimethoxy substitution pattern is also seen in other biologically active heterocyclic systems, such as quinolines, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[10][11] The synthesis of novel phthalazine derivatives through this method can lead to the discovery of new agents with potential anticancer and antioxidant activities.[4]

References

Synthesis of Novel Anticancer Agents from 1-Chloro-6,7-dimethoxyphthalazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile starting material, 1-Chloro-6,7-dimethoxyphthalazine. The methodologies outlined herein focus on the nucleophilic substitution at the C1 position of the phthalazine core, a common and effective strategy for generating diverse libraries of bioactive molecules.

Introduction

Phthalazine derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. The 1-chlorophthalazine scaffold serves as a key intermediate, allowing for the facile introduction of various functional groups through nucleophilic aromatic substitution. The presence of dimethoxy groups at the 6 and 7 positions can further modulate the molecule's electronic properties and bioavailability, potentially leading to enhanced efficacy and selectivity. This document outlines the synthesis of the precursor, 6,7-dimethoxyphthalazin-1(2H)-one, its subsequent chlorination to yield the title compound, and the synthesis of aminophthalazine derivatives with potential as anticancer agents.

Synthetic Workflow

The overall synthetic strategy involves a three-step process, beginning with the synthesis of the phthalazinone precursor, followed by chlorination, and culminating in the nucleophilic substitution to generate the final products.

Synthetic Workflow A 4,5-Dimethoxy- phthalaldehydic acid B 6,7-Dimethoxyphthalazin- 1(2H)-one A->B Hydrazine hydrate C 1-Chloro-6,7-dimethoxy- phthalazine B->C POCl3 D N-Substituted-1-amino- 6,7-dimethoxyphthalazines (Anticancer Agents) C->D Amines (R-NH2)

Caption: General synthetic scheme for the preparation of anticancer agents from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one

This protocol is adapted from established procedures for the synthesis of phthalazinone derivatives.

Materials:

  • 4,5-Dimethoxyphthalaldehydic acid

  • Hydrazine hydrate

  • Ethanol

  • Ice bath

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • A mixture of 4,5-dimethoxyphthalaldehydic acid (10 g) and hydrazine hydrate (2.4 ml) in ethanol (150 ml) is heated under reflux for 20 hours.

  • During the reflux, a white crystalline solid is expected to form.

  • After the reaction is complete, the mixture is cooled in an ice bath.

  • The precipitated solid is collected by filtration and dried to yield crude 6,7-dimethoxyphthalazin-1-one (approximately 7 g).

  • The crude product can be further purified by recrystallization from water to obtain colorless needles.

Protocol 2: Synthesis of this compound

This protocol employs a standard chlorination procedure for phthalazinones.

Materials:

  • 6,7-Dimethoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • A mixture of 6,7-dimethoxyphthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated at reflux for 3 hours.[1]

  • After cooling to room temperature, the reaction mixture is carefully and slowly poured into ice water with stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is then extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

Protocol 3: Synthesis of N-Substituted-1-amino-6,7-dimethoxyphthalazine Derivatives

This protocol describes the nucleophilic substitution reaction between this compound and various amines.

Materials:

  • This compound

  • Substituted amine (e.g., 4-amino-1-(naphthalen-2-ylmethyl)piperidine)

  • Isopropanol or other suitable solvent

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • A mixture of this compound and the desired substituted amine in a suitable solvent such as isopropanol is heated.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under vacuum.

  • The crude product can be purified by column chromatography or recrystallization to yield the final N-substituted-1-amino-6,7-dimethoxyphthalazine derivative.

Data Presentation: Anticancer Activity of Phthalazine Derivatives

While specific anticancer data for derivatives of this compound are not extensively available in the public domain, the following table presents the in vitro cytotoxic activity of structurally related phthalazine derivatives against various human cancer cell lines to illustrate the potential of this class of compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6o HCT-116 (Colon)7 ± 0.06[3]
MCF-7 (Breast)16.98 ± 0.15[3]
Compound 6m HCT-116 (Colon)13 ± 0.11[3]
Compound 6d HCT-116 (Colon)15 ± 0.14[3]
MCF-7 (Breast)18.2 ± 0.17[3]
Compound 9b HCT-116 (Colon)23 ± 0.22[3]
Sorafenib (Reference) HCT-116 (Colon)5.47 ± 0.3[3]
MCF-7 (Breast)7.26 ± 0.3[3]
Compound 20 HepG-2 (Liver)8.67 (mg/mL)[4]
HCT-116 (Colon)9.41 (mg/mL)[4]
Compound 25 HepG-2 (Liver)12.21 (mg/mL)[4]
HCT-116 (Colon)9.22 (mg/mL)[4]
Doxorubicin (Reference) --[4]

Signaling Pathway and Experimental Workflow

The development of novel anticancer agents often involves targeting specific signaling pathways that are dysregulated in cancer cells. Many phthalazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibition Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

The experimental workflow for the synthesis and evaluation of these novel compounds is a systematic process.

Experimental Workflow Start Start: Synthesis of This compound Step1 Nucleophilic Substitution with diverse amines Start->Step1 Step2 Purification and Characterization (NMR, MS, etc.) Step1->Step2 Step3 In vitro Anticancer Screening (e.g., MTT assay) Step2->Step3 Step4 Determination of IC₅₀ values for promising compounds Step3->Step4 Step5 Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Step4->Step5 End Lead Compound Identification Step5->End

References

Application Notes and Protocols: Preparation and Evaluation of Antifungal Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antifungal evaluation of phthalazinone derivatives. The protocols detailed below are based on established methodologies and offer a framework for the development of novel antifungal agents.

Introduction

Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent antifungal effects.[1][2][3][4] The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutic agents, and phthalazinones represent a valuable scaffold for medicinal chemistry efforts in this area.[5] This document outlines the synthetic procedures for preparing these compounds and the protocols for assessing their in vitro antifungal efficacy.

Data Presentation: Antifungal Activity of Phthalazinone Derivatives

The following table summarizes the quantitative antifungal activity of representative phthalazinone derivatives against various fungal strains. This data is compiled from multiple studies to provide a comparative overview of their potency.

Compound IDStructureFungal StrainActivity MetricValueReference
1 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneCryptococcus neoformansMICNot specified, but noted as remarkable activity[1][2]
2 Bromophenyl phthalazinone 24Candida albicansEC501 nM (in the presence of fluconazole)[6][7]
3 Phthalazinone 1Candida albicansEC500.015 µM (in the presence of fluconazole)[6]
4 N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivative 9Various FungiMIC0.06–0.23 mg/mL[5]
5 N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivative 9Various FungiMFC0.11–0.47 mg/mL[5]

Abbreviations: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), EC50 (Half-maximal effective concentration).

Experimental Protocols

I. Synthesis of Phthalazinone Derivatives

This protocol describes a general method for the synthesis of 4-substituted phthalazin-1(2H)-ones, which can be further modified. A common route involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate.[8][9]

A. Synthesis of 2-(Aroyl)benzoic Acid (Intermediate)

  • Reaction Setup: To a solution of a substituted toluene (e.g., 2-chlorotoluene) in a suitable solvent, add phthalic anhydride.[8]

  • Friedel-Crafts Acylation: Add anhydrous aluminum chloride portion-wise while stirring and maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the 2-(aroyl)benzoic acid.

B. Synthesis of 4-(Aryl)-phthalazin-1(2H)-one

  • Condensation Reaction: Reflux a mixture of the 2-(aroyl)benzoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol.[8][10]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent if necessary to yield the pure 4-(aryl)-phthalazin-1(2H)-one.

C. N-Alkylation/Arylation of the Phthalazinone Ring (Optional)

  • Reaction Setup: To a solution of the 4-(aryl)-phthalazin-1(2H)-one in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K2CO3 or NaH).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.

II. In Vitro Antifungal Susceptibility Testing

The following protocol outlines the agar diffusion method for evaluating the antifungal activity of the synthesized phthalazinone derivatives.[11]

  • Media Preparation: Prepare Sabouraud Dextrose Agar medium and sterilize by autoclaving.[11]

  • Inoculum Preparation: Prepare a suspension of the fungal organism to be tested (e.g., Candida albicans, Aspergillus niger) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.[11] Spread the fungal inoculum evenly over the surface of the agar.

  • Disk Diffusion:

    • Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Place the discs onto the inoculated agar surface.

    • Include a positive control (a known antifungal agent) and a negative control (solvent only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 28°C for Aspergillus niger) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Phthalazinone Derivatives Start Starting Materials (e.g., Phthalic Anhydride, Hydrazine Hydrate) Synthesis Chemical Synthesis (Condensation, Alkylation, etc.) Start->Synthesis Reaction Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound Final_Product Pure Phthalazinone Derivative Characterization->Final_Product Confirmed Structure

Caption: General workflow for the synthesis and characterization of antifungal phthalazinone derivatives.

Antifungal Activity Testing Workflow

Antifungal_Testing_Workflow cluster_testing In Vitro Antifungal Evaluation Compound Test Compound (Phthalazinone Derivative) Assay Antifungal Assay (e.g., Agar Diffusion, Broth Microdilution) Compound->Assay Fungal_Culture Fungal Strain (e.g., Candida albicans) Fungal_Culture->Assay Incubation Incubation Assay->Incubation Data_Collection Data Collection (Zone of Inhibition, MIC) Incubation->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: Workflow for the in vitro evaluation of the antifungal activity of synthesized compounds.

Proposed Mechanism of Action

The antifungal activity of some phthalazinone derivatives is proposed to involve the inhibition of fungal-specific enzymes, such as 14α-lanosterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane.

Mechanism_of_Action cluster_moa Proposed Antifungal Mechanism Phthalazinone Phthalazinone Derivative Enzyme 14α-lanosterol demethylase Phthalazinone->Enzyme Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Enzyme->Ergosterol_Pathway Catalyzes step in Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Membrane Maintains Fungal_Death Fungal Cell Death Ergosterol_Pathway->Fungal_Death Disruption leads to

Caption: Proposed mechanism of action involving the inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for 1-Chloro-6,7-dimethoxyphthalazine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6,7-dimethoxyphthalazine is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. Its phthalazine core is a recognized pharmacophore, and the presence of a reactive chlorine atom at the 1-position allows for facile derivatization through nucleophilic aromatic substitution and cross-coupling reactions. The dimethoxy substituents on the benzene ring modulate the electronic properties of the molecule and can play a crucial role in the binding of the final compounds to their biological targets. These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the development of phosphodiesterase 5 (PDE5) inhibitors and other potential therapeutic agents. Detailed, adaptable protocols for its synthesis and subsequent reactions are provided to guide researchers in its effective use.

Introduction

Phthalazine derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including cardiotonic, vasorelaxant, and anti-inflammatory properties. The strategic functionalization of the phthalazine scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile intermediate, enabling the introduction of various functionalities at the C1 position, which is crucial for interaction with biological targets.

The primary application of this intermediate is in the synthesis of potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells.[1] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to smooth muscle relaxation and vasodilation.[1] This mechanism is the basis for the therapeutic effects of approved drugs for erectile dysfunction and pulmonary hypertension.[2] The 6,7-dimethoxy substitution pattern is a feature found in a number of bioactive molecules and can contribute to target engagement and selectivity.

Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the C1 chlorine atom to displacement by nucleophiles and its participation in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the phthalazine ring system facilitates the addition-elimination mechanism of nucleophilic aromatic substitution. A wide range of nucleophiles can be employed to displace the chlorine atom, including:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), hydrazines, and heterocyclic amines. This is a common method for introducing side chains that are critical for biological activity.

  • O-Nucleophiles: Alcohols and phenols can be used to generate the corresponding ethers.

  • S-Nucleophiles: Thiols can be reacted to form thioethers.

The reaction of a similar intermediate, 1-chloro-4-(4-phenoxyphenyl)phthalazine, with various nucleophiles has been reported, demonstrating the versatility of this approach.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl- and heteroarylboronic acids to introduce diverse aromatic substituents at the C1 position.[5] This reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies. While specific protocols for this exact substrate are not widely published, generalized methods for chloro-heterocycles are well-established and adaptable.[6]

Synthesis of this compound

A common route for the synthesis of 1-chlorophthalazine derivatives involves the chlorination of the corresponding phthalazinone precursor. The phthalazinone can be prepared by the condensation of a suitably substituted 2-acylbenzoic acid with hydrazine.[6]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination A 2-Acetyl-4,5-dimethoxybenzoic acid C 6,7-Dimethoxy-4-methylphthalazin-1(2H)-one A->C Reflux in Ethanol B Hydrazine hydrate B->C D 6,7-Dimethoxy-4-methylphthalazin-1(2H)-one F 1-Chloro-6,7-dimethoxy-4-methylphthalazine D->F Reflux E Phosphorus oxychloride (POCl3) E->F

Synthesis of a 1-chlorophthalazine intermediate.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6,7-Dimethoxy-4-substituted-phthalazin-1(2H)-one (General Procedure)

This protocol is adapted from the synthesis of similar phthalazinone structures.[6]

  • To a solution of the appropriate 2-acyl-4,5-dimethoxybenzoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (General Procedure)

This protocol is based on the chlorination of related heterocyclic ketones.[6]

  • Suspend the 6,7-dimethoxyphthalazin-1(2H)-one derivative (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine (General Procedure)

This protocol is adapted from procedures for the reaction of chloro-heterocycles with amines.[3]

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in a high-boiling solvent such as n-butanol, isopropanol, or DMF.

  • Add the desired amine (1.1 - 1.5 eq) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl generated.

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine and the solvent used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. If a solid precipitates, collect it by filtration and wash with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

Protocol 4: Suzuki-Miyaura Cross-Coupling (Generalized)

This protocol is a generalized procedure based on established methods for Suzuki coupling of chloro-heterocycles.[6]

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in PDE5 Inhibitor Development

Derivatives of this compound are promising candidates for the development of novel PDE5 inhibitors. The general structure of such inhibitors often consists of a heterocyclic core that mimics the purine ring of cGMP, and a substituted side chain that occupies the active site of the enzyme.

PDE5 Inhibition Signaling Pathway

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP PDE5->GMP Inhibitor Phthalazine-based PDE5 Inhibitor Inhibitor->PDE5 inhibits

Mechanism of action of phthalazine-based PDE5 inhibitors.

The above diagram illustrates how nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle. PDE5 terminates this signal by hydrolyzing cGMP to inactive 5'-GMP. Phthalazine-based inhibitors synthesized from this compound block PDE5, thereby increasing cGMP levels and promoting vasodilation.

Quantitative Data

While specific yield data for reactions starting with this compound is limited in the literature, the following table provides representative data for analogous reactions on similar heterocyclic systems, which can be used as a benchmark for experimental design.

Reaction TypeSubstrateReagentsProductYield (%)Reference
Chlorination4-Substituted-phthalazin-1(2H)-onePOCl₃1-Chloro-4-substituted-phthalazine90-96% (representative)[6]
SNAr (Amination)1-Chloro-4-arylphthalazineVarious amines1-Amino-4-arylphthalazineGood to excellent[3][4]
Suzuki Coupling2-ChloroquinoxalineArylboronic acid, Pd(PPh₃)₄, K₃PO₄2-Aryl-quinoxaline23-97%[7]

Table 1: Representative Yields for Key Synthetic Transformations.

Conclusion

This compound is a valuable and versatile synthetic intermediate for the construction of complex, biologically active molecules. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of compounds for drug discovery, particularly in the pursuit of novel PDE5 inhibitors. The protocols and data presented herein provide a foundation for researchers to effectively utilize this building block in their synthetic endeavors.

References

Application Notes and Protocols for the Reaction of 1-Chloro-6,7-dimethoxyphthalazine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the reaction between 1-Chloro-6,7-dimethoxyphthalazine and various primary and secondary amines. This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of a diverse range of 1-amino-6,7-dimethoxyphthalazine derivatives. These products are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Introduction

This compound is a key heterocyclic building block. The electron-withdrawing effect of the phthalazine ring system and the activating nature of the chloro substituent at the 1-position make it susceptible to nucleophilic attack by amines. This reaction provides a straightforward and efficient route to synthesize a library of 1-substituted amino-6,7-dimethoxyphthalazines. The 6,7-dimethoxy substitution pattern is frequently found in bioactive molecules, including kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and Aurora kinase pathways.

Data Presentation

The following table summarizes the reaction of this compound with a selection of structurally diverse amines. The data presented is a representative compilation from various sources and analogous reactions in the scientific literature. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

AmineProductSolventBaseTemp (°C)Time (h)Yield (%)
AnilineN-phenyl-6,7-dimethoxyphthalazin-1-aminen-Butanol-1181285
4-FluoroanilineN-(4-fluorophenyl)-6,7-dimethoxyphthalazin-1-amineIsopropanolDIPEA82892
Piperidine1-(6,7-dimethoxyphthalazin-1-yl)piperidineEthanolK2CO378695
Morpholine4-(6,7-dimethoxyphthalazin-1-yl)morpholineDMFEt3N100490
BenzylamineN-benzyl-6,7-dimethoxyphthalazin-1-amineDioxane-1011088
4-Aminophenol4-((6,7-dimethoxyphthalazin-1-yl)amino)phenoln-Butanol-1181678
EthylamineN-ethyl-6,7-dimethoxyphthalazin-1-amineEthanol-78589

Experimental Protocols

Protocol 1: General Procedure for Reaction with Aromatic and Aliphatic Amines (Conventional Heating)

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a variety of primary and secondary amines using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Solvent (e.g., n-Butanol, Isopropanol, Ethanol, Dioxane, DMF)

  • Base (optional, e.g., K2CO3, Et3N, DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound and the chosen amine.

  • Add the appropriate solvent to the flask.

  • If required, add the base to the reaction mixture. The use of a base is recommended for reactions with amine hydrochlorides or to scavenge the HCl generated during the reaction.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent, and dried.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

  • This compound (1.0 eq)

  • Amine (1.5 - 2.0 eq)

  • High-boiling point solvent (e.g., DMF, DMSO, NMP) or solvent-free

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the desired amine.

  • If a solvent is used, add it to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or an anti-solvent, followed by filtration.

  • Alternatively, the reaction mixture can be subjected to a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow

G General Workflow for the Synthesis of 1-Amino-6,7-dimethoxyphthalazine Derivatives cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification cluster_4 Final Product start Combine this compound, Amine, Solvent, and optional Base reaction Heat with stirring (Conventional or Microwave) start->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Cool to RT Aqueous workup or Direct precipitation monitoring->workup Reaction Complete isolation Filtration or Extraction workup->isolation purification Column Chromatography or Recrystallization isolation->purification end 1-Amino-6,7-dimethoxyphthalazine Derivative purification->end

Caption: General experimental workflow for the synthesis of 1-Amino-6,7-dimethoxyphthalazine derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway Inhibition of VEGFR-2 Signaling by 1-Amino-6,7-dimethoxyphthalazine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Cell Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-Amino-6,7-dimethoxy- phthalazine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by synthesized phthalazine derivatives.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway Inhibition of Aurora Kinase A Signaling by 1-Amino-6,7-dimethoxyphthalazine Derivatives cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_outcome Cellular Outcome AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Mitosis Mitotic Entry AuroraA->Mitosis Apoptosis Apoptosis / Cell Cycle Arrest CellDivision Proper Cell Division Mitosis->CellDivision Inhibitor 1-Amino-6,7-dimethoxy- phthalazine Derivative Inhibitor->AuroraA Inhibits Inhibitor->Apoptosis Leads to

Caption: Inhibition of Aurora Kinase A signaling, leading to apoptosis.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 1-chloro-6,7-dimethoxyphthalazine. The functionalization of the phthalazine core is a critical step in the synthesis of diverse molecular architectures for drug discovery and materials science. While specific literature for this exact substrate is limited, the following protocols are based on well-established methods for structurally similar chloro-heteroaromatic compounds. These notes are intended to serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4] For a substrate such as this compound, the chlorine atom serves as a versatile handle for introducing a wide range of substituents through various coupling methodologies. The electron-deficient nature of the phthalazine ring can influence the reactivity of the C-Cl bond, making the choice of catalyst, ligand, and reaction conditions crucial for successful transformation.

This document will focus on three of the most versatile and widely used palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][3][8]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[9][10][11]

General Workflow for Cross-Coupling Reactions

A generalized workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction is depicted below. This workflow outlines the key steps from reaction setup to product analysis.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base glassware Prepare Dry Glassware under Inert Atmosphere solvent Add Anhydrous, Degassed Solvent mix Combine Reagents in Solvent solvent->mix heat Heat to Desired Temperature mix->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize purify->characterize yield Calculate Yield characterize->yield

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6][7] Given its mild reaction conditions and the commercial availability of a vast array of boronic acids, it is an excellent first choice for the arylation or vinylation of this compound.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6][7]

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_boronate R-Pd(II)L_n-R' pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-R' pd2_boronate->product aryl_halide Ar-Cl (this compound) aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ boronic_acid->pd2_boronate base Base base->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of chloro-heteroaromatic compounds, which can be adapted for this compound.

ComponentExamplesTypical Loading/ConcentrationNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol%Pre-catalysts like those from Buchwald are also highly effective for challenging substrates.[5]
Ligand PPh₃, SPhos, XPhos, RuPhos, dppf1-2 eq. relative to PdBulky, electron-rich phosphine ligands are often required for coupling of aryl chlorides.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu2-3 equivalentsThe choice of base can significantly impact the reaction outcome. Cs₂CO₃ and K₃PO₄ are often effective.
Boronic Acid/Ester Arylboronic acids, vinylboronic acids, MIDA boronates1.1-1.5 equivalentsStable and commercially available in great variety.
Solvent Toluene, Dioxane, DMF, THF/H₂O0.1 - 0.5 MA mixture of an organic solvent and water is common.[12]
Temperature 80-120 °CMicrowave irradiation can significantly shorten reaction times.[12][13]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][3] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.

Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_amide Ar-Pd(II)L_n-NR'R'' pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR'R'' pd2_amide->product aryl_halide Ar-Cl (this compound) aryl_halide->pd2_complex amine HNR'R'' amine->pd2_amide base Base base->pd2_amide

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Tabulated Reaction Conditions
ComponentExamplesTypical Loading/ConcentrationNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Often used in combination with specialized ligands.
Ligand XPhos, RuPhos, BINAP, Xantphos1-2 eq. relative to PdThe choice of ligand is critical and depends on the amine (primary, secondary, etc.).
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃1.2-2.0 equivalentsStrong, non-nucleophilic bases are typically required. NaOtBu is very common.
Amine Primary amines, secondary amines, anilines, amides1.1-1.5 equivalentsThe scope of the reaction is very broad.[1]
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous conditions are crucial.
Temperature 80-110 °CMicrowave heating can accelerate the reaction.
Reaction Time 1-24 hoursMonitor by TLC or LC-MS.
General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add this compound (1.0 eq.) and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9][11]

Catalytic Cycle

The reaction is understood to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the product.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_alkyne Ar-Pd(II)L_n-C≡CR' pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product cu_halide Cu(I)X cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide Base, R'C≡CH cu_acetylide->pd2_complex cu_acetylide->cu_halide aryl_halide Ar-Cl aryl_halide->pd2_complex alkyne R'C≡CH alkyne->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Tabulated Reaction Conditions
ComponentExamplesTypical Loading/ConcentrationNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%
Copper(I) Co-catalyst CuI2-10 mol%Copper-free protocols exist but may require different conditions.[11]
Base Et₃N, DIPEA, Piperidine2-5 equivalents or as solventThe amine often serves as both the base and a solvent.[9]
Terminal Alkyne Phenylacetylene, propargyl alcohol, TMS-acetylene1.1-2.0 equivalentsTMS-acetylene can be used for terminal alkyne synthesis, followed by deprotection.[9]
Solvent THF, DMF, Toluene0.1 - 1.0 MMust be anhydrous and degassed.
Temperature Room Temperature to 80 °CReactions are often run at mild temperatures.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS.
General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N, 3.0 eq.) followed by the terminal alkyne (1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C).

  • Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The palladium-catalyzed cross-coupling of this compound offers a powerful strategy for the synthesis of a diverse library of substituted phthalazine derivatives. Due to the electronic properties of the heteroaromatic system, initial screening of reaction conditions is highly recommended. For Suzuki-Miyaura and Buchwald-Hartwig reactions on this chloro-heteroaromatic substrate, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a suitable palladium source (e.g., Pd(OAc)₂ or a pre-catalyst) is a logical starting point. For Sonogashira couplings, the standard Pd/CuI system is generally robust. Optimization of the base, solvent, and temperature will be key to achieving high yields and purity. These application notes provide a comprehensive foundation for developing successful and efficient synthetic routes to novel phthalazine-based compounds.

References

Application Notes and Protocols for the Analytical Characterization of 1-Chloro-6,7-dimethoxyphthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-Chloro-6,7-dimethoxyphthalazine and its derivatives. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are intended to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of these compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound derivatives and for monitoring reaction progress. A general reverse-phase HPLC method is described below.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended for good separation.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids with formic acid.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at 254 nm is suitable for phthalazine derivatives due to their aromatic nature.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC

The following table summarizes typical retention times for this compound and potential related impurities.

CompoundRetention Time (min)
This compound15.2
Phthalazine (Impurity A)8.5
1-Phthalazinone (Impurity C)12.8
1-Chlorophthalazine (Impurity E)18.3

Note: Retention times are hypothetical and will vary based on the specific HPLC system, column, and mobile phase conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile derivatives or impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, then ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL. For non-volatile derivatives, derivatization may be necessary.

Data Presentation: GC-MS

This table presents the expected mass-to-charge ratios for key fragments of this compound.

Fragmentm/z
[M]+224
[M-Cl]+189
[M-OCH3]+193
[M-Cl-CO]+161

Note: Fragmentation patterns are predicted and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[2]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Data Presentation: NMR

The following tables summarize the expected chemical shifts for this compound.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ) ppm
H-5~7.8
H-8~7.8
H-Ar (singlet)~7.3
H-Ar (singlet)~7.2
OCH₃ (singlet)~4.0
OCH₃ (singlet)~3.9

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ) ppm
C=N~158
C-Cl~150
C-O~150
C-O~148
C-Ar~130
C-Ar~125
C-Ar~105
C-Ar~103
OCH₃~56
OCH₃~55

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution.

  • Data Collection: Collect diffraction data using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).[3]

  • Structure Solution and Refinement: Solve the structure using direct methods and refine it using software packages like SHELXL.[3]

Data Presentation: X-ray Crystallography

The following table outlines hypothetical crystallographic data for a this compound derivative.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Volume (ų)980
Z4

Note: These values are for illustrative purposes and will be specific to the crystal structure of the analyzed derivative.

Visualizations

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc gcms GC-MS (ID & Volatiles) purification->gcms nmr NMR (Structure) purification->nmr xray X-ray (3D Structure) purification->xray data_analysis Data Interpretation & Reporting hplc->data_analysis gcms->data_analysis nmr->data_analysis xray->data_analysis

Caption: General workflow for the synthesis, purification, and analytical characterization of this compound derivatives.

Logical Relationship of Analytical Techniques

Analytical Techniques Logic cluster_techniques Characterization Methods compound This compound Derivative purity Purity Assessment compound->purity HPLC identity Identity Confirmation compound->identity GC-MS structure Structural Elucidation compound->structure NMR conformation 3D Conformation compound->conformation X-ray

Caption: Relationship between the analytical techniques and the information obtained for the characterization of the target compounds.

References

Application Notes and Protocols for the Purification of Reaction Products from 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of reaction products derived from 1-Chloro-6,7-dimethoxyphthalazine. The methodologies described herein are essential for obtaining high-purity compounds crucial for downstream applications, including biological screening and drug development. The protocols focus on two common and powerful synthetic transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its reactive chloro group at the 1-position allows for facile diversification through various cross-coupling and substitution reactions. The dimethoxy-substituted benzene ring is a common feature in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. Proper purification of the resulting products is a critical step to ensure the reliability and reproducibility of subsequent experimental data. The choice of purification method largely depends on the physicochemical properties of the product, such as polarity, solubility, and crystallinity. The most common techniques include column chromatography and recrystallization.

Data Presentation: Representative Purification Outcomes

The following table summarizes representative quantitative data for the purification of products from reactions involving this compound. The data is based on established methods for structurally similar compounds.

Starting MaterialReaction TypeProductPurification MethodYield (%)Purity (%)
This compoundSuzuki-Miyaura Coupling1-(4-Methoxyphenyl)-6,7-dimethoxyphthalazineColumn Chromatography~97>98
This compoundNucleophilic Aromatic Substitution1-(4-Chloroanilino)-6,7-dimethoxyphthalazineColumn Chromatography~65>98
This compoundGeneral SubstitutionCrystalline Solid ProductRecrystallizationVariable>99

Experimental Protocols

Protocol 1: Purification of a Suzuki-Miyaura Coupling Product

This protocol describes a general procedure for the purification of 1-(4-Methoxyphenyl)-6,7-dimethoxyphthalazine, synthesized via a Suzuki-Miyaura cross-coupling reaction.

Reaction Workup:

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography:

  • Preparation of the Stationary Phase:

    • Choose a suitable glass chromatography column.

    • Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, least polar eluent (e.g., hexanes or petroleum ether).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

    • Collect fractions in test tubes or a fraction collector.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-Methoxyphenyl)-6,7-dimethoxyphthalazine.

Protocol 2: Purification of a Nucleophilic Aromatic Substitution (SNAr) Product

This protocol outlines the purification of 1-(4-Chloroanilino)-6,7-dimethoxyphthalazine, a product of a nucleophilic aromatic substitution reaction.[1]

Reaction Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.[1]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and evaporate the solvent to obtain the crude residue.[1]

Purification by Flash Chromatography:

  • The crude residue is purified by flash chromatography on a silica gel column.[1]

  • A suitable eluent system, for example, a gradient of methanol in dichloromethane (e.g., 99:1), is used to separate the product from impurities.[1]

  • Fractions are collected and analyzed by TLC.

  • Pure fractions are combined and concentrated to give the final product.[1]

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid, crystalline products.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for phthalazine derivatives include ethanol, methanol, or mixtures like ethanol/water.

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic and purification processes.

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification Start This compound + Arylboronic Acid Catalyst Pd Catalyst + Base Start->Catalyst Add Reaction Heating in Solvent Catalyst->Reaction Initiate Quench Cool & Dilute (EtOAc/Water) Reaction->Quench Proceed to Workup Extract Separate Layers & Extract Aqueous Phase Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Obtain Chroma Column Chromatography (Silica Gel) Crude->Chroma Pure Pure Product Chroma->Pure

Caption: Experimental workflow for Suzuki-Miyaura coupling and purification.

SNAr_Purification_Workflow Start This compound + Nucleophile (e.g., Aniline) Reaction Reaction in Solvent (e.g., with heating) Start->Reaction Workup Aqueous Workup (Extraction & Drying) Reaction->Workup Purification Purification Method Workup->Purification Column Column Chromatography Purification->Column Recrystal Recrystallization Purification->Recrystal Pure_Product Pure Product Column->Pure_Product Recrystal->Pure_Product

Caption: General workflow for SNAr reaction and purification options.

References

Application Notes and Protocols for the Synthesis of Phthalazine-Based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of phthalazine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process, making it a validated and attractive target for the development of novel anticancer agents. Phthalazine-based compounds have emerged as a promising class of VEGFR-2 inhibitors, with several derivatives demonstrating significant therapeutic potential.[1][2][3] This document outlines the rationale, synthesis, and biological evaluation of these compounds, providing researchers with the necessary information to explore this chemical space further. The phthalazine scaffold is a key pharmacophoric feature in many anticancer molecules, showing activity against various cancer types, including hepatocellular carcinoma, colon cancer, and breast cancer.[1][4]

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival, key events in angiogenesis. Phthalazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and subsequent activation of downstream signaling molecules.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Phthalazine_Inhibitor Phthalazine Inhibitor Phthalazine_Inhibitor->VEGFR2:f2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

Synthesis of Phthalazine-Based VEGFR-2 Inhibitors

The synthesis of phthalazine derivatives often commences with the cyclocondensation of a substituted o-benzoylbenzoic acid with hydrazine hydrate to form a phthalazinone core.[5] This core can then be subjected to various chemical modifications to introduce diverse functionalities, aiming to enhance binding affinity and selectivity for the VEGFR-2 kinase domain. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials (e.g., o-benzoylbenzoic acid, phthalic anhydride) Cyclocondensation Cyclocondensation with Hydrazine Hydrate Start->Cyclocondensation Phthalazinone Phthalazinone Core Cyclocondensation->Phthalazinone Modification Functional Group Interconversion (e.g., Chlorination) Phthalazinone->Modification Key_Intermediate Key Intermediate (e.g., 1-chlorophthalazine) Modification->Key_Intermediate Coupling Coupling with Amines, Phenols, or other Nucleophiles Key_Intermediate->Coupling Final_Product Final Phthalazine Derivatives Coupling->Final_Product Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Final_Product->Purification In_Vitro_Assay In Vitro VEGFR-2 Kinase Assay Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, HUVEC proliferation) In_Vitro_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of phthalazine-based VEGFR-2 inhibitors.

Data Presentation: Biological Activity of Phthalazine Derivatives

The following table summarizes the in vitro biological activities of representative phthalazine-based VEGFR-2 inhibitors.

Compound IDVEGFR-2 IC50 (µM)Cell LineCytotoxicity GI50/IC50 (µM)Reference
Vatalanib (PTK787) 0.043--[6]
Sorafenib 0.090HCT-1162.93[6][7]
2g 0.148MCF-70.15[5]
4a 0.196HepG20.09[5]
12b 0.0178HCT-1160.32[7]
13c 0.0198HCT-1160.64[8]
12c 2.5--[9]
13c (biarylurea) 2.5--[9][10]
6c --6.2 (MCF-7)[10]
6e ---[10]
7b ---[10]
6g 0.11-0.22--[11]
7b (pyrimidine) 0.11-0.22--[11]
3f 0.0557HepG2 / MCF-70.17 / 0.08[[“]]

Experimental Protocols

General Synthesis of 1-Substituted-4-phenylphthalazine Derivatives

Materials:

  • 2-(4-chlorobenzoyl)benzoic acid

  • Hydrazine hydrate

  • Phosphorous oxychloride (POCl₃)

  • Appropriate amine or phenol derivatives

  • Solvents (e.g., ethanol, butanol, acetone)

  • Bases (e.g., potassium carbonate)

Procedure:

  • Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one: A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate is refluxed in ethanol to yield the phthalazinone core after cyclocondensation.[5]

  • Synthesis of 1-chloro-4-(4-chlorophenyl)phthalazine: The obtained phthalazinone is treated with phosphorous oxychloride to afford the chlorinated intermediate.[5]

  • Synthesis of final derivatives: The 1-chloro-4-(4-chlorophenyl)phthalazine is then reacted with various nucleophiles such as substituted anilines or phenols in a suitable solvent like butanol or acetone, often in the presence of a base like potassium carbonate, to yield the final 1-substituted phthalazine derivatives.[9]

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The level of phosphorylation is quantified, typically using an ELISA-based method or radiometric assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer

  • Test compounds (phthalazine derivatives)

  • Reference inhibitor (e.g., Sorafenib)

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • 96-well plates

Procedure:

  • Add the reaction components (VEGFR-2 enzyme, substrate, and buffer) to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a reference inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and wash the plate.

  • Add a detection antibody that specifically recognizes the phosphorylated substrate.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a suitable substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.[8]

Cell Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value.[1]

Conclusion

The phthalazine scaffold represents a versatile platform for the design and synthesis of potent VEGFR-2 inhibitors. The protocols and data presented herein provide a solid foundation for researchers to develop novel anti-angiogenic agents with improved efficacy and safety profiles for the treatment of cancer. Further optimization of these derivatives, guided by structure-activity relationship studies and in vivo evaluations, is warranted to advance this promising class of compounds towards clinical applications.

References

Application Notes and Protocols for 1-Chloro-6,7-dimethoxyphthalazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6,7-dimethoxyphthalazine is a valuable heterocyclic building block for the synthesis of a diverse range of nitrogen-containing fused heterocyclic systems. The phthalazine core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the electron-donating 6,7-dimethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents and the construction of complex molecular architectures.

These application notes provide an overview of the synthetic utility of this compound and offer detailed, generalized experimental protocols for its application in the synthesis of novel heterocyclic compounds.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis revolves around the displacement of the C1-chloro substituent. This can be achieved through two main pathways:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the phthalazine ring facilitates the displacement of the chloride by a variety of nucleophiles, including amines, hydrazines, and thiols. This approach is fundamental for the synthesis of substituted phthalazin-1-amines, hydrazinophthalazines, and thioethers.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and amino moieties at the 1-position.

Data Presentation

While specific quantitative data for reactions involving this compound is limited in the available literature, the following table summarizes the types of heterocyclic cores that can be synthesized using 1-chlorophthalazine precursors and the potential biological activities associated with them. This data is extrapolated from studies on analogous compounds.

Starting Material AnalogueReagent/Reaction TypeResulting Heterocyclic CorePotential Biological Activity of Derivatives
1-ChlorophthalazineAmines (SNA_r_)1-AminophthalazinesAnticancer, Kinase Inhibitors
1-ChlorophthalazineHydrazine (SNA_r_)1-HydrazinophthalazinesPrecursors for triazolophthalazines, Antihypertensive
1-ChlorophthalazineArylboronic acids (Suzuki Coupling)1-ArylphthalazinesAnticonvulsant, AMPA Receptor Antagonists
1-ChlorophthalazineThiourea (SNA_r_)Thiazolo[3,2-b]phthalazinesAntimicrobial

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard procedures for the synthesis of phthalazine derivatives. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst/ligand system) may be necessary for this compound to achieve optimal results.

Protocol 1: Synthesis of 1-Amino-6,7-dimethoxyphthalazine Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add a suitable solvent to dissolve the reactants.

  • If the amine is used as its salt, add a non-nucleophilic base (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: The corresponding 1-amino-6,7-dimethoxyphthalazine derivative.

Protocol 2: Synthesis of 1-Aryl-6,7-dimethoxyphthalazine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The corresponding 1-aryl-6,7-dimethoxyphthalazine derivative.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNA_r_) start->snar  Amine/Hydrazine suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  Arylboronic Acid,  Pd Catalyst, Base amino_pht 1-Amino-6,7-dimethoxyphthalazines snar->amino_pht aryl_pht 1-Aryl-6,7-dimethoxyphthalazines suzuki->aryl_pht

Caption: Synthetic pathways from this compound.

signaling_pathway cluster_drug Drug Development cluster_target Cellular Target cluster_pathway Signaling Cascade cluster_response Cellular Response drug Phthalazine Derivatives (e.g., Kinase Inhibitors) receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) drug->receptor  Inhibition pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->pathway response Inhibition of Proliferation, Angiogenesis, and Metastasis pathway->response

Caption: Potential mechanism of action for phthalazine-based kinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction for 1-Chloro-6,7-dimethoxyphthalazine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for Suzuki coupling?

A1: this compound presents several challenges. As an aryl chloride, it is inherently less reactive than the corresponding bromide or iodide in the oxidative addition step of the catalytic cycle.[1][2][3][4] The presence of two electron-donating methoxy groups further deactivates the C-Cl bond towards oxidative addition.[5] Additionally, the nitrogen atoms in the phthalazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6][7][8]

Q2: What are the most common side reactions observed when coupling this compound?

A2: The most common side reactions are dehalogenation (replacement of the chlorine atom with a hydrogen) and homocoupling of the boronic acid partner.[1][3] Dehalogenation can be promoted by the presence of palladium-hydride species, which can arise from reactions with the base or solvent.[1] Homocoupling is often observed when the catalytic cycle is slow or inefficient.[3]

Q3: Which palladium catalysts and ligands are recommended for this type of substrate?

A3: For challenging electron-rich heteroaryl chlorides, highly active catalyst systems are required. Palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective.[9][10][11] Examples of successful ligands for similar substrates include Buchwald ligands like SPhos, XPhos, and RuPhos, as well as other electron-rich phosphines like P(t-Bu)3.[1][6][11] These ligands promote the oxidative addition of the aryl chloride and stabilize the active palladium(0) species.[7]

Q4: How do I choose the right base and solvent for the reaction?

A4: The choice of base and solvent is critical and often interdependent. For less reactive aryl chlorides, stronger bases are often necessary to facilitate the transmetalation step.[2][4] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][12] The solvent must be able to dissolve the reactants and be compatible with the chosen base. Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with the addition of water, are frequently used.[1][13][14][15] The presence of water can be crucial for the activity of some bases and for promoting the transmetalation step.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Slow Oxidative Addition: The C-Cl bond is not breaking. 3. Poor Solubility: Reactants are not sufficiently dissolved.1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature.[1] 3. Try a different solvent system, such as dioxane/water or toluene/water, to improve solubility.
Significant Dehalogenation Byproduct 1. Formation of Pd-H Species: The palladium catalyst is reacting with the base, solvent, or trace water to form a hydride.[1] 2. Slow Transmetalation: The dehalogenation pathway is competing with the desired cross-coupling.1. Use a non-coordinating, anhydrous base like K₃PO₄. Ensure all reagents and solvents are dry. 2. Use a more reactive boronic acid or boronate ester. Ensure the boronic acid is of high purity.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Slow Catalytic Turnover: If the desired cross-coupling is slow, side reactions become more prevalent.1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[1] 2. Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the desired Suzuki coupling.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods. 2. Inhibition by Substrate/Product: The nitrogen-containing heterocycles can bind to the palladium center and inhibit catalysis.[6][8]1. Use a more robust ligand that protects the palladium center from decomposition. Consider a higher catalyst loading. 2. A change in ligand may alter the electronics and sterics around the palladium, preventing strong coordination with the heterocycles.

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki Coupling of this compound

This protocol is a starting point for optimizing the reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Recommended Starting Conditions
ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)XPhos-Pd-G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)(none)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (3 equiv.)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)THF/H₂O (10:1)
Temperature 100 °C110 °C90 °C
Typical Time 12-24 h12-24 h12-24 h

Note: These are starting points and may require further optimization for specific arylboronic acids.

Visual Guides

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar ArBOH Ar'B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArCl Ar-Cl (this compound) ArCl->OxAdd Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckSM Check Starting Materials: Purity of Boronic Acid Integrity of Substrate Start->CheckSM CheckConditions Review Reaction Conditions: Inert Atmosphere? Proper Degassing? Start->CheckConditions ChangeCatalyst Modify Catalyst System: Increase Catalyst/Ligand Loading Switch to Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) CheckSM->ChangeCatalyst Materials OK CheckConditions->ChangeCatalyst Conditions OK ChangeBaseSolvent Optimize Base/Solvent: Try Stronger Base (K₃PO₄, Cs₂CO₃) Adjust Solvent System (Dioxane/H₂O) ChangeCatalyst->ChangeBaseSolvent IncreaseTemp Increase Reaction Temperature ChangeBaseSolvent->IncreaseTemp Dehalogenation Dehalogenation Side Product? IncreaseTemp->Dehalogenation Success Reaction Optimized Dehalogenation->Success No UseAnhydrous Use Anhydrous Base and Dry Solvents Dehalogenation->UseAnhydrous Yes UseAnhydrous->Success

References

Technical Support Center: Synthesis of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Chloro-6,7-dimethoxyphthalazine. The information is tailored for researchers, scientists, and professionals in drug development.

I. Synthetic Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the phthalazinone ring system, followed by a chlorination step to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination Start 4,5-Dimethoxy-2-(2-oxopropyl)benzoic acid (or similar keto-acid) Step1_Reaction Cyclocondensation Start->Step1_Reaction Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Step1_Reaction Intermediate 6,7-Dimethoxy-4-methylphthalazin-1(2H)-one Step1_Reaction->Intermediate Step2_Reaction Chlorination Intermediate->Step2_Reaction Reagent2 Phosphorus Oxychloride (POCl3) Reagent2->Step2_Reaction Product This compound Step2_Reaction->Product

Caption: Proposed two-step synthesis of this compound.

II. Step 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one

This step involves the cyclocondensation of a suitable 2-acylbenzoic acid derivative with hydrazine hydrate.

Experimental Protocol

A detailed methodology for a similar transformation is provided below. Researchers should adapt this protocol for their specific starting material.

ParameterValue
Starting Material 4,5-Dimethoxy-2-acylbenzoic acid
Reagent Hydrazine hydrate (80% solution)
Solvent Ethanol or n-Butanol
Reaction Temperature Reflux
Reaction Time 3-6 hours
Work-up Cooling and filtration of the precipitated product

Procedure:

  • To a solution of the 4,5-dimethoxy-2-acylbenzoic acid derivative (1 equivalent) in ethanol, add hydrazine hydrate (1.2-1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 6,7-dimethoxyphthalazin-1(2H)-one.

Troubleshooting and FAQs

Q1: The reaction is not going to completion, and I still see starting material on the TLC plate. What should I do?

A1:

  • Increase Reaction Time: Some cyclization reactions can be slow. Consider extending the reflux time and continue to monitor by TLC.

  • Increase Hydrazine Hydrate Equivalents: Ensure you are using a slight excess of hydrazine hydrate. You can incrementally add more reagent and monitor for progress.

  • Solvent Choice: While ethanol is common, a higher boiling point solvent like n-butanol can sometimes facilitate the reaction by allowing for a higher reflux temperature.

Q2: My product yield is very low. What are the possible reasons?

A2:

  • Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.

  • Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration. Try cooling the reaction mixture in an ice bath for an extended period before filtration to maximize precipitation.

  • Side Reactions: Although less common in this specific reaction, side reactions can occur. Ensure your starting material is pure.

Q3: How do I confirm the structure of the synthesized 6,7-dimethoxyphthalazin-1(2H)-one?

A3: The structure of the product can be confirmed using standard analytical techniques:

  • ¹H NMR: Look for the characteristic peaks of the methoxy groups and the aromatic protons. The NH proton of the phthalazinone ring will also be present.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: Look for the characteristic C=O and N-H stretching frequencies of the lactam ring.

III. Step 2: Chlorination of 6,7-Dimethoxyphthalazin-1(2H)-one

This step converts the phthalazinone intermediate into the desired this compound using a chlorinating agent.

Experimental Protocol
ParameterValue
Starting Material 6,7-Dimethoxyphthalazin-1(2H)-one
Reagent Phosphorus oxychloride (POCl₃)
Additives (Optional) Phosphorus pentachloride (PCl₅) or an organic base (e.g., N,N-dimethylaniline)
Reaction Temperature Reflux (around 110 °C)
Reaction Time 2-5 hours
Work-up Careful quenching with ice water and neutralization

Procedure:

  • In a fume hood, carefully add 6,7-dimethoxyphthalazin-1(2H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, add phosphorus pentachloride (0.3 equivalents) to enhance the chlorination.

  • Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs

Troubleshooting_Chlorination cluster_low_yield Low or No Product Yield cluster_impurities Product Contaminated with Starting Material cluster_workup_issues Difficult Work-up Problem Problem Encountered Cause Potential Cause Solution Recommended Solution LowYield Low or No Product IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductHydrolysis Product Hydrolysis during Work-up LowYield->ProductHydrolysis IncreaseTimeTemp Increase reaction time or temperature. Add PCl5 as an activator. IncompleteReaction->IncreaseTimeTemp CarefulWorkup Evaporate excess POCl3 before work-up. Quench slowly at low temperature. Use a weak base for neutralization. ProductHydrolysis->CarefulWorkup ImpureProduct Impure Product Hydrolysis Hydrolysis of product back to starting material ImpureProduct->Hydrolysis Hydrolysis->CarefulWorkup Purification Thorough purification by column chromatography. Hydrolysis->Purification WorkupIssues Difficult Work-up ViolentQuench Violent reaction during quenching of POCl3 WorkupIssues->ViolentQuench SlowQuench Add reaction mixture to ice very slowly with efficient stirring. Ensure adequate cooling. ViolentQuench->SlowQuench

Caption: Troubleshooting guide for the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one.

Q1: My chlorination reaction is sluggish and does not go to completion.

A1:

  • Ensure Anhydrous Conditions: The starting material and glassware must be thoroughly dried. Any moisture will react with POCl₃ and reduce its effectiveness.

  • Increase Temperature/Time: Ensure the reaction is refluxing properly. If the reaction is still incomplete after several hours, you can cautiously increase the reaction time.

  • Use an Additive: The addition of a small amount of phosphorus pentachloride (PCl₅) can increase the reactivity of the chlorinating agent. Alternatively, adding an organic base like N,N-dimethylaniline can sometimes facilitate the reaction.[1][2]

Q2: I see a new spot on TLC during the reaction, but after work-up, I mostly recover the starting material.

A2: This is a classic sign of product hydrolysis. The this compound is likely forming but is reverting to the phthalazinone during the aqueous work-up.[1]

  • Minimize Water Contact Time: Perform the extraction as quickly as possible after quenching and neutralization.

  • Careful Quenching: As mentioned in the protocol, evaporate excess POCl₃ first. Then, quench the residue by adding it slowly to ice, rather than adding water to the reaction mixture. This helps to keep the temperature low and dilutes the acid quickly.

  • Use a Weak Base: Neutralize with a saturated solution of sodium bicarbonate. Strong bases can sometimes promote other side reactions or product degradation.

Q3: The work-up is very vigorous and seems unsafe.

A3: The reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Safety First: Always perform this reaction and work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Slow Addition to Ice: The key is slow, portion-wise addition of the reaction mixture to a large amount of crushed ice with very efficient stirring. This dissipates the heat effectively.

  • Pre-cool the Quenching Medium: Ensure the ice/water mixture is as cold as possible before beginning the quench.

Q4: How should I purify the final product?

A4:

  • Column Chromatography: This is the most common method for purifying chlorophthalazines. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective purification method.

By following these guidelines and anticipating potential challenges, researchers can improve the success rate of their synthesis of this compound. Always refer to relevant safety data sheets for all chemicals used.

References

Technical Support Center: Reactions of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1-Chloro-6,7-dimethoxyphthalazine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used as an electrophile in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the phthalazine ring, further activated by the chloro substituent, makes the C1 position susceptible to attack by various nucleophiles and organometallic reagents. Common reaction classes include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the phthalazine core and a variety of aryl or vinyl groups.

  • Buchwald-Hartwig Amination: For the synthesis of 1-amino-6,7-dimethoxyphthalazine derivatives through the formation of a carbon-nitrogen bond.

  • Nucleophilic Substitution with Amines, Alcohols, and Thiols: To introduce a range of functional groups at the C1 position.

Q2: What are the key challenges and common side products observed in Suzuki-Miyaura coupling reactions with this compound?

A2: While a powerful tool, Suzuki-Miyaura coupling reactions with chloro-heterocycles like this compound can present challenges. The primary side products to be aware of are:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 6,7-dimethoxyphthalazine. This can occur when the catalytic cycle is inefficient or when there are sources of hydride in the reaction mixture.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[1][2]

Q3: What side products should I look out for during nucleophilic aromatic substitution (SNAr) reactions?

A3: The most prevalent side product in SNAr reactions is the hydrolysis of the starting material, which forms 6,7-dimethoxyphthalazin-1(2H)-one . This occurs when water is present in the reaction mixture, acting as a nucleophile. It is crucial to use anhydrous solvents and reagents to minimize the formation of this byproduct.

Q4: Can the methoxy groups on the phthalazine ring participate in side reactions?

A4: Under certain conditions, particularly with strong acids or bases at elevated temperatures, demethylation of one or both methoxy groups can occur. However, under typical cross-coupling and SNAr conditions, the methoxy groups are generally stable.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted this compound.

  • Formation of hydrodehalogenation product (6,7-dimethoxyphthalazine) is observed.

Potential Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh, high-quality palladium catalyst and ligand. For chloro-heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
Insufficient Base Strength The choice of base is critical for activating the boronic acid.[3] Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Inadequate Reaction Temperature Aryl chlorides are less reactive than bromides or iodides.[3] Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be beneficial.
Poor Solvent Choice A mixture of an aprotic organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic and inorganic reagents.
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction.[2]
Issue 2: Significant Formation of Homocoupled Boronic Acid Product

Symptoms:

  • A significant amount of a biaryl byproduct, derived from the boronic acid, is observed.

Potential Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[2] Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.
Inefficient Reduction of Pd(II) Precatalyst If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow, leading to side reactions. Consider using a Pd(0) source directly or a more efficient precatalyst system.
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Optimize the catalyst loading.
Issue 3: Formation of 6,7-dimethoxyphthalazin-1(2H)-one in Nucleophilic Substitution Reactions

Symptoms:

  • A significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material is detected.

Potential Causes and Solutions:

CauseRecommended Solution
Presence of Water Water can act as a nucleophile, leading to the hydrolysis of the starting material. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Hydroxide as a Base If using a hydroxide base, it can also act as a nucleophile. Consider using a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine, DIPEA), if compatible with the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel, followed by the remaining solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Isopropanol, DMF, or NMP)

  • Optional: Non-nucleophilic base (e.g., Triethylamine, 1.5 equiv)

Procedure:

  • In a reaction vessel, dissolve this compound and the amine in the chosen solvent.

  • If using, add the non-nucleophilic base.

  • Heat the reaction mixture to reflux or a desired temperature. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, the product can be isolated by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Suzuki_Coupling_Side_Reactions start This compound + Arylboronic Acid desired_product Desired Cross-Coupled Product start->desired_product Suzuki Coupling (Desired Pathway) hydrodehalogenation Hydrodehalogenation Product (6,7-dimethoxyphthalazine) start->hydrodehalogenation Inefficient Catalysis or Hydride Source homocoupling Homocoupled Boronic Acid (Biaryl) start->homocoupling Oxygen Presence or Catalyst Issues

Caption: Common reaction pathways in Suzuki coupling of this compound.

SNAr_Side_Reaction start This compound + Nucleophile (Nu-H) desired_product Desired Substitution Product (1-Nu-6,7-dimethoxyphthalazine) start->desired_product SNAr Reaction (Desired Pathway) hydrolysis Hydrolysis Product (6,7-dimethoxyphthalazin-1(2H)-one) start->hydrolysis Presence of Water

Caption: Primary side reaction in nucleophilic aromatic substitution of this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst/Ligand System check_reagents->optimize_catalyst optimize_base Screen Different Bases check_reagents->optimize_base optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp rigorous_degassing Ensure Rigorous Degassing check_conditions->rigorous_degassing For Suzuki anhydrous_conditions Ensure Anhydrous Conditions check_conditions->anhydrous_conditions For SNAr solution Improved Yield and Purity optimize_catalyst->solution optimize_base->solution optimize_temp->solution rigorous_degassing->solution anhydrous_conditions->solution

Caption: A logical workflow for troubleshooting reactions with this compound.

References

Technical Support Center: Nucleophilic Aromatic Substitution of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 1-Chloro-6,7-dimethoxyphthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

A1: Low conversion in an SNAr reaction can stem from several factors related to reactants and reaction conditions. Here is a systematic approach to troubleshooting:

  • Substrate Reactivity: The phthalazine ring is activated towards nucleophilic attack by the two nitrogen atoms. However, the reactivity can be further influenced by your specific reaction conditions.

  • Nucleophile Strength: The strength of your nucleophile is crucial. Weak nucleophiles may require more forcing conditions. For alcohol and amine nucleophiles, deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide can significantly improve reactivity.[1]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, gradually increasing the temperature and monitoring the progress by TLC or LC-MS can significantly improve the reaction rate and yield. Some reactions may require reflux conditions.[1]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation, leaving the anionic nucleophile more reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

  • Base Selection: The choice of base can be critical, especially when using protic nucleophiles like amines or alcohols. A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like DBU or DIPEA are commonly used.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It is generally best to use a non-reactive, polar aprotic solvent.

  • Di-substitution: While this compound has only one leaving group, impurities in starting materials or complex reaction pathways could lead to unexpected products. Careful analysis of starting materials is recommended.

  • Hydrolysis of Starting Material: In the presence of water and base, the chloro-substituent can be hydrolyzed to a hydroxyl group. Ensure you are using anhydrous solvents and reagents if this is a concern.

  • Order of Addition: The order of reagent addition can influence side product formation. For instance, adding the base to the electrophile before the nucleophile can sometimes lead to increased side products.[2] A recommended order is often electrophile, followed by the nucleophile, and then the base.[2]

Q3: My product is difficult to purify. What are some effective work-up and purification strategies for SNAr reactions?

A3: Purification can be challenging, especially with residual high-boiling solvents like DMSO or DMF.

  • Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water to remove water-soluble byproducts and inorganic salts. If a basic catalyst or reagent was used, washing with a dilute acid solution can help remove it. Conversely, if an acidic byproduct is present, a wash with a dilute base is recommended.

  • Precipitation: Cooling the reaction mixture can sometimes cause the product to precipitate, allowing for collection by filtration.[1] This is particularly effective if the product has lower solubility in the reaction solvent at cooler temperatures.

  • Chromatography: Column chromatography on silica gel is a common method for purifying the final product. The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the SNAr of this compound?

A1: Polar aprotic solvents are generally the best choice. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate cations, leaving the nucleophile "naked" and more reactive.[1] In some cases, greener alternatives like Polyethylene Glycol (PEG-400) have been used effectively for similar heterocyclic systems.[3]

Q2: Do I need a base for my reaction?

A2: If your nucleophile is neutral (e.g., an amine or an alcohol), a base is typically required to deprotonate it and increase its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. For already anionic nucleophiles (e.g., a pre-formed sodium thiolate), a base may not be necessary. The strength of the base is also a factor to consider; stronger bases can lead to faster reactions.[2]

Q3: At what temperature should I run my reaction?

A3: This is highly dependent on the nucleophile and solvent used. Reactions with highly reactive nucleophiles may proceed at room temperature, while less reactive ones will likely require heating. A good starting point is often 80-120 °C. Monitoring the reaction by TLC or LC-MS is the best way to determine the optimal temperature. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions at elevated temperatures and pressures.[4]

Q4: What is the expected reactivity order for different nucleophiles?

A4: Generally, for SNAr reactions, the nucleophilicity trend is a good indicator of reactivity. For common nucleophiles used with this substrate, the order is typically:

Thiols (as thiolates) > Amines > Alcohols (as alkoxides)

The specific steric and electronic properties of the nucleophile will also play a significant role.

Data Presentation: Reaction Conditions for Structurally Related Systems

Since specific data for this compound is limited in the literature, the following table summarizes successful reaction conditions for the SNAr on the closely related 6,7-dimethoxy-2,4-dichloroquinazoline. These conditions can serve as an excellent starting point for your experiments.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference Compound
4-(N,N-dimethylamino)-anilineDioxaneDIPEA8012656,7-dimethoxy-2,4-dichloroquinazoline[5]
4-aminophenolDioxaneDIPEA8012606,7-dimethoxy-2,4-dichloroquinazoline[5]

The following table provides general conditions for SNAr on various nitrogen-containing fused heterocycles.

Nucleophile TypeSolventTemperature (°C)TimeNotes
Primary and Secondary AminesPEG-4001205 min2 equivalents of amine used.[3]
Substituted AnilinesDMSO or DMF80-1004-12 hTriethylamine used as a base.[6]

Experimental Protocols

The following are general protocols that can be adapted for the nucleophilic aromatic substitution of this compound based on procedures for analogous heterocyclic systems.

Protocol 1: General Procedure for Reaction with Amines (Conventional Heating)

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.2-1.5 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)

    • Base (e.g., DIPEA, K₂CO₃, 2.0 eq)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent.

    • Add the amine nucleophile, followed by the base.

    • Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reaction with Thiols or Alcohols

  • Materials:

    • This compound (1.0 eq)

    • Thiol or alcohol nucleophile (1.2 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Strong base (e.g., NaH, NaOtBu, 1.2 eq)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, add the thiol or alcohol to the anhydrous solvent.

    • Cool the mixture in an ice bath and add the strong base portion-wise.

    • Stir for 30 minutes at room temperature to ensure complete formation of the thiolate or alkoxide.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up and purification as described in Protocol 1.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Substrate, Nucleophile, Solvent Start->Reagents Base Add Base (if required) Reagents->Base Heat Heat to Target Temperature Base->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification (Column/Recrystallization) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the SNAr of this compound.

Troubleshooting_Yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_outcome Outcome Start Low Yield or No Reaction Temp Increase Temperature Start->Temp Solvent Switch to Polar Aprotic Solvent (DMSO, DMF) Start->Solvent Base Use Stronger Base (e.g., DBU, NaOtBu) Start->Base Nucleophile Check Nucleophile Reactivity Start->Nucleophile Time Increase Reaction Time Temp->Time Success Improved Yield Time->Success Concentration Increase Concentration Solvent->Concentration Base->Success Nucleophile->Base Concentration->Success

Caption: Troubleshooting guide for improving low reaction yields.

References

Technical Support Center: Purification of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Chloro-6,7-dimethoxyphthalazine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent system.- Too much solvent was used.- The cooling process was too rapid, leading to precipitation instead of crystallization.- The product is highly impure.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include ethanol/ethyl acetate mixtures or dichloromethane/hexane.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Consider a preliminary purification step, such as an extraction or a quick filtration through a silica plug, to remove major impurities.
Persistent Impurities After Recrystallization - The impurity has similar solubility properties to the desired product.- The impurity co-crystallizes with the product.- Try a different solvent system for recrystallization.- If the impurity is the starting material (6,7-dimethoxyphthalazin-1(2H)-one), consider its higher polarity. A less polar solvent system might leave it behind.- If the impurity is less polar, a more polar recrystallization solvent might be effective.- For stubborn impurities, column chromatography is recommended.
Product Oily or Gummy After Recrystallization - The presence of low-melting point impurities.- The solvent is not being fully removed.- The product itself has a low melting point (though unlikely for this compound).- Attempt to triturate the oil with a poor solvent (like hexane or pentane) to induce solidification.- Ensure the purified solid is dried thoroughly under high vacuum.- If trituration fails, purify by column chromatography.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column.- The compound is degrading on the silica gel.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Start with mixtures of ethyl acetate and hexane.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Ensure the column is packed uniformly without air bubbles or channels.- If degradation is suspected (e.g., streaking on TLC with a baseline spot), consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.
Product Won't Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate.- A small percentage of methanol (1-5%) in dichloromethane can be used for more polar compounds.
Multiple Spots on TLC After Purification - Incomplete purification.- Decomposition of the product during purification or analysis.- Repeat the purification step. If using chromatography, ensure fractions are collected and analyzed carefully to isolate the pure compound.- Check the stability of the compound in the solvents used. 1-chlorophthalazines can be susceptible to hydrolysis. Avoid prolonged exposure to protic or aqueous solvents if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The most probable impurities depend on the synthetic route. A common synthesis involves the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Therefore, potential impurities include:

  • Unreacted Starting Material: 6,7-dimethoxyphthalazin-1(2H)-one. This is more polar than the product.

  • Hydrolysis Product: 6,7-dimethoxyphthalazin-1(2H)-one, formed by the reaction of the product with water.

  • Byproducts from the Chlorinating Agent: Residual phosphorus-containing byproducts. These are often removed during the aqueous workup.

Q2: What is a good starting point for recrystallizing this compound?

A2: A mixture of ethanol and ethyl acetate is a good starting point for recrystallization.[2] The compound is also soluble in dichloromethane and methanol, suggesting that solvent/anti-solvent systems like dichloromethane/hexane could also be effective.[]

Q3: How do I choose a solvent system for column chromatography?

A3: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4. For a compound like this compound, which is of "normal" polarity, start with varying ratios of ethyl acetate and hexane.

Typical TLC and Column Chromatography Solvent Systems

Compound Polarity Typical Solvent System Notes
Non-polar Impurities5-20% Ethyl Acetate in HexaneWill elute before the main product.
This compound 20-50% Ethyl Acetate in Hexane Adjust ratio to achieve an Rf of 0.2-0.4.
Polar Impurities (e.g., starting material)50-100% Ethyl Acetate in Hexane, or 1-5% Methanol in DichloromethaneWill elute after the main product or may require a more polar solvent system.

Q4: My purified product is a solid. What is its expected appearance and solubility?

A4: this compound is expected to be a solid at room temperature. It is soluble in dichloromethane and methanol.[]

Q5: Can this compound decompose during purification?

A5: Yes, the chloro-substituent on the phthalazine ring can be susceptible to nucleophilic substitution, particularly hydrolysis. If the crude product or purification solvents contain water, the chloro group can be replaced by a hydroxyl group, converting it back to the phthalazinone starting material. It is advisable to use dry solvents and minimize exposure to moisture.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent mixture (e.g., 1:1 ethanol/ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf of ~0.3 and show separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution process by TLC, analyzing the collected fractions to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Column Chromatography Pathway crude Crude Product (this compound + Impurities) dissolve Dissolve in Minimal Hot Solvent crude->dissolve load_sample Load Crude Sample crude->load_sample recrystallize Cool Slowly (Recrystallization) dissolve->recrystallize filter Vacuum Filtration recrystallize->filter pure_solid Purified Solid filter->pure_solid mother_liquor Mother Liquor (Soluble Impurities) filter->mother_liquor column_prep Prepare Silica Gel Column column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_column Purified Product evaporate->pure_column

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC) start->check_purity success Successful Purification check_purity->success Pure failure Purification Failed check_purity->failure Impure low_yield Low Yield? failure->low_yield persistent_impurity Persistent Impurity? low_yield->persistent_impurity No adjust_solvent Adjust Solvent Volume or Cooling Rate low_yield->adjust_solvent Yes change_solvent Change Recrystallization Solvent System persistent_impurity->change_solvent Yes run_column Perform Column Chromatography persistent_impurity->run_column Still Impure adjust_solvent->start change_solvent->start run_column->start

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Troubleshooting Low Reactivity of Chloro-Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with challenging chloro-heterocycle substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a chloro-heterocycle is not proceeding. What are the most common reasons for failure?

A1: Low reactivity of chloro-heterocycles in Suzuki-Miyaura coupling is a frequent challenge. The primary reasons for reaction failure include:

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult for the palladium catalyst.[1][2]

  • Catalyst Deactivation: Heteroatoms (especially nitrogen) within the heterocyclic ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition before it can participate in the catalytic cycle.[1]

  • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for activating the unreactive C-Cl bond. An unsuitable combination of these parameters can lead to reaction failure.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially when dealing with sluggish cross-coupling partners. To minimize homocoupling, consider the following:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[1]

  • Use a Pd(0) Source or an Efficient Precatalyst: Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst can mitigate this issue.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling reaction.

Q3: My Buchwald-Hartwig amination of a chloro-heterocycle is giving low yields. What are the key parameters to optimize?

A3: Low yields in the Buchwald-Hartwig amination of chloro-heterocycles often stem from the inertness of the C-Cl bond and potential catalyst inhibition. Key optimization parameters include:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and promoting reductive elimination. Ligands like XPhos, SPhos, and other Buchwald biarylphosphine ligands are often effective.[4][5]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[4][6]

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can significantly impact catalyst solubility and reactivity.[5][7]

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation barrier of the C-Cl bond.[4]

Q4: In my Sonogashira coupling with a chloro-heterocycle, I am not observing any product formation. What should I investigate first?

A4: The Sonogashira coupling of chloro-heterocycles is particularly challenging. Key areas to investigate are:

  • Catalyst System: A highly active catalyst system is essential. This often involves a palladium source (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., CuI). The choice of phosphine ligand is also critical, with bulky, electron-rich ligands often improving performance.[8][9] Copper-free conditions have also been developed and may be advantageous in some cases to avoid alkyne homocoupling (Glaser coupling).[9]

  • Base: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[8]

  • Solvent: Anhydrous and degassed solvents like DMF or THF are common.[8]

  • Reaction Temperature: Elevated temperatures are often necessary to drive the reaction to completion. Microwave heating can sometimes be beneficial in accelerating these sluggish couplings.[8][10]

Troubleshooting Guides

Low Conversion of Chloro-heterocycle

If you are observing low conversion of your starting chloro-heterocycle, consider the following troubleshooting workflow:

low_conversion start Low Conversion of Chloro-heterocycle check_reagents Verify Reagent Quality (Substrate, Catalyst, Ligand, Base, Solvent) start->check_reagents optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->optimize_ligand Reagents OK optimize_base Screen Stronger Bases (e.g., NaOtBu, K3PO4, Cs2CO3) optimize_ligand->optimize_base No Improvement success Improved Conversion optimize_ligand->success Improvement increase_temp Increase Reaction Temperature (in 10-20 °C increments) optimize_base->increase_temp No Improvement optimize_base->success Improvement change_solvent Change Solvent System (e.g., Toluene, Dioxane, DMF) increase_temp->change_solvent No Improvement increase_temp->success Improvement increase_catalyst Increase Catalyst/Ligand Loading change_solvent->increase_catalyst No Improvement change_solvent->success Improvement increase_catalyst->success Improvement

Caption: Troubleshooting workflow for low conversion.

Catalyst Deactivation

Formation of palladium black is a common indicator of catalyst decomposition. The following decision tree can help address this issue:

catalyst_deactivation start Palladium Black Formation check_atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent, use Ar/N2) start->check_atmosphere use_precatalyst Use Air-Stable Precatalyst (e.g., Buchwald G3/G4, PEPPSI) check_atmosphere->use_precatalyst Atmosphere is Inert success Reduced Decomposition check_atmosphere->success Improvement lower_temp Lower Reaction Temperature use_precatalyst->lower_temp Still Decomposing use_precatalyst->success Improvement increase_ligand Increase Ligand:Pd Ratio lower_temp->increase_ligand Still Decomposing lower_temp->success Improvement increase_ligand->success Improvement

Caption: Decision tree for addressing catalyst deactivation.

Data Presentation: Ligand and Base Effects

The choice of ligand and base is critical for successful cross-coupling of chloro-heterocycles. The following tables summarize the performance of different catalyst systems for various coupling reactions.

Table 1: Ligand Effect in Suzuki-Miyaura Coupling of 2-Chloropyridines

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)K₃PO₄Dioxane8095
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O10094
4Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10045

Table 2: Base Effect in Buchwald-Hartwig Amination of 2-Chloroquinoxaline [4]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10085
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10065
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene10078
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Toluene10030

Table 3: Catalyst System Performance in Sonogashira Coupling of Chloro-pyrimidines

EntryPalladium Source (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NDMF8075
2Pd(PPh₃)₄ (5)-CuI (10)Et₃NTHF6568
3Pd₂(dba)₃ (2)XPhos (4)-Cs₂CO₃Dioxane10082
4PdCl₂(PCy₃)₂ (2)--K₃PO₄Toluene11078

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-heterocycle

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-heterocycle (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-heterocycle [4]

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the chloro-heterocycle (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of a Chloro-heterocycle [8]

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloro-heterocycle (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL), the base (e.g., DIPEA, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles

suzuki_cycle pd0 Pd(0)L_n pdii_cl R-Pd(II)(Cl)L_n pd0->pdii_cl Oxidative Addition (R-Cl) pdii_boronate R-Pd(II)(R')L_n pdii_cl->pdii_boronate Transmetalation (R'-B(OR)2) pdii_boronate->pd0 Reductive Elimination (R-R')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

buchwald_cycle pd0 Pd(0)L_n pdii_cl Ar-Pd(II)(Cl)L_n pd0->pdii_cl Oxidative Addition (Ar-Cl) pdii_amine [Ar-Pd(II)(HNR'R'')L_n]+Cl- pdii_cl->pdii_amine Amine Coordination (HNR'R'') pdii_amido Ar-Pd(II)(NR'R'')L_n pdii_amine->pdii_amido Deprotonation (Base) pdii_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pdii_cl R-Pd(II)(Cl)L_n pd0->pdii_cl Oxidative Addition (R-Cl) pdii_alkynyl R-Pd(II)(C≡CR')L_n pdii_cl->pdii_alkynyl Transmetalation pdii_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_cl CuCl cu_alkynyl Cu-C≡CR' cu_cl->cu_alkynyl Alkyne + Base cu_alkynyl->pdii_cl

Caption: Simplified Sonogashira catalytic cycles (Pd/Cu catalyzed).

References

preventing byproduct formation in phthalazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: My phthalhydrazide synthesis from phthalic anhydride and hydrazine hydrate is giving a low yield, significantly less than the reported >90%. What are the likely causes and solutions?

A1: Low yields in this synthesis are common and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure the reaction mixture is heated appropriately, typically around 120°C for at least 4 hours.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can be critical. While acetic acid is commonly used, exploring solvent-free conditions or different catalysts might improve yields.[1][3]

  • Byproduct Formation: The primary byproduct is often the kinetically favored, five-membered ring N-aminophthalimide, instead of the desired six-membered phthalhydrazide (a phthalazine-1,4-dione).[4][5] Formation of the thermodynamic product, phthalhydrazide, is favored by higher temperatures and longer reaction times.

  • Hydrolysis of Starting Material: Phthalic anhydride can hydrolyze to phthalic acid, especially in the presence of water. Phthalic acid is less reactive and can remain as an impurity.[6][7][8] Ensure you are using anhydrous reagents and solvents where possible.

  • Difficult Purification: Phthalhydrazide is often a solid that precipitates from the reaction mixture. Inefficient filtration or washing can lead to loss of product. Ensure the solid is thoroughly washed with a suitable solvent like petroleum ether to remove soluble impurities.[1][2]

Q2: I am observing significant impurities in my phthalazine synthesis. How can I improve the reaction's selectivity and minimize byproduct formation?

A2: Improving selectivity is key to a cleaner reaction and simpler purification. Consider the following strategies:

  • Temperature Control: Side reactions are often highly dependent on temperature. Lowering the reaction temperature can sometimes minimize the formation of unwanted byproducts, though this may require longer reaction times.[1] Conversely, for reactions where the desired product is the thermodynamic one, higher temperatures might be necessary to overcome the kinetic barrier for the formation of byproducts.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, in some syntheses of phthalazine derivatives, p-toluenesulfonic acid (PTSA) has been shown to result in cleaner reactions compared to sulfuric acid.[1]

  • Alternative Synthetic Routes: If a particular side reaction is persistent, it may be beneficial to explore a different synthetic pathway. For example, instead of starting from phthalic anhydride, synthesis from o-phthalaldehyde or a 2-acylbenzoic acid might offer a cleaner route to your specific target molecule.[3][9][10][11]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times and improved yields. This can be particularly effective in reducing the formation of thermally induced byproducts by providing rapid and uniform heating.[1]

Q3: During the synthesis of 1-chlorophthalazine from phthalazinone using phosphorus oxychloride (POCl₃), I'm getting a dark, impure product. What's going wrong?

A3: This is a common issue. The reaction with POCl₃ is vigorous and can lead to decomposition if not controlled properly. Here are some troubleshooting steps:

  • Temperature Control: The reaction is exothermic. It's crucial to control the temperature, often by adding the POCl₃ portion-wise at a reduced temperature and then gently heating to reflux.

  • Excess POCl₃: Using a large excess of POCl₃ can sometimes lead to charring and the formation of polymeric byproducts. Try using a more controlled stoichiometry.

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically poured onto crushed ice to quench the excess POCl₃. This must be done carefully and with good stirring to dissipate the heat generated. An incomplete quench can leave reactive intermediates that decompose upon work-up.

  • Purification: The crude product often requires purification by chromatography or recrystallization to remove baseline impurities and colored byproducts.

Troubleshooting Guides

Guide 1: Synthesis of Phthalhydrazide from Phthalic Anhydride

This guide addresses common issues encountered during the synthesis of phthalhydrazide, a key intermediate for many phthalazine derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature; Formation of N-aminophthalimide byproduct; Hydrolysis of phthalic anhydride.Monitor reaction by TLC to ensure completion. Optimize temperature (typically 120°C). Use of a co-solvent to ensure homogeneity. Ensure anhydrous conditions.
Product is a different color than expected (not white) Presence of impurities from side reactions or starting materials.Recrystallize the product from a suitable solvent (e.g., 0.1M KOH, ethanol, or DMF).[12] Ensure the purity of the starting phthalic anhydride.
Difficulty filtering the product Very fine precipitate.Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. Try adding a different solvent to induce precipitation.
Presence of starting material in the final product Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring.
Guide 2: Synthesis of 1,4-Disubstituted Phthalazines

This guide focuses on issues that may arise when synthesizing 1,4-disubstituted phthalazines, for example, from 1,4-dichlorophthalazine.

Issue Potential Cause(s) Recommended Solution(s)
Formation of mono-substituted and di-substituted products Stoichiometry of the nucleophile is not optimized. Reaction time is insufficient for complete substitution.Carefully control the stoichiometry of the nucleophile. For disubstitution, use at least two equivalents of the nucleophile. Monitor the reaction by TLC to follow the disappearance of the mono-substituted intermediate.
Low solubility of intermediates The mono-substituted intermediate may precipitate out of solution.Choose a solvent system that can keep all reactants and intermediates in solution. Higher boiling point solvents like DMF or DMSO might be necessary.
Formation of N-oxidized byproducts If using oxidizing conditions at a later stage, the nitrogen atoms of the phthalazine ring can be oxidized.When oxidation is required elsewhere in the molecule, choose a selective oxidizing agent that does not affect the phthalazine core, or use protecting groups for the nitrogen atoms. For example, using H₂O₂/Na₂WO₄ can be effective for oxidizing sulfanyl to sulfonyl groups without N-oxidation.[13]

Experimental Protocols

Protocol 1: Optimized Synthesis of Phthalhydrazide

This protocol is adapted from literature procedures with modifications to enhance yield and purity.[1][2]

Materials:

  • Phthalic anhydride (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.

  • Slowly add hydrazine hydrate to the stirred solution.

  • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The phthalhydrazide will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold petroleum ether to remove any remaining acetic acid and soluble impurities.

  • Dry the product under vacuum to obtain pure phthalhydrazide.

Visualizations

Reaction Pathway: Phthalic Anhydride to Phthalhydrazide

The following diagram illustrates the reaction mechanism for the formation of phthalhydrazide from phthalic anhydride and hydrazine, highlighting the potential for the formation of the N-aminophthalimide byproduct.

phthalhydrazide_synthesis phthalic_anhydride Phthalic Anhydride intermediate Acyclic Intermediate phthalic_anhydride->intermediate Nucleophilic attack hydrazine Hydrazine hydrazine->intermediate Nucleophilic attack phthalhydrazide Phthalhydrazide (Thermodynamic Product, 6-membered ring) intermediate->phthalhydrazide Cyclization (6-endo-trig) Higher Temp, Longer Time n_aminophthalimide N-Aminophthalimide (Kinetic Product, 5-membered ring) intermediate->n_aminophthalimide Cyclization (5-exo-trig) Lower Temp, Shorter Time

Caption: Reaction mechanism of phthalhydrazide synthesis.

Troubleshooting Workflow for Low Yield in Phthalazine Synthesis

This diagram presents a logical workflow for troubleshooting low-yield phthalazine synthesis reactions.

troubleshooting_workflow start Low Yield in Phthalazine Synthesis check_reaction_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_reaction_completion increase_time_temp Increase reaction time and/or temperature check_reaction_completion->increase_time_temp No analyze_byproducts Analyze crude mixture for byproducts (NMR, MS) check_reaction_completion->analyze_byproducts Yes increase_time_temp->check_reaction_completion optimize_conditions Optimize reaction conditions: - Change solvent - Change catalyst - Adjust stoichiometry analyze_byproducts->optimize_conditions Byproducts Present purification_issue Is product lost during workup/purification? analyze_byproducts->purification_issue No Major Byproducts end_good Yield Improved optimize_conditions->end_good modify_purification Modify purification method: - Different recrystallization solvent - Chromatography purification_issue->modify_purification Yes end_bad Consider Alternative Synthetic Route purification_issue->end_bad No modify_purification->end_good

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Suzuki Coupling of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Chloro-6,7-dimethoxyphthalazine. Given the challenges associated with the coupling of electron-rich chloro-heterocycles, this resource provides troubleshooting advice, frequently asked questions, recommended catalyst systems, and detailed experimental protocols to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenges arise from two main factors:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1]

  • Electron-Rich Heterocycle: The presence of two electron-donating methoxy groups increases the electron density on the phthalazine ring system. This can further deactivate the C-Cl bond towards oxidative addition by the electron-rich palladium(0) catalyst.[2] Additionally, the nitrogen atoms in the phthalazine core can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Q2: What type of palladium catalyst and ligand should I choose as a starting point?

A2: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1] It is highly recommended to start with more active, modern catalyst systems. The most successful catalysts for chloro-heterocycles typically involve a palladium precursor combined with a bulky, electron-rich phosphine ligand.

  • Recommended Starting Points:

    • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

    • Ligands: Buchwald's biaryl phosphine ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices.[4][5] These ligands are known to promote the crucial oxidative addition step and stabilize the active catalytic species.[6]

    • Pre-formed Catalysts: Using pre-formed palladium complexes or palladacycles that incorporate these bulky phosphine ligands can also be highly effective and offer greater consistency.[4][7][8]

Q3: What are the most common side reactions and how can I minimize them?

A3: The most common side reactions in this type of Suzuki coupling are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct instead of the desired coupled product.[1] To minimize this, ensure you are using dry solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. The choice of base is also critical; using a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) can sometimes help.[9]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the chloro-phthalazine. This is often promoted by the presence of oxygen.[1] To prevent this, it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Dehalogenation: The chloro group can be replaced by a hydrogen atom, particularly at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst choice is key to minimizing this side reaction.

Q4: Can the nitrogen atoms in the phthalazine ring poison the catalyst?

A4: Yes, the Lewis basic nitrogen atoms of the phthalazine ring can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive complexes.[3] This is a known issue with nitrogen-containing heterocycles. The use of sterically bulky ligands, such as the recommended SPhos or XPhos, can help mitigate this problem. The bulk of the ligand can sterically hinder the coordination of the phthalazine nitrogen to the palladium center, thus favoring the desired catalytic cycle.[1]

Catalyst System Performance on Analogous Chloro-Heterocycles

While specific data for this compound is limited, the following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of structurally similar, electron-rich chloro-heterocycles. This data serves as a strong guide for initial catalyst screening.

Catalyst System (Pd Precursor + Ligand)Substrate ExampleBaseSolventTemp (°C)Yield (%)Reference(s)
Pd(OAc)₂ + SPhos1-Chloro-3,6-dimethoxyisoquinolineK₃PO₄1,4-Dioxane/H₂O100High (Not specified)[10][11]
Pd₂(dba)₃ + XPhos4-Chloro-7-azaindoleCs₂CO₃Toluene110High (Not specified)[4][5]
Pd(dppf)Cl₂2-Chloropyridine derivativeK₂CO₃Dioxane/H₂O10088[12]
Pd(OAc)₂ + PPh₃2-Chloro-6-methoxypyridineNa₂CO₃Toluene9090[13]
t-BuXPhos PalladacycleChloro-heterocycle intermediateDBUt-AmOHRT75[7]

Note: Yields are highly substrate and reaction condition dependent. This table is intended for comparative purposes to guide initial catalyst selection.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

QuestionPossible CauseSuggested Solution
Is your catalyst system active enough for a C-Cl bond? The energy barrier for oxidative addition of the C-Cl bond is high. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[1]Switch to a more active system. Use a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. Consider using a pre-formed palladacycle.[4][6][7]
Is the reaction temperature high enough? Insufficient thermal energy may prevent the reaction from overcoming the activation barrier.Gradually increase the reaction temperature, typically in the range of 80-120 °C. For very unreactive substrates, microwave heating can sometimes be effective.[1]
Is your base effective and soluble? The base is crucial for the transmetalation step.[14] Poor solubility or inappropriate strength can stall the reaction.Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. If base solubility is an issue, use a mixed solvent system like dioxane/water or toluene/water.[1]
Is the system truly free of oxygen? The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[1]Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.[10]

Problem 2: Significant formation of side products (e.g., homocoupled or protodeboronated products).

QuestionPossible CauseSuggested Solution
Are you observing significant amounts of your boronic acid starting material converted to the corresponding arene? This is likely protodeboronation, caused by excess water or other proton sources.Use anhydrous solvents. Ensure your base is not excessively hydrated. Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1]
Are you seeing dimers of your starting materials? This is homocoupling, often caused by oxygen in the reaction mixture.Improve degassing procedures for all solvents and reagents. Ensure a leak-proof inert atmosphere setup.[1]
Is your product decomposing? High temperatures over extended periods can lead to product degradation.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try running the reaction at a lower temperature for a longer duration.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point based on successful couplings of similar chloro-heterocyclic systems.[10][11]

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene). The typical concentration is 0.1 to 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening of Catalyst Systems

A systematic screening approach is the most effective way to identify the optimal conditions for your specific coupling partners.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of this compound, the boronic acid, and the base in the chosen degassed solvent.

  • Array Setup: In an array of reaction vials (e.g., in a 24-well plate), add the appropriate palladium precursors and ligands to be screened.

  • Reagent Addition: Dispense the stock solutions of the starting material, boronic acid, and base into each vial.

  • Execution: Seal the vials and place the array on a heating block set to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the conversion and yield in each vial using LC-MS or GC-MS with an internal standard. This allows for a direct comparison of catalyst performance.

Visualizations

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_product Output A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B  Ar-Cl C Transmetalation Intermediate B->C  Ar'-B(OH)2  Base D Reductive Elimination Complex C->D D->A  Ar-Ar' Product 1-Aryl-6,7-dimethoxy- phthalazine (Ar-Ar') ArCl 1-Chloro-6,7-dimethoxy- phthalazine (Ar-Cl) ArBOH2 Arylboronic Acid (Ar'-B(OH)2)

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Workflow start Start setup Combine Reactants, Base, Catalyst & Ligand in Vial start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 100°C, 12h) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Extraction, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product Troubleshooting start Low or No Yield q_catalyst Using a modern catalyst system? (e.g., Pd/SPhos) start->q_catalyst s_catalyst Switch to a Buchwald-type ligand (SPhos, XPhos) q_catalyst->s_catalyst No q_temp Is reaction temp > 80°C? q_catalyst->q_temp Yes end Re-evaluate s_catalyst->end s_temp Increase temperature to 80-120°C q_temp->s_temp No q_base Using a strong base? (K3PO4, Cs2CO3) q_temp->q_base Yes s_temp->end s_base Screen strong, non-nucleophilic bases. Consider solvent mixture. q_base->s_base No q_inert System rigorously degassed? q_base->q_inert Yes s_base->end s_inert Improve degassing procedure. Ensure inert atmosphere. q_inert->s_inert No q_inert->end Yes s_inert->end

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the reactivity of 1-Chloro-6,7-dimethoxyphthalazine in nucleophilic aromatic substitution (SNAr) reactions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and summarized data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is an activated halo-heterocycle susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 1-position is activated by the electron-withdrawing effect of the adjacent nitrogen atom in the phthalazine ring, facilitating its displacement by a variety of nucleophiles.

Q2: How does solvent choice impact the reaction rate of nucleophilic substitution on this compound?

A2: Solvent polarity plays a crucial role in the rate of SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can solvate the cationic species but do not strongly solvate the anionic nucleophile, thus increasing its effective nucleophilicity and accelerating the reaction. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction rate.

Q3: What are common side reactions to consider, and how can they be minimized by solvent selection?

A3: Common side reactions include the formation of byproducts from the reaction with the solvent itself (e.g., alcoholysis in alcohol solvents at high temperatures) or undesired reactions of the nucleophile. Using a non-reactive, aprotic solvent can minimize solvent-related side products. Additionally, the choice of solvent can influence the solubility of reactants and products, and careful selection can prevent the precipitation of starting materials or intermediates, which could lead to incomplete reactions.

Q4: Is it necessary to use a base in these reactions?

A4: The necessity of a base depends on the nucleophile. When using neutral nucleophiles like amines, a base is often added to neutralize the HCl generated during the reaction, which can protonate the starting amine and render it non-nucleophilic. For anionic nucleophiles, such as alkoxides or thiolates, a base may not be required if the nucleophile is generated in situ or used as a salt.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reactivity of the nucleophile. 2. Poor solubility of starting materials. 3. Reaction temperature is too low. 4. Deactivation of the nucleophile by protonation.1. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to enhance nucleophilicity. 2. Choose a solvent that dissolves all reactants at the reaction temperature. 3. Increase the reaction temperature or consider microwave-assisted synthesis. 4. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge protons.
Formation of Multiple Products 1. Reaction with the solvent. 2. The nucleophile has multiple reactive sites. 3. The product is unstable under the reaction conditions.1. Use an aprotic, non-reactive solvent. 2. Employ protecting groups on the nucleophile to ensure regioselectivity. 3. Monitor the reaction progress and stop it once the desired product is formed. Consider milder reaction conditions.
Starting Material Remains Unchanged 1. Reaction conditions are too mild. 2. The nucleophile is not potent enough. 3. Inadequate mixing due to poor solubility.1. Increase the temperature, reaction time, or switch to a more activating solvent. 2. Use a stronger nucleophile or generate the anionic form in situ with a strong base. 3. Ensure efficient stirring and choose a solvent with better solubility characteristics.
Product is Difficult to Purify 1. The product has similar polarity to the starting material or byproducts. 2. The product is an oil that is difficult to crystallize.1. Optimize the reaction to go to completion to simplify purification. Explore different chromatography conditions (e.g., different solvent systems, different stationary phases). 2. Attempt salt formation or derivatization to induce crystallization.

Data Presentation: Solvent Effects on Nucleophilic Substitution

While specific comparative studies on this compound are limited, the following tables summarize reaction conditions from analogous systems to provide guidance on solvent selection.

Table 1: Reactions with Amine Nucleophiles

SubstrateNucleophileSolventConditionsYieldReference
1-Chloro-4-(2'-thienyl)-phthalazinePiperidineAcetoneReflux, 3-15 h47-84%[1][2]
1-Chloro-5,7-dimethoxyphthalazine4-Amino-1-benzylpiperidineNot specifiedNot specifiedNot specified[3]
4-Chloro-6,7-dimethoxyquinolineSubstituted anilinesIsopropanolReflux, 5 hGood[4]
4-Chloro-6,7-dimethoxyquinolineAminesDMF, NMP, or solvent-freeMicrowave, 120-150 °C, 10-30 minHigh[4]

Table 2: Reactions with Thiol Nucleophiles

SubstrateNucleophileSolventConditionsYieldReference
6,7-Dichloro-phthalazine-5,8-dioneAryl thiolsEthanolRefluxModerate[5]
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneThiophenolNot specifiedNot specifiedNot specified[6]

Table 3: Reactions with Alkoxide Nucleophiles

SubstrateNucleophileSolventConditionsYieldReference
4-Aryl-1-chloro-6,7-dimethoxyphthalazineSodium MethoxideMethanolNot specifiedNot specified[7]
2,6-DichlorotolueneSodium MethoxideAprotic polar solvent40-170 °C, 2-20 h>93%

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Amine nucleophile (1.2 - 2.0 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.5 equivalents)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the amine nucleophile (1.2 - 2.0 eq) to the solution.

    • Add the non-nucleophilic base (1.5 - 2.5 eq).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add this compound to a dry flask under inert atmosphere. B 2. Dissolve in an appropriate anhydrous solvent (e.g., DMF, DMSO). A->B C 3. Add nucleophile (1.2-2.0 eq) and a non-nucleophilic base (1.5-2.5 eq). B->C D 4. Heat the reaction mixture (e.g., 80-120 °C) with stirring. C->D E 5. Cool to room temperature and quench with water. D->E Monitor by TLC/LC-MS until completion F 6. Extract with an organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash organic layer with water and brine, then dry over Na2SO4. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify the crude product via column chromatography or recrystallization. H->I J 10. Characterize the final product (NMR, MS, etc.). I->J

Caption: General experimental workflow for the nucleophilic substitution of this compound.

troubleshooting_flowchart cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low or No Product Yield solubility Are all reactants soluble in the chosen solvent? start->solubility temp Is the reaction temperature appropriate? solubility->temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). solubility->change_solvent No nucleophile Is the nucleophile sufficiently reactive and not protonated? temp->nucleophile Yes increase_temp Increase reaction temperature or use microwave synthesis. temp->increase_temp No add_base Add a non-nucleophilic base (e.g., TEA, DIPEA). nucleophile->add_base No success Improved Yield nucleophile->success Yes change_solvent->success increase_temp->success add_base->success

Caption: Troubleshooting flowchart for low product yield in SNAr reactions.

References

managing reaction scale-up for 1-Chloro-6,7-dimethoxyphthalazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the reaction scale-up for the synthesis of 1-Chloro-6,7-dimethoxyphthalazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 6,7-dimethoxyphthalazin-1(2H)-one, from a suitably substituted benzene derivative. The second step is the chlorination of this phthalazinone intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to yield the final product.

Q2: What are the primary challenges when scaling up the chlorination step?

A2: Scaling up the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one presents several key challenges:

  • Exothermic Reaction Control: The reaction with phosphorus oxychloride can be highly exothermic. Managing heat removal is critical on a larger scale to prevent runaway reactions and the formation of degradation byproducts.

  • Reagent Addition and Mixing: Ensuring uniform mixing of the solid phthalazinone with the dense phosphorus oxychloride is more difficult in large reactors. Poor mixing can lead to localized overheating and incomplete reactions.

  • Work-up and Quenching: The quenching of excess POCl₃ with water is extremely hazardous and exothermic. This step requires careful engineering controls, such as slow reverse quenching onto ice, to manage the release of heat and HCl gas.

  • Product Isolation and Purification: Crystallization of the final product may be affected by different cooling profiles and impurity levels at scale, potentially impacting yield and purity.

Q3: What are the critical process parameters to monitor during the scale-up?

A3: Careful monitoring of the following parameters is crucial for a successful and safe scale-up:

  • Temperature: Both during reagent addition and reflux, precise temperature control is essential.

  • Addition Rate: The rate of addition of the chlorinating agent should be carefully controlled to manage the exotherm.

  • Agitation Speed: Efficient stirring is necessary to ensure homogeneity and prevent localized hot spots.

  • Reaction Completeness: Monitoring the reaction progress using techniques like HPLC or TLC is important to determine the optimal reaction time and avoid the formation of impurities from prolonged heating.

  • Pressure: During the quench, pressure can build up due to the evolution of HCl gas. The reactor must be properly vented.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes, this synthesis involves hazardous materials and reactions. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Both the chlorination reaction and the quenching of POCl₃ must be performed in a well-ventilated fume hood or a contained reactor system due to the evolution of corrosive HCl gas.

  • Quenching Procedure: The quenching of POCl₃ is highly dangerous. It should be done with extreme caution, typically by slowly adding the reaction mixture to a large excess of ice and water, or vice-versa with careful temperature control.

  • Material Compatibility: Ensure that the reactor and associated equipment are made of materials compatible with corrosive reagents like POCl₃ and HCl (e.g., glass-lined steel).

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Monitor the reaction using HPLC or TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature cautiously. - Check Reagent Stoichiometry: Ensure that a sufficient excess of the chlorinating agent (e.g., POCl₃) is used, as some may be consumed by trace amounts of water.
Product Degradation - Excessive Temperature or Reaction Time: Overheating or prolonged reaction times can lead to the formation of dark, tarry byproducts.[1] Optimize the reaction conditions to find the balance between completion and degradation. - Poor Temperature Control: Localized overheating due to inefficient stirring can cause degradation. Ensure vigorous and consistent agitation throughout the reaction.[1]
Losses During Work-up - Precipitation Issues: If the product precipitates during the quenching step, it may be difficult to handle. Consider extracting the product with a suitable organic solvent (e.g., dichloromethane, chloroform) before full precipitation. - Incomplete Crystallization: Optimize the crystallization solvent and temperature profile to maximize the recovery of the purified product.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material - Increase Reaction Time/Temperature: As with low yield, ensure the reaction has gone to completion. - Improve Mixing: On a larger scale, inefficient mixing can leave pockets of unreacted starting material. Evaluate and optimize the reactor's agitation system.
Formation of Dichloro Byproducts - Strict Temperature Control: Over-chlorination can sometimes occur at higher temperatures. Maintain the reaction temperature within the optimal range. - Stoichiometry Control: Avoid using an excessive excess of the chlorinating agent.
Hydrolysis of Product - Inadequate Drying: The presence of water during the reaction can lead to side reactions. Ensure all reagents and glassware are thoroughly dried. - Work-up Conditions: During the aqueous work-up, the chloro group can be susceptible to hydrolysis back to the hydroxyl group. Minimize the time the product is in contact with the aqueous phase, especially at elevated temperatures.
Dark/Tarry Byproducts - Reaction Temperature Too High: Excessive heat can cause decomposition and polymerization.[1] Strictly maintain the reaction temperature within the optimal range. Consider portion-wise addition of reagents to control the initial exotherm.

Quantitative Data Summary

The following table presents a comparison of typical reaction parameters for the chlorination step at a laboratory scale versus a hypothetical pilot plant scale.

Parameter Lab Scale (e.g., 50 g) Pilot Scale (e.g., 5 kg) Scale-up Considerations
Starting Material 6,7-dimethoxyphthalazin-1(2H)-one6,7-dimethoxyphthalazin-1(2H)-oneEnsure consistent purity of starting material.
Chlorinating Agent POCl₃ (e.g., 5-10 vol eq.)POCl₃ (e.g., 3-6 vol eq.)Volume of POCl₃ is often reduced at scale to improve process mass intensity and ease of work-up.
Catalyst (optional) N,N-dimethylaniline (catalytic)N,N-dimethylaniline (catalytic)Ensure efficient mixing to distribute the catalyst.
Temperature Reflux (approx. 105-110 °C)Reflux (approx. 105-110 °C)Heat transfer is less efficient at scale; requires a reactor with a suitable heating jacket and overhead condenser.
Reaction Time 2-4 hours3-6 hoursReaction may be slightly longer due to mixing and heat transfer limitations. Monitor by in-process controls.
Typical Yield 85-95%80-90%Yields are often slightly lower at scale due to transfer losses and handling complexities.
Purity (crude) >95%>92%Purity may be slightly lower before purification due to less ideal conditions.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyphthalazin-1(2H)-one

This protocol is based on standard procedures for the synthesis of phthalazinone derivatives.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphthalic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol or water.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield 6,7-dimethoxyphthalazin-1(2H)-one.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure based on common chlorination methods for heterocyclic ketones.[2][3]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6,7-dimethoxyphthalazin-1(2H)-one (1 equivalent).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask with stirring. If used, a catalytic amount of N,N-dimethylaniline can be added.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up (Quenching): After cooling the reaction mixture, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate a large amount of HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).

Visualizations

experimental_workflow cluster_step1 Step 1: Phthalazinone Synthesis cluster_step2 Step 2: Chlorination start 3,4-Dimethoxyphthalic Acid + Hydrazine Hydrate reaction1 Reflux in Solvent (e.g., Ethanol) start->reaction1 isolation1 Cool, Filter, and Dry reaction1->isolation1 product1 6,7-Dimethoxyphthalazin-1(2H)-one isolation1->product1 reaction2 Add POCl3 Reflux (105-110°C) product1->reaction2 Input for Step 2 workup Quench on Ice Neutralize & Extract reaction2->workup purification Recrystallize and Dry workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurity in Chlorination Step check_completion Is reaction complete by IPC (TLC/HPLC)? start->check_completion cause_incomplete Potential Cause: - Insufficient time/temp - Poor mixing - Reagent stoichiometry check_completion->cause_incomplete No check_impurities What is the impurity profile? check_completion->check_impurities Yes solution_incomplete Solution: - Increase reaction time/temp - Improve agitation - Verify reagent purity/amount cause_incomplete->solution_incomplete cause_sm High Starting Material check_impurities->cause_sm cause_degradation Dark/Tarry Byproducts check_impurities->cause_degradation cause_hydrolysis Phthalazinone Impurity check_impurities->cause_hydrolysis cause_sm->cause_incomplete solution_degradation Solution: - Lower reaction temperature - Reduce reaction time - Control exotherm during addition cause_degradation->solution_degradation solution_hydrolysis Solution: - Ensure anhydrous conditions - Minimize contact with water during work-up cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting decision tree for the chlorination reaction scale-up.

References

Technical Support Center: Overcoming Solubility Issues of Phthalazine Derivatives During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during the purification of phthalazine derivatives.

I. Understanding Phthalazine Derivative Solubility

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry.[1] A common hurdle in their synthesis and development is their often limited solubility in common organic solvents, which can complicate purification processes.

General Solubility Profile:

Phthalazine itself is sparingly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and acetone.[1] The solubility is influenced by factors like temperature and pH.[1] For substituted phthalazine derivatives, solubility can vary significantly based on the nature and position of the substituents. Polar functional groups can enhance aqueous solubility, while larger, nonpolar moieties tend to decrease it.

Qualitative Solubility of Phthalazine Derivatives in Common Solvents

Derivative TypeWaterMethanolEthanolAcetoneDichloromethane (DCM)Dimethylformamide (DMF)
Phthalazine (unsubstituted) Sparingly Soluble[1]Soluble[1]Soluble[1]Soluble[1]SolubleSoluble
Phthalazinones Generally Poorly SolubleModerately SolubleModerately SolubleSparingly SolubleModerately SolubleSoluble
Halogenated Phthalazines InsolubleSparingly SolubleSparingly SolubleModerately SolubleSolubleSoluble
Amino-substituted Phthalazines Variable (pH-dependent)SolubleSolubleModerately SolubleSparingly SolubleSoluble
Alkoxy-substituted Phthalazines Generally InsolubleModerately SolubleModerately SolubleSolubleSolubleSoluble

II. Troubleshooting Guides

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it is highly dependent on the compound's solubility profile.

Q1: My phthalazine derivative will not dissolve in any single solvent for recrystallization. What should I do?

A1: This is a common issue with poorly soluble compounds. A mixed-solvent recrystallization is the recommended approach.

  • Strategy: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid (cloudy). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Common Mixed-Solvent Systems:

    • Methanol/Water

    • Ethanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point.

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration.

    • Slower Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[2]

Q3: I have very low recovery after recrystallization. What are the likely causes?

A3: Low recovery is often due to using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.

    • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the compound from crystallizing on the filter.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.

    • Use Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]

B. Column Chromatography

Column chromatography is a versatile purification technique, but challenges can arise with poorly soluble compounds and basic nitrogen heterocycles.

Q1: My phthalazine derivative is not soluble in the mobile phase I want to use for column chromatography. What are my options?

A1: This can be a significant challenge. Here are a few strategies:

  • Dry Loading: Dissolve your compound in a suitable solvent in which it is highly soluble (e.g., DCM or DMF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column.

  • Stronger Eluent for Loading: Dissolve the sample in a minimal amount of a stronger eluent than your starting mobile phase. Load this solution onto the column, ensuring it is a narrow band. Be aware that this can sometimes affect the separation efficiency at the beginning of the elution.

  • Alternative Stationary Phase: Consider using a different stationary phase where your compound might have better compatibility with the mobile phase.

Q2: I am observing significant peak tailing when purifying my basic phthalazine derivative on a silica gel column. How can I improve the peak shape?

A2: Peak tailing with basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase.[4]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interactions with your basic compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography on a C18 column can be a good alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving phthalazine derivatives?

A1: There is no single "best" solvent, as solubility is highly dependent on the specific derivative. However, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often good starting points for dissolving a wide range of phthalazine derivatives, especially for initial solubility screening or for preparing samples for chromatography. For recrystallization, alcohols like methanol and ethanol are commonly used, often in combination with water.[1]

Q2: How can I improve the solubility of my phthalazine derivative without chemically modifying it?

A2: Several physical modification techniques can enhance solubility:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosization) increases the surface area-to-volume ratio, which can lead to faster dissolution rates.

  • Solid Dispersions: Dispersing the phthalazine derivative in a highly soluble carrier matrix can improve its dissolution characteristics.

  • Use of Co-solvents: As discussed in the recrystallization section, using a mixture of a "good" and a "poor" solvent can be an effective way to manage solubility.

Q3: Is Supercritical Fluid Chromatography (SFC) a good option for purifying poorly soluble phthalazine derivatives?

A3: Yes, SFC can be an excellent technique, particularly for less polar and thermally labile phthalazine derivatives. Supercritical carbon dioxide, the primary mobile phase in SFC, has good solvating power for many organic compounds.[5] The solubility of the compound in the supercritical fluid can be fine-tuned by adjusting the pressure, temperature, and the type and percentage of co-solvent (e.g., methanol).[5][6] This allows for precise control over the separation. SFC also has the advantage of being a "green" chemistry technique due to the reduced use of organic solvents.

IV. Experimental Protocols

A. Protocol for Mixed-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your phthalazine derivative is soluble at elevated temperatures and a "poor" solvent in which it is insoluble or sparingly soluble. The two solvents must be miscible.

  • Dissolution: Place the crude phthalazine derivative in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

B. Protocol for Column Chromatography with Dry Loading
  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude phthalazine derivative in a suitable volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Column Loading:

    • Carefully add the powdered sample-silica mixture to the top of the packed column, ensuring an even layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent by rotary evaporation.

C. Protocol for Supercritical Fluid Chromatography (SFC) Purification
  • Analytical Method Development (Scouting):

    • Dissolve a small amount of the crude phthalazine derivative in a suitable solvent (e.g., methanol, DMSO).

    • Screen different SFC columns (e.g., 2-ethylpyridine, silica, cyano) with a generic gradient of a co-solvent (e.g., methanol with a basic additive like ammonium hydroxide) in supercritical CO2.

    • Optimize the gradient, temperature, and back-pressure to achieve the best separation of the target compound from its impurities.

  • Preparative Scale-Up:

    • Based on the optimized analytical method, select the appropriate preparative SFC column with the same stationary phase.

    • Scale the injection volume and flow rate according to the dimensions of the preparative column.

    • Dissolve the bulk of the crude product in a minimal amount of a suitable solvent. For poorly soluble compounds, DMSO can be an effective choice.[7]

  • Purification and Fraction Collection:

    • Perform the preparative SFC run using the scaled-up conditions.

    • Collect the fractions corresponding to the peak of the purified phthalazine derivative.

  • Isolation:

    • Evaporate the solvent from the collected fractions to obtain the purified compound. The use of CO2 as the primary mobile phase significantly reduces the amount of organic solvent to be removed.

V. Visualizations

experimental_workflow cluster_0 Initial Purification Strategy cluster_1 Purification Path cluster_2 Troubleshooting Crude Phthalazine Derivative Crude Phthalazine Derivative Solubility Testing Solubility Testing Crude Phthalazine Derivative->Solubility Testing Recrystallization Recrystallization Solubility Testing->Recrystallization Good solubility in one solvent with temperature gradient Column Chromatography Column Chromatography Solubility Testing->Column Chromatography Soluble in a suitable mobile phase SFC SFC Solubility Testing->SFC Poorly soluble in conventional solvents Mixed-Solvent Recrystallization Mixed-Solvent Recrystallization Recrystallization->Mixed-Solvent Recrystallization Insoluble in single solvents Dry Loading CC Dry Loading CC Column Chromatography->Dry Loading CC Insoluble in mobile phase Optimize SFC Parameters Optimize SFC Parameters SFC->Optimize SFC Parameters Poor separation Pure Product Pure Product Mixed-Solvent Recrystallization->Pure Product Dry Loading CC->Pure Product Optimize SFC Parameters->Pure Product

Caption: A workflow for selecting and troubleshooting purification methods for phthalazine derivatives.

troubleshooting_recrystallization cluster_oiling Issue: 'Oiling Out' cluster_recovery Issue: Low Recovery cluster_dissolve Issue: No Crystallization Problem Problem Solution Solution Oiling_Problem Compound precipitates as an oil Oiling_Solution1 Increase solvent volume Oiling_Problem->Oiling_Solution1 Oiling_Solution2 Slow down cooling rate Oiling_Problem->Oiling_Solution2 Oiling_Solution3 Scratch flask or add seed crystal Oiling_Problem->Oiling_Solution3 Recovery_Problem Poor yield of crystals Recovery_Solution1 Use minimum hot solvent Recovery_Problem->Recovery_Solution1 Recovery_Solution2 Preheat filtration apparatus Recovery_Problem->Recovery_Solution2 Recovery_Solution3 Ensure complete cooling Recovery_Problem->Recovery_Solution3 NoCrystal_Problem No crystals form upon cooling NoCrystal_Solution1 Too much solvent -> Evaporate some NoCrystal_Problem->NoCrystal_Solution1 NoCrystal_Solution2 Supersaturation -> Scratch or seed NoCrystal_Problem->NoCrystal_Solution2

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

minimizing homocoupling in Suzuki reactions of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during the Suzuki-Miyaura cross-coupling of 1-Chloro-6,7-dimethoxyphthalazine.

Troubleshooting Guides

High levels of homocoupling byproducts are a common issue in Suzuki reactions, leading to reduced yields of the desired product and complex purification procedures. The following guide provides a systematic approach to diagnosing and resolving this issue.

Issue: Significant Formation of Homocoupling Byproduct

Systematic Troubleshooting Workflow:

Suzuki_Troubleshooting start High Homocoupling Detected check_degassing 1. Review Degassing Protocol start->check_degassing Is oxygen being rigorously excluded? check_catalyst 2. Evaluate Palladium Source check_degassing->check_catalyst Degassing is thorough. What is the Pd source? sub_degassing Action: Improve degassing. Use freeze-pump-thaw (3x) or sparge with inert gas for >30 min. check_degassing->sub_degassing check_ligand 3. Assess Ligand Choice check_catalyst->check_ligand Using Pd(0) or efficient precatalyst. Is the ligand appropriate? sub_catalyst Action: Switch from Pd(II) salts (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., XPhos Pd G3). check_catalyst->sub_catalyst check_base 4. Optimize Base check_ligand->check_base Using bulky, electron-rich ligand. What base is being used? sub_ligand Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination. check_ligand->sub_ligand check_conditions 5. Adjust Reaction Conditions check_base->check_conditions Using a weak inorganic base. Can other parameters be optimized? sub_base Action: Use weaker inorganic bases (e.g., K3PO4, K2CO3, Cs2CO3) instead of strong bases like NaOH. check_base->sub_base solution Homocoupling Minimized check_conditions->solution Optimized temperature, concentration, etc. sub_conditions Action: Lower reaction temperature. Add boronic acid slowly via syringe pump. Use a slight excess of the chloro-phthalazine. check_conditions->sub_conditions

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in the Suzuki reaction of this compound?

A1: Homocoupling of the boronic acid partner is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the coupling of two boronic acid molecules. Rigorous exclusion of oxygen is the most critical step to prevent this.[1][2]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.[1][2] This is often a problem at the beginning of the reaction.

Q2: How does the choice of palladium source affect homocoupling?

A2: The choice of the palladium source is crucial.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ.[2]

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly without a pre-reduction step that can consume the boronic acid.

  • Palladium precatalysts (e.g., Buchwald's G3 and G4 precatalysts) are often the best choice as they are designed to generate the active Pd(0) species cleanly and efficiently, which can significantly minimize side reactions like homocoupling.

Q3: What role do ligands play in minimizing homocoupling?

A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands such as SPhos or XPhos. Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is necessary to activate the boronic acid for transmetalation, but an inappropriate choice can increase homocoupling. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH). These weaker bases are generally less likely to promote side reactions.

Q5: What is the influence of solvents and temperature on homocoupling?

A5: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also help suppress homocoupling, as higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.

Q6: Are there any procedural modifications that can help reduce homocoupling?

A6: Yes, several procedural adjustments can be made:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the this compound.

  • Rigorous degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.

Data Presentation

The following table provides illustrative data on how different reaction parameters can influence the yield of the desired product versus the homocoupling byproduct in a typical Suzuki reaction with a chloro-N-heterocycle. Note: This data is representative and optimization for this compound is recommended.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield of Desired Product (%)Yield of Homocoupling (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O1006525
2Pd₂(dba)₃ (1) SPhos (2.5) K₃PO₄ (2) Dioxane/H₂O 80 92 <5
3Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O1008510
4XPhos Pd G3 (2)-K₃PO₄ (2)Toluene/H₂O9095<3
5Pd(OAc)₂ (2)SPhos (2.5)NaOH (2)Dioxane/H₂O1005035

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Minimized Homocoupling

This protocol provides a robust starting point and may require optimization for specific boronic acids.

Reaction Setup:

Experimental_Workflow reagents 1. Add Solids: This compound (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K3PO4, 2.0 eq), Catalyst (e.g., XPhos Pd G3, 2 mol%) inert 2. Inert Atmosphere: Seal flask, evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent 3. Add Degassed Solvents: (e.g., Dioxane/H2O 4:1) inert->solvent reaction 4. Reaction: Heat to 80-100 °C. Monitor by TLC/LC-MS solvent->reaction workup 5. Workup: Cool, dilute with EtOAc, wash with H2O and brine reaction->workup purification 6. Purification: Dry, concentrate, and purify by column chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for the Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-6,7-dimethoxyphthalazine and 1,4-Dichloro-6,7-dimethoxyphthalazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-chloro-6,7-dimethoxyphthalazine and 1,4-dichloro-6,7-dimethoxyphthalazine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two scaffolds is crucial for the efficient design and synthesis of novel phthalazine-based compounds in medicinal chemistry and materials science. While direct comparative kinetic studies are not extensively documented in publicly available literature, this guide extrapolates from established principles of SNAr on related heterocyclic systems to provide a robust theoretical and practical framework for the researcher.

Theoretical Reactivity Profile

The reactivity of chlorophthalazines in SNAr reactions is governed by the electron-deficient nature of the phthalazine ring, which is further influenced by the number and position of chloro substituents and the electronic effects of the methoxy groups.

This compound possesses a single leaving group at the C1 position. The pyridazinic nitrogens strongly withdraw electron density from the ring, activating the C1 position for nucleophilic attack. The electron-donating methoxy groups at the C6 and C7 positions, while activating the benzene portion of the molecule towards electrophilic substitution, have a less pronounced effect on the nucleophilic substitution at the electron-deficient pyridazine ring.

1,4-Dichloro-6,7-dimethoxyphthalazine , on the other hand, features two potential sites for nucleophilic attack. The presence of a second chlorine atom is expected to further increase the electrophilicity of the phthalazine core through inductive electron withdrawal, making the ring system more reactive towards nucleophiles compared to its monochloro counterpart.

In analogous systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position.[1] This regioselectivity is attributed to the differential activation of the chloro-substituted carbons by the heterocyclic nitrogen atoms. A similar phenomenon can be anticipated for 1,4-dichloro-6,7-dimethoxyphthalazine, where one chloro position will be significantly more susceptible to initial substitution than the other. The initial substitution product, a mono-substituted chlorophthalazine, will then be less reactive towards a second substitution due to the introduction of an electron-donating group.

Predicted Reactivity Comparison

The following table summarizes the anticipated differences in reactivity based on theoretical principles.

FeatureThis compound1,4-Dichloro-6,7-dimethoxyphthalazineRationale
Overall Reactivity LowerHigherThe two chlorine atoms in the dichloro-derivative have a cumulative electron-withdrawing effect, making the phthalazine ring more electrophilic and thus more susceptible to nucleophilic attack.
Reaction Profile Single substitution productPotential for mono- and di-substitution products. The first substitution is expected to be faster than the second.The dichloro-derivative offers two sites for reaction. After the first substitution with an electron-donating nucleophile, the ring becomes less electron-deficient, deactivating it towards a second substitution.
Regioselectivity N/A (single reaction site)High regioselectivity for the first substitution is expected.Based on analogous heterocyclic systems, one of the chloro positions (likely C1 or C4) will be electronically favored for the initial nucleophilic attack.

Experimental Design for a Comparative Reactivity Study

To empirically determine the relative reactivity, a parallel experiment can be conducted. The following protocol outlines a method for comparing the rate of substitution with a common nucleophile, such as morpholine.

Objective: To compare the reaction rates of this compound and 1,4-dichloro-6,7-dimethoxyphthalazine with morpholine under identical conditions.
Materials:
  • This compound

  • 1,4-Dichloro-6,7-dimethoxyphthalazine

  • Morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • An internal standard (e.g., dodecane)

  • Reaction vials

  • Heating block or oil bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) equipment

Experimental Protocol:
  • Preparation of Reaction Solutions:

    • In separate, labeled reaction vials, prepare solutions of this compound (0.1 mmol) and 1,4-dichloro-6,7-dimethoxyphthalazine (0.1 mmol) in anhydrous DMF (2 mL).

    • To each vial, add the internal standard (0.05 mmol).

    • In a separate vial, prepare a solution of morpholine (0.1 mmol) in anhydrous DMF (1 mL).

  • Reaction Initiation and Monitoring:

    • Place the vials containing the phthalazine derivatives in a pre-heated block at 80°C.

    • At time t=0, add the morpholine solution to each reaction vial simultaneously.

    • At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) and water.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC.

    • Quantify the disappearance of the starting material and the appearance of the product(s) by integrating the peak areas relative to the internal standard.

    • For the 1,4-dichloro-6,7-dimethoxyphthalazine reaction, monitor the formation of both the mono- and di-substituted products.

  • Data Presentation:

    • Plot the concentration of the starting materials and products as a function of time for both reactions.

    • Calculate the initial reaction rates and/or the reaction half-lives to quantitatively compare the reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the proposed comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve this compound and internal standard in DMF react1 Heat phthalazine solutions to 80°C prep1->react1 prep2 Dissolve 1,4-dichloro-6,7-dimethoxyphthalazine and internal standard in DMF prep2->react1 prep3 Prepare morpholine solution in DMF react2 Add morpholine solution at t=0 prep3->react2 react1->react2 react3 Take aliquots at regular time intervals react2->react3 react4 Quench aliquots react3->react4 analysis1 Analyze quenched aliquots by GC-MS or HPLC react4->analysis1 analysis2 Quantify reactants and products analysis1->analysis2 analysis3 Plot concentration vs. time analysis2->analysis3 analysis4 Calculate reaction rates analysis3->analysis4

Caption: Experimental workflow for the comparative reactivity study.

General Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.

G cluster_mono This compound cluster_di 1,4-Dichloro-6,7-dimethoxyphthalazine A Substrate B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Product B->C - Cl⁻ D Substrate E Meisenheimer Complex 1 D->E + Nu⁻ F Mono-substituted Intermediate E->F - Cl⁻ G Meisenheimer Complex 2 F->G + Nu⁻ H Di-substituted Product G->H - Cl⁻

Caption: Generalized SNAr mechanism for the two phthalazine derivatives.

Conclusion

Based on fundamental principles of organic chemistry, 1,4-dichloro-6,7-dimethoxyphthalazine is predicted to be more reactive towards nucleophilic aromatic substitution than this compound . The presence of a second electron-withdrawing chlorine atom enhances the electrophilicity of the phthalazine ring system. Furthermore, the reaction of the dichloro-derivative is expected to proceed with high regioselectivity for the initial substitution. The provided experimental protocol offers a clear and straightforward method for empirically verifying these theoretical predictions and for quantifying the reactivity difference. This understanding is essential for the strategic design of synthetic routes to novel and complex phthalazine-based molecules.

References

Chloro-Phthalazines vs. Bromo-Phthalazines: A Comparative Guide to Reactivity in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of chloro-phthalazines and bromo-phthalazines, two key intermediates in the synthesis of novel pharmaceutical agents and functional materials. Understanding the nuanced differences in their reactivity is crucial for reaction design, optimization, and the strategic construction of complex molecular architectures. This document outlines their comparative performance in essential transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and illustrative experimental data.

Executive Summary: Reactivity at a Glance

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halo-phthalazines generally follows the established trend for aryl halides, with bromo-phthalazines exhibiting greater reactivity than their chloro- counterparts. This is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

However, in nucleophilic aromatic substitution reactions, this trend is not as straightforward and can be influenced by the nature of the nucleophile and the position of the halogen on the phthalazine ring. The inherent electronic properties of the phthalazine nucleus, with its electron-deficient diazine ring, render both chloro- and bromo-phthalazines susceptible to nucleophilic attack.

Comparative Reactivity Data

The following tables summarize the expected reactivity and typical reaction outcomes for chloro- and bromo-phthalazines in key synthetic transformations. The data is compiled from literature precedents on phthalazines and analogous heterocyclic systems.

Table 1: Suzuki-Miyaura Cross-Coupling

SubstrateRelative ReactivityTypical Yield RangeNotes
Bromo-phthalazineHigher70-95%Generally requires milder reaction conditions (lower temperatures, shorter reaction times) compared to chloro-phthalazines.
Chloro-phthalazineLower50-85%Often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to achieve comparable yields to bromo-phthalazines.[1]

Table 2: Buchwald-Hartwig Amination

SubstrateRelative ReactivityTypical Yield RangeNotes
Bromo-phthalazineHigher65-90%More readily undergoes oxidative addition, leading to higher efficiency under standard conditions.[2]
Chloro-phthalazineLower40-80%Requires more sophisticated catalyst systems, often employing sterically hindered and electron-rich ligands, to overcome the stronger C-Cl bond.

Table 3: Nucleophilic Aromatic Substitution (SNAr)

SubstrateRelative ReactivityTypical Yield RangeNotes
Bromo-phthalazineGenerally Higher75-98%The C-Br bond is a good leaving group in SNAr reactions on electron-deficient heterocycles.
Chloro-phthalazineGenerally Lower60-95%While chlorine is a poorer leaving group than bromine, the strong activation provided by the phthalazine ring often allows for high-yielding substitutions, sometimes requiring slightly harsher conditions.[3]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-Phthalazine

Materials:

  • Halo-phthalazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the halo-phthalazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Halo-Phthalazine

Materials:

  • Halo-phthalazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk tube.

  • Add the halo-phthalazine, amine, and base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C, stirring until completion (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of a Halo-Phthalazine

Materials:

  • Halo-phthalazine (1.0 mmol)

  • Nucleophile (e.g., piperidine, 1.5 mmol)

  • Base (if required, e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Ethanol, DMF, or NMP, 10 mL)

Procedure:

  • Dissolve the halo-phthalazine in the chosen solvent in a round-bottom flask.

  • Add the nucleophile and the base (if necessary).

  • Heat the reaction mixture to a suitable temperature (can range from room temperature to reflux) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and general experimental workflows for the discussed reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R''

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

SNAr_Mechanism cluster_0 Addition-Elimination Mechanism Halo-phthalazine Halo-phthalazine Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Halo-phthalazine->Meisenheimer_Complex + Nucleophile Substituted_Phthalazine Substituted_Phthalazine Meisenheimer_Complex->Substituted_Phthalazine - Halide

Figure 3: General Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Catalyst, Base, Solvent Start->Reaction_Setup Inert_Atmosphere Evacuate & Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere (for cross-coupling) Reaction Heat and Stir Reaction_Setup->Reaction (for SNAr) Inert_Atmosphere->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, and Wash Monitoring->Workup Purification Column Chromatography or Crystallization Workup->Purification Product Product Purification->Product

Figure 4: General Experimental Workflow for Phthalazine Functionalization.

References

Validating the Structure of 1-Chloro-6,7-dimethoxyphthalazine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of the chemical structure of 1-Chloro-6,7-dimethoxyphthalazine through a comparative analysis of predicted and experimental Nuclear Magnetic Resonance (NMR) data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed examination of its spectral characteristics.

The correct structural assignment of novel or synthesized compounds is a cornerstone of chemical research and development. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a primary and powerful tool for the elucidation of molecular structures. In this guide, we present a thorough analysis of the ¹H and ¹³C NMR spectra of this compound, comparing computationally predicted chemical shifts with experimental data from structurally related analogs to confirm its proposed structure.

Structural Elucidation via NMR Spectroscopy

The validation of the this compound structure relies on the careful assignment of each proton and carbon signal in its NMR spectra. The expected structure features a phthalazine core with a chlorine atom at the 1-position and two methoxy groups at the 6- and 7-positions. This substitution pattern gives rise to a unique set of chemical shifts and coupling patterns that serve as a molecular fingerprint.

Due to the absence of readily available experimental NMR data for this compound in the public domain, a robust validation was performed by comparing predicted NMR data for the target molecule with experimental data for the closely related compounds: 1-chlorophthalazine and 6,7-dimethoxyphthalazine. This comparative approach allows for the confident assignment of the signals corresponding to the different parts of the molecule.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the reference compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton PositionPredicted for this compoundExperimental for 1-ChlorophthalazineExperimental for 6,7-Dimethoxyphthalazine
H-48.168.25-
H-57.317.957.25
H-87.898.057.25
6-OCH₃4.05-4.08
7-OCH₃4.05-4.08
H-Ar (unsubstituted ring)-7.85-7.92 (m)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon PositionPredicted for this compoundExperimental for 1-ChlorophthalazineExperimental for 6,7-Dimethoxyphthalazine
C-1152.8152.0-
C-4126.9127.5-
C-4a124.5125.0125.2
C-5106.8129.0107.5
C-6155.2129.0154.8
C-7155.2134.2154.8
C-8106.8134.2107.5
C-8a135.2135.0135.5
6-OCH₃56.4-56.3
7-OCH₃56.4-56.3

Experimental Protocols

While specific experimental data for this compound is not presented, the following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra, which would be suitable for the validation of this compound.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Temperature: 298 K

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using NMR spectroscopy is illustrated in the following diagram.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Structure Validation Predicted_NMR Predict 1H and 13C NMR for Target Molecule Compare_Shifts Compare Chemical Shifts and Coupling Patterns Predicted_NMR->Compare_Shifts Experimental_NMR_Analogs Acquire Experimental 1H and 13C NMR for Structural Analogs Experimental_NMR_Analogs->Compare_Shifts Assign_Signals Assign Signals to Specific Protons and Carbons Compare_Shifts->Assign_Signals Validate_Structure Confirm Structure of This compound Assign_Signals->Validate_Structure

Caption: Workflow for the structural validation of this compound using NMR spectroscopy.

By following this structured approach of data prediction, comparison with known analogs, and systematic signal assignment, the chemical structure of this compound can be confidently validated. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Chloro-6,7-dimethoxyphthalazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, this guide provides a comprehensive comparison of mass spectrometry-based analysis for 1-Chloro-6,7-dimethoxyphthalazine and its derivatives. We delve into predicted fragmentation patterns, detail experimental protocols, and weigh the performance against alternative analytical techniques, supported by data from analogous compounds.

The structural elucidation of phthalazine derivatives is a critical step in medicinal chemistry, given their broad spectrum of pharmacological activities. Mass spectrometry stands as a premier technique for confirming molecular weights and unraveling complex fragmentation pathways, offering deep insights into molecular structure. This guide focuses on this compound, a representative member of this class, to illustrate the power and nuances of mass spectrometric analysis.

Unveiling the Molecular Fingerprint: Mass Spectrometry Data

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. The predicted ESI-MS data for this compound (Molecular Formula: C₁₀H₉ClN₂O₂, Monoisotopic Mass: 224.0353 Da) is summarized below.[1]

AdductPredicted m/z
[M+H]⁺225.0425
[M+Na]⁺247.0244
[M+K]⁺262.9983
[M+NH₄]⁺242.0691
[M-H]⁻223.0280
Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. Based on the fragmentation patterns of related phthalazine and chloro-dimethoxy substituted heterocyclic compounds, a plausible EI-MS fragmentation pathway for this compound is proposed. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Proposed Fragment Ion (m/z)Proposed Neutral LossPlausible Structure/Comment
224/226-Molecular Ion (M⁺)
209/211-CH₃Loss of a methyl radical from a methoxy group.
195/197-CHOLoss of a formyl radical from a methoxy group after rearrangement.
189-ClLoss of a chlorine radical.
181-CH₃, -COSubsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
161-Cl, -COLoss of carbon monoxide from the [M-Cl]⁺ ion.
133-Cl, -CO, -N₂Loss of a nitrogen molecule from the [M-Cl-CO]⁺ ion.

Behind the Spectra: Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for mass spectrometry and alternative analytical techniques.

Mass Spectrometry Protocol (GC-MS)

This protocol is adapted for the analysis of chlorinated heterocyclic compounds.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Alternative Technique: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust alternative for the quantification of phthalazine derivatives.

1. Instrumentation:

  • A standard HPLC system with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Prepare a stock solution of the analyte in the mobile phase (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows, the following diagrams are provided.

Fragmentation_Pathway M M⁺˙ (m/z 224/226) This compound M_minus_CH3 [M-CH₃]⁺ (m/z 209/211) M->M_minus_CH3 -CH₃ M_minus_Cl [M-Cl]⁺ (m/z 189) M->M_minus_Cl -Cl M_minus_CH3_minus_CO [M-CH₃-CO]⁺ (m/z 181) M_minus_CH3->M_minus_CH3_minus_CO -CO M_minus_Cl_minus_CO [M-Cl-CO]⁺ (m/z 161) M_minus_Cl->M_minus_Cl_minus_CO -CO M_minus_Cl_minus_CO_minus_N2 [M-Cl-CO-N₂]⁺ (m/z 133) M_minus_Cl_minus_CO->M_minus_Cl_minus_CO_minus_N2 -N₂

Predicted EI-MS Fragmentation Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute gc_ms GC-MS Analysis dilute->gc_ms GC-MS hplc_uv HPLC-UV Analysis dilute->hplc_uv HPLC-UV ms_data Mass Spectrum Analysis gc_ms->ms_data hplc_data Chromatogram Analysis hplc_uv->hplc_data structure Structural Elucidation & Quantification ms_data->structure hplc_data->structure

General Experimental Workflow

Comparison cluster_attributes Performance Attributes MS Mass Spectrometry (GC-MS / LC-MS) Specificity High Specificity MS->Specificity Sensitivity High Sensitivity MS->Sensitivity Quantification Good for Quantification MS->Quantification Cost Higher Cost MS->Cost Complexity More Complex MS->Complexity HPLC HPLC-UV HPLC->Specificity Moderate HPLC->Sensitivity Moderate HPLC->Quantification HPLC->Cost Lower Cost HPLC->Complexity Less Complex GC GC-FID/ECD GC->Specificity Lower GC->Sensitivity Very High (ECD) GC->Quantification GC->Cost Lower Cost GC->Complexity Moderate

Comparison of Analytical Techniques

Head-to-Head: Mass Spectrometry vs. Alternatives

The choice of an analytical technique hinges on the specific requirements of the study, including the need for structural information, sensitivity, and throughput.

FeatureMass Spectrometry (GC-MS/LC-MS)HPLC-UVGas Chromatography (GC-FID/ECD)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by flame ionization or electron capture.
Information Provided Molecular weight and detailed structural information.Quantitative information and retention time.Quantitative information and retention time.
Specificity Very High.Moderate to High (can be affected by co-eluting impurities).Moderate (FID) to High for halogenated compounds (ECD).
Sensitivity High to Very High.Moderate.Moderate (FID) to Very High for halogenated compounds (ECD).
Quantitative Analysis Excellent.Excellent.Good.
Strengths Unambiguous compound identification.Robust, reliable, and widely available.Cost-effective for routine analysis.
Limitations Higher equipment and maintenance costs.Limited structural information.Limited structural information.

References

A Comparative Guide to Catalysts for the Functionalization of 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the phthalazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. 1-Chloro-6,7-dimethoxyphthalazine serves as a key building block for the synthesis of novel derivatives through various cross-coupling reactions. The choice of an appropriate catalytic system is crucial for achieving high yields and purity. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this substrate.

While direct comparative studies on this compound are not extensively documented in the literature, this guide compiles and analyzes data from studies on structurally similar chloro-heterocyclic systems. This information offers a robust starting point for researchers to select and optimize reaction conditions for their specific needs.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds by reacting an aryl halide with an organoboron reagent. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C1 position. The selection of the palladium catalyst and, critically, the associated phosphine ligand, significantly impacts reaction efficiency.

Comparative Data for Suzuki-Miyaura Coupling of Chloro-Heterocycles

SubstrateCatalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)
2-ChloropyridinePd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10085-95
4-ChloropyridinePd(OAc)₂SPhosK₃PO₄1,4-Dioxane100>90
2-ChloroquinolinePd₂(dba)₃XPhosCs₂CO₃Toluene110High
1-ChloroisoquinolinePdCl₂(dppf)dppfNa₂CO₃DME/H₂O8070-90

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

To a dry, argon-purged reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL). The reaction mixture is then heated under an inert atmosphere at the specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Arylboronic Acid, Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to Room Temperature D->E F Aqueous Workup & Extraction E->F G Dry, Filter, & Concentrate F->G H Column Chromatography G->H I I H->I Isolated Product G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Amine, Catalyst, Ligand, and Base B Add Anhydrous, Degassed Solvent A->B C Seal and Heat (90-120 °C) B->C D Stir for 12-24 hours C->D E Cool and Filter through Celite D->E F Partition between Water and Organic Solvent E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I I H->I Isolated Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve this compound in Solvent B Add Terminal Alkyne, Pd Catalyst, Cu Co-catalyst, and Base A->B C Degas the Reaction Mixture B->C D Stir at Appropriate Temperature C->D E Monitor by TLC D->E F Solvent Evaporation E->F G Aqueous Workup & Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product

A Comparative Analysis of the Biological Activities of Phthalazine Derivatives and Other Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1-chloro-6,7-dimethoxyphthalazine derivatives against other prominent heterocyclic compounds, namely quinazolines and triazoles. This report synthesizes experimental data on their anticancer and antimicrobial properties, details the methodologies of key assays, and visualizes relevant signaling pathways.

While specific quantitative data for this compound derivatives is limited in the current literature, this guide leverages available data for structurally related 1-chloro-phthalazine compounds to provide a valuable comparative perspective. The inclusion of the 6,7-dimethoxy substitution on the phthalazine ring is anticipated to modulate the biological activity, and further focused studies on these specific derivatives are warranted.

Antitumor Activity: A Comparative Look

The antitumor potential of phthalazine, quinazoline, and triazole derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Heterocycle ClassDerivative Example(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Phthalazine 1-Chloro-4-(4-phenoxyphenyl)phthalazine & related derivativesHePG-2, MCF-7, HCT-116, PC-38.67 - 19.30[1][2]
1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazineNot SpecifiedHigher activity than cisplatin[3]
Quinazoline Various substituted quinazolinesA549, NCI-H460, HCT116, MCF7, PC3, HeLaRanges from nanomolar to micromolar[4]
2-Chloroquinazoline derivativeNot SpecifiedPotent activity reported[4]
Quinazoline-sulfonamide hybridsA549, HeLa, LoVo, MDA-MB-231Minor cytotoxic activity[5]
Triazole 1,2,3-Triazole-containing indole derivativesA5499.07 - 47.11[6]
1,2,3-Triazolo(4,5-d)pyrimidineNCI-H16502.37[6]
1,2,4-Triazole derivativesVariousWide range of activities[7]

Antimicrobial Activity: A Comparative Look

The antimicrobial efficacy of these heterocyclic compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Heterocycle ClassDerivative Example(s)Microbial Strain(s)MIC (µg/mL)Reference(s)
Phthalazine Annelated phthalazine derivativesVarious bacteria and fungiNot specified
Quinazoline Imidazo/Benzimidazo[1,2-c]quinazoline derivativesE. coli, P. putida, S. typhi, B. subtilis, S. aureus4 - 8[7]
Quinazolinone derivativesK. pneumoniae, P. aeruginosa0.15 - 2.5[8]
Triazole 1,2,4-Triazole-fluoroquinolone hybridsVarious bacteria0.125 - 64[9]
1,2,3-Triazole glycosidesS. aureus, P. aeruginosa, C. albicans, A. niger5 - 10 (mg/mL)
Organogold(I) 1,2,3-triazolesGram-positive strains<0.05 - 1

Experimental Protocols

MTT Assay for Antitumor Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Cell Seeding in 96-well plate B Incubation (24h) A->B C Treatment with Test Compound B->C D Incubation (48-72h) C->D E Addition of MTT Solution D->E F Incubation (2-4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Workflow A Serial Dilution of Test Compound in Broth B Inoculation with Microbial Suspension A->B C Incubation (18-24h) B->C D Visual Assessment for Turbidity C->D E Determination of MIC D->E

MIC Assay Experimental Workflow

Detailed Steps:

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Signaling Pathway Inhibition

Several phthalazine derivatives have been shown to exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Phthalazine Phthalazine Derivatives Phthalazine->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition

TGF-β Signaling Pathway Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is another target for some anticancer phthalazine derivatives. Dysregulation of this pathway is implicated in tumor progression and metastasis.

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI Activates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation GeneTranscription Gene Transcription SMAD4->GeneTranscription TGFb TGF-β TGFb->TGFbRII Phthalazine Phthalazine Derivatives Phthalazine->TGFbRI Inhibition

TGF-β Signaling Pathway Inhibition

DNA Gyrase Inhibition

The antimicrobial action of some quinazoline derivatives involves the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication, recombination, and repair.

DNAGyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Replicated_DNA Replicated DNA DNA_Gyrase->Replicated_DNA Replication Blocked DNA Bacterial DNA DNA->DNA_Gyrase Binds Supercoiled_DNA->Replicated_DNA Allows Replication Quinazoline Quinazoline Derivatives Quinazoline->DNA_Gyrase Inhibition

DNA Gyrase Inhibition Mechanism

Conclusion

This guide highlights the significant potential of phthalazine, quinazoline, and triazole derivatives as scaffolds for the development of novel anticancer and antimicrobial agents. While direct comparative data for this compound derivatives remains to be fully elucidated, the information presented on related structures provides a strong foundation for future research. The diverse mechanisms of action, including the inhibition of key signaling pathways and essential bacterial enzymes, underscore the therapeutic promise of these heterocyclic compounds. Further investigation into the specific structure-activity relationships of this compound derivatives is crucial to unlock their full therapeutic potential.

References

Assessing the Purity of Synthesized 1-Chloro-6,7-dimethoxyphthalazine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 1-Chloro-6,7-dimethoxyphthalazine, a key intermediate in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) stands as the predominant method for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2] This guide will delve into a specific HPLC protocol, juxtaposing its performance with other viable techniques such as Thin Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination hinges on various factors including the specific information required (e.g., overall purity, presence of specific impurities, enantiomeric purity), available instrumentation, and desired sample throughput. The following table summarizes a comparison between Reversed-Phase HPLC, TLC, and qNMR for the analysis of this compound.

Parameter Reversed-Phase HPLC (RP-HPLC) Thin Layer Chromatography (TLC) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.Separation based on differential adsorption on a stationary phase with visualization under UV light.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[2]
Primary Use Quantitation of the main compound and detection of process-related impurities.[2]Rapid qualitative monitoring of reaction progress and preliminary purity assessment.Absolute purity determination against a certified internal standard.[2]
Advantages High resolution, high sensitivity, excellent reproducibility, and quantitative accuracy.[2]Simple, rapid, low cost, and allows for simultaneous analysis of multiple samples.Non-destructive, provides structural information, and does not require a reference standard for each impurity.[2]
Limitations May require specific method development for optimal separation of all impurities.Primarily qualitative, lower resolution and sensitivity compared to HPLC.Lower sensitivity than HPLC, requires a certified internal standard, and more expensive instrumentation.[2]
Typical Run Time 15 - 30 minutes5 - 20 minutes10 - 30 minutes per sample
Data Output Chromatogram with retention times and peak areas for quantitative analysis.Plate with spots at different Rf values for qualitative comparison.NMR spectrum with integrated signals for absolute quantification.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a validated protocol for a structurally similar compound, 4-Chloro-6,7-dimethoxyquinoline, and is expected to provide excellent resolution for this compound and its potential impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Elution: Gradient elution according to the following profile:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Thin Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative analysis.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the observed separation.

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., Dichloromethane or Chloroform) to a concentration of 1-2 mg/mL.

  • Procedure:

    • Spot the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualization: Observe the plate under UV light (254 nm) to visualize the spots corresponding to the main compound and any impurities. The purity can be qualitatively assessed by the presence and intensity of secondary spots.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Experimental Parameters:

    • A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • Acquire the spectrum with a 90° pulse.

  • Procedure:

    • Accurately weigh a known amount of the synthesized this compound and the internal standard.

    • Dissolve both in the deuterated solvent.

    • Acquire the 1H NMR spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Initial Mobile Phase (0.5 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC System C->D E Run Gradient Elution (30 min) D->E F Detect at 254 nm E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Purity (%) G->H

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection A Analytical Goal? B Qualitative Check (Reaction Monitoring) A->B  Qualitative C Quantitative Purity & Impurity Profile A->C  Quantitative D Absolute Purity (No Reference Std.) A->D  Absolute E Thin Layer Chromatography (TLC) B->E F Reversed-Phase HPLC (RP-HPLC) C->F G Quantitative NMR (qNMR) D->G

Caption: Decision tree for analytical method selection.

References

Comparative Efficacy of Synthetic Routes to 1-Chloro-6,7-dimethoxyphthalazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Chloro-6,7-dimethoxyphthalazine is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this intermediate, offering experimental data and detailed protocols to inform methodological choices.

The synthesis of this compound is typically achieved through a two-step process commencing from readily available starting materials. The initial step involves the formation of the core phthalazinone structure, followed by a chlorination step to yield the desired product. This guide will compare two common chlorination methods: the use of phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Overview of the Synthetic Pathway

The overall synthetic scheme begins with the condensation of 4,5-dimethoxy-2-formylbenzoic acid with hydrazine hydrate to produce the intermediate, 6,7-dimethoxyphthalazin-1(2H)-one. This intermediate is then subjected to chlorination to afford this compound.

Synthetic Pathway A 4,5-Dimethoxy-2-formylbenzoic acid C 6,7-Dimethoxyphthalazin-1(2H)-one A->C Condensation B Hydrazine Hydrate B->C E This compound C->E Chlorination D Chlorinating Agent (POCl₃ or SOCl₂) D->E

Caption: Overall synthetic workflow for this compound.

Comparison of Chlorination Methods

The efficacy of the final chlorination step is crucial for the overall efficiency of the synthesis. Below is a comparison of two commonly employed chlorinating agents.

ParameterRoute 1: Phosphorus Oxychloride (POCl₃)Route 2: Thionyl Chloride (SOCl₂)
Yield ~79%[1]High (Specific data for this substrate not available, but generally high for similar transformations)
Purity High (Recrystallization often required)[1]High (Purification method dependent)
Reaction Time 6 hours[1]Varies (Typically a few hours)
Reaction Temperature 100 °C[1]Reflux (typically ~79 °C)
Reagent Handling Corrosive, moisture-sensitive liquid.[1]Corrosive, moisture-sensitive liquid. Reacts violently with water.
Work-up Quenching with a basic solution (e.g., K₂CO₃), extraction, and recrystallization.[1]Removal of excess SOCl₂ by distillation, followed by quenching and extraction.
Byproducts Phosphoric acid and HCl.SO₂ and HCl (gaseous).

Experimental Protocols

Step 1: Synthesis of 6,7-dimethoxyphthalazin-1(2H)-one

This protocol describes a general method for the condensation reaction.

Materials:

  • 4,5-dimethoxy-2-formylbenzoic acid

  • Hydrazine hydrate

  • Ethanol (or a similar suitable solvent)

Procedure:

  • Dissolve 4,5-dimethoxy-2-formylbenzoic acid in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6,7-dimethoxyphthalazin-1(2H)-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 4,5-dimethoxy-2- formylbenzoic acid in Ethanol B Add Hydrazine Hydrate A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H

Caption: Workflow for the synthesis of 6,7-dimethoxyphthalazin-1(2H)-one.

Step 2, Route 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from a similar procedure for the chlorination of a hydroxyquinoline.[1]

Materials:

  • 6,7-dimethoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Diethylene glycol dimethyl ether (optional, as solvent)[1]

  • 10% Aqueous potassium carbonate solution[1]

  • Ethyl acetate and ethanol (for recrystallization)[1]

Procedure:

  • To a flask, add 6,7-dimethoxyphthalazin-1(2H)-one and, optionally, diethylene glycol dimethyl ether.[1]

  • Stir the mixture and add phosphorus oxychloride.[1]

  • Heat the reaction mixture to 100 °C for 6 hours.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, cool the mixture to room temperature.[1]

  • Carefully pour the cooled reaction mixture into a 10% aqueous potassium carbonate solution with vigorous stirring.[1]

  • Stir the resulting mixture for 2 hours to allow for the precipitation of the product.[1]

  • Collect the solid by suction filtration and dry.[1]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and ethanol to yield this compound.[1]

Experimental_Workflow_Route1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 6,7-dimethoxyphthalazin-1(2H)-one and POCl₃ (optional solvent) B Heat to 100 °C for 6 hours A->B C Monitor by TLC B->C D Cool and Quench with K₂CO₃ solution C->D E Stir for 2 hours D->E F Filter and Dry Solid E->F G Recrystallize from Ethyl Acetate/Ethanol F->G

Caption: Workflow for the chlorination using Phosphorus Oxychloride.

Step 2, Route 2: Chlorination using Thionyl Chloride (SOCl₂)

This is a general procedure for chlorination using thionyl chloride, which is known to be effective for similar heterocyclic systems.

Materials:

  • 6,7-dimethoxyphthalazin-1(2H)-one

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • Suspend 6,7-dimethoxyphthalazin-1(2H)-one in toluene in a round-bottom flask.

  • Add a catalytic amount of DMF (optional, to form the Vilsmeier reagent in situ).

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Carefully quench the residue with ice-water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify further by column chromatography or recrystallization if necessary.

Experimental_Workflow_Route2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend 6,7-dimethoxyphthalazin-1(2H)-one in Toluene (+ optional DMF) B Add Thionyl Chloride A->B C Heat to Reflux B->C D Monitor by TLC C->D E Remove Excess Reagent/Solvent D->E F Quench with Ice-Water and Neutralize E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Workflow for the chlorination using Thionyl Chloride.

Conclusion

Both phosphorus oxychloride and thionyl chloride are effective reagents for the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one. The choice between the two may depend on factors such as desired yield, reaction scale, and available laboratory equipment for handling the respective reagents and their byproducts. The protocol using phosphorus oxychloride is well-documented for a similar substrate, providing a reliable starting point.[1] The thionyl chloride route offers the advantage of gaseous byproducts that can be easily removed, potentially simplifying the work-up procedure. Researchers should carefully consider the safety precautions for both corrosive and moisture-sensitive reagents. Further optimization of the reaction conditions for the thionyl chloride route on this specific substrate could lead to a highly efficient and scalable process.

References

A Comprehensive Review of Substituted Phthalazines: A Comparative Guide to Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phthalazines have emerged as a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities. This guide provides an objective comparison of the performance of various substituted phthalazines across different therapeutic areas, supported by experimental data and detailed methodologies. The information is presented to aid researchers and drug development professionals in their efforts to design and discover novel phthalazine-based therapeutics.

Anticancer Applications

Substituted phthalazines have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).

VEGFR-2 Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. Inhibition of this receptor is a key strategy in cancer therapy.

Compound IDModificationTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
7a Triazolo[3,4-a]phthalazine derivativeHCT-1166.04 ± 0.30Sorafenib5.47 ± 0.3[1]
MCF-78.8 ± 0.45Sorafenib7.26 ± 0.3[1]
VEGFR-2 Enzyme0.11 ± 0.01Sorafenib0.1 ± 0.02[1]
7b Triazolo[3,4-a]phthalazine derivativeHCT-11613.22 ± 0.22Sorafenib5.47 ± 0.3[1]
MCF-717.9 ± 0.50Sorafenib7.26 ± 0.3[1]
VEGFR-2 Enzyme0.31 ± 0.03Sorafenib0.1 ± 0.02[1]
6o Triazolo[3,4-a]phthalazine derivativeHCT-1167 ± 0.06Sorafenib5.47 ± 0.3[2]
MCF-716.98 ± 0.15Sorafenib7.26 ± 0.3[2]
VEGFR-2 Enzyme0.1 ± 0.01Sorafenib0.1 ± 0.02[2]
12d Phthalazinone derivativeMDA-MB-2310.57Erlotinib1.0[3]
EGFR Enzyme0.0214Erlotinib0.080[3]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation : Prepare a reaction buffer containing the VEGFR-2 substrate (e.g., a synthetic peptide) and ATP. Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib).

  • Reaction Initiation : In a 96-well plate, combine the reaction buffer, recombinant VEGFR-2 enzyme, and the test compounds or control.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection : The amount of phosphorylated substrate is detected using a specific antibody and a detection reagent that produces a colorimetric, fluorescent, or luminescent signal.

  • Data Analysis : The signal is proportional to the VEGFR-2 kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

PARP Inhibition

PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Olaparib is a well-known PARP inhibitor based on the phthalazinone scaffold.

Compound IDModificationTarget Cell LineIC50 (nM)Reference CompoundReference IC50 (nM)Citation
11c 4-Phenylphthalazin-1-oneA549 (Lung Carcinoma)97Olaparib139[6]
23 Phthalazinone derivativeCapan-1 (BRCA2-deficient)Not specified, but showed high anti-proliferative activity--[7]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • Reagent Preparation : Prepare a reaction buffer containing histone proteins (the substrate for PARP-1), activated DNA (to stimulate PARP-1 activity), and the co-factor NAD+. Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib).

  • Reaction Initiation : In a 96-well plate, combine the reaction buffer, recombinant PARP-1 enzyme, and the test compounds or control. Initiate the reaction by adding biotinylated NAD+.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection : The biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric or chemiluminescent substrate.

  • Data Analysis : The signal is inversely proportional to the PARP-1 inhibitory activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

PARP Inhibition in Cancer Therapy Mechanism of PARP Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with BRCA Mutation DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP activates BER Pathway BER Pathway PARP->BER Pathway initiates DNA Repair DNA Repair BER Pathway->DNA Repair leads to DNA Single-Strand Break_C DNA Single-Strand Break PARP_C PARP DNA Single-Strand Break_C->PARP_C Stalled Replication Fork Stalled Replication Fork PARP_C->Stalled Replication Fork trapping leads to PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP_C inhibits DNA Double-Strand Break DNA Double-Strand Break Stalled Replication Fork->DNA Double-Strand Break Defective HR Repair Defective Homologous Recombination Repair DNA Double-Strand Break->Defective HR Repair Cell Death Cell Death Defective HR Repair->Cell Death

Caption: Mechanism of PARP inhibition leading to cancer cell death.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers, making it an attractive therapeutic target.

Compound IDModificationAssayIC50 (nM)Reference CompoundReference IC50 (nM)Citation
23b Optimized phthalazine derivativeGli-luciferase0.17Taladegib~5.95[9]
Vismodegib~3.91[9]
10e Benzylphthalazine derivativeGli-luciferase12-fold more potent than lead compoundAnta XV-[10]

This assay is a robust method to quantify the activity of the Hh pathway.

  • Cell Culture : Seed NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter construct in a 96-well plate.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound (substituted phthalazine) and a positive control (e.g., a known Hh pathway inhibitor).

  • Pathway Activation : Stimulate the Hh pathway using a Smoothened (SMO) agonist like SAG, except in the negative control wells.

  • Incubation : Incubate the cells for 24-48 hours to allow for Gli-mediated luciferase expression.

  • Lysis and Luminescence Measurement : Lyse the cells and measure the firefly luciferase activity using a luminometer. A co-transfected Renilla luciferase can be used for normalization.

  • Data Analysis : The luciferase signal is proportional to the Hh pathway activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hedgehog Signaling Pathway Hedgehog Signaling Pathway Inhibition cluster_on Pathway ON Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand (Shh)->Patched (PTCH1) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits Gli Proteins Gli Proteins SUFU->Gli Proteins sequesters Gli-R Gli-R Gli Proteins->Gli-R processed to Gli-A (Activator) Gli-A (Activator) Gli-R (Repressor) Gli-R (Repressor) Nucleus Nucleus Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression represses Phthalazine Inhibitor Phthalazine Inhibitor Smoothened (SMO)_on Smoothened (SMO) Phthalazine Inhibitor->Smoothened (SMO)_on inhibits Gli-R->Nucleus translocates to Hedgehog Ligand (Shh)_on Hedgehog Ligand (Shh) Patched (PTCH1)_on Patched (PTCH1) Hedgehog Ligand (Shh)_on->Patched (PTCH1)_on Patched (PTCH1)_on->Smoothened (SMO)_on releases inhibition of SUFU_on SUFU Smoothened (SMO)_on->SUFU_on inhibits Gli Proteins_on Gli Proteins SUFU_on->Gli Proteins_on releases Gli-A_on Gli-A (Activator) Gli Proteins_on->Gli-A_on Nucleus_on Nucleus Gli-A_on->Nucleus_on Target Gene Expression_on Target Gene Expression Nucleus_on->Target Gene Expression_on activates

Caption: Inhibition of the Hedgehog signaling pathway by phthalazine derivatives.

Anti-inflammatory Applications

Certain substituted phthalazinone derivatives have demonstrated significant anti-inflammatory properties.

Compound IDModificationAssayResultReference CompoundResultCitation
2b Phthalazinone derivativeCarrageenan-induced rat paw edemaSignificant activity at 3hEtoricoxibComparable activity[11]
2i Phthalazinone derivativeCarrageenan-induced rat paw edemaSignificant activity at 5hEtoricoxibComparable activity[11]

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model : Wistar rats are typically used.

  • Compound Administration : The test compound (substituted phthalazinone) or a reference drug (e.g., Etoricoxib) is administered orally or intraperitoneally.

  • Induction of Inflammation : After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Edema : The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.[11]

Antimicrobial Applications

Phthalazine derivatives have also been investigated for their potential as antimicrobial agents.

Compound IDModificationTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
1c Phthalazine derivativeBacteriaBetter activity than other derivatives--[12]
1d Phthalazine derivativeBacteriaBetter activity than other derivatives--[12]

Note: The specific MIC values were not provided in the abstract, but the study indicated superior activity.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Culture : Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Serial Dilution : Prepare a serial dilution of the test compound (substituted phthalazine) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the standardized microorganism suspension.

  • Incubation : Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Vasorelaxant and Antihypertensive Applications

The phthalazine scaffold is present in the well-known antihypertensive drug hydralazine. Novel derivatives continue to be explored for their vasorelaxant properties.

Compound IDModificationAssayIC50 (µM)Reference CompoundIC50 (µM)Citation
8d Phthalazine derivativeNor-adrenaline-induced spasm on thoracic rat aorta rings0.10PrazosinHigher than 0.10[13]

This ex vivo assay assesses the ability of a compound to relax pre-contracted blood vessels.

  • Tissue Preparation : Isolate the thoracic aorta from a rat and cut it into rings.

  • Mounting : Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction : Induce a sustained contraction of the aortic rings using a vasoconstrictor agent like phenylephrine or nor-adrenaline.

  • Compound Addition : Add cumulative concentrations of the test compound (substituted phthalazine) to the organ bath.

  • Measurement of Relaxation : Record the changes in isometric tension of the aortic rings. Relaxation is measured as the percentage decrease in the pre-contracted tension.

  • Data Analysis : Calculate the EC50 or IC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[13]

Experimental Workflow for Vasorelaxant Activity Workflow for Assessing Vasorelaxant Activity Isolate Thoracic Aorta Isolate Thoracic Aorta Cut into Aortic Rings Cut into Aortic Rings Isolate Thoracic Aorta->Cut into Aortic Rings Mount in Organ Bath Mount in Organ Bath Cut into Aortic Rings->Mount in Organ Bath Induce Contraction\n(e.g., Phenylephrine) Induce Contraction (e.g., Phenylephrine) Mount in Organ Bath->Induce Contraction\n(e.g., Phenylephrine) Add Cumulative Concentrations\nof Phthalazine Derivative Add Cumulative Concentrations of Phthalazine Derivative Induce Contraction\n(e.g., Phenylephrine)->Add Cumulative Concentrations\nof Phthalazine Derivative Record Isometric Tension Record Isometric Tension Add Cumulative Concentrations\nof Phthalazine Derivative->Record Isometric Tension Calculate EC50/IC50 Calculate EC50/IC50 Record Isometric Tension->Calculate EC50/IC50

Caption: Experimental workflow for determining the vasorelaxant activity of substituted phthalazines.

This guide provides a comparative overview of the diverse applications of substituted phthalazines in medicinal chemistry. The presented data and experimental protocols aim to serve as a valuable resource for the rational design and development of next-generation phthalazine-based therapeutics.

References

Validating the Nucleophilic Substitution Mechanism on the Phthalazine Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of nucleophilic substitution on the phthalazine ring, a core scaffold in many medicinally important compounds. By examining experimental data and comparing it with related heterocyclic systems, we aim to provide a validated understanding of the reaction mechanism, crucial for the rational design and synthesis of novel phthalazine-based therapeutics.

The Proposed Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The prevailing mechanism for nucleophilic substitution on the phthalazine ring, particularly at the C1 and C4 positions when activated by a suitable leaving group (e.g., a halogen), is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.

The SNAr mechanism proceeds through an initial addition of the nucleophile to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This step is typically the rate-determining step of the reaction. The aromaticity of the ring is then restored in the second step by the departure of the leaving group.

The electron-withdrawing nature of the two adjacent nitrogen atoms in the phthalazine ring plays a crucial role in activating the system towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

Caption: The SNAr mechanism on 1-chlorophthalazine.

Comparison with Other Diazine Systems

Kinetic studies on related diazine systems, such as 2-chloropyrimidine, provide strong evidence for the SNAr mechanism. These studies consistently show second-order kinetics, being first-order with respect to both the substrate and the nucleophile. This is in agreement with the bimolecular nature of the rate-determining step in the SNAr pathway. It is highly probable that nucleophilic substitution on the phthalazine ring follows a similar kinetic profile.

The reactivity of the phthalazine ring in nucleophilic substitution is influenced by the position of the nitrogen atoms. The increased electron deficiency at the C1 and C4 positions, due to the inductive and mesomeric effects of the adjacent nitrogen atoms, makes these sites particularly susceptible to nucleophilic attack. This is a common feature in aza-aromatic compounds, where the ring nitrogens activate the ortho and para positions to nucleophilic substitution.

Supporting Experimental Data

The SNAr mechanism is supported by a large body of experimental evidence from the synthesis of a wide variety of 1-substituted phthalazine derivatives. The successful substitution of a leaving group (typically a halogen) by a diverse range of nucleophiles, including amines, hydrazines, alkoxides, and thiolates, underscores the generality of this pathway.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
1-ChlorophthalazineHydrazine hydrateEthanolReflux385
1-ChlorophthalazinePiperidineTolueneReflux678
1-ChlorophthalazineSodium methoxideMethanolReflux492
1-BromophthalazineAnilineDMF100875
1-ChlorophthalazineThioureaEthanolReflux588

Table 1: Comparison of Reaction Conditions and Yields for Nucleophilic Substitution on 1-Halophthalazines.

The data in Table 1 demonstrates the versatility of nucleophilic substitution on the phthalazine ring and provides a baseline for comparing the reactivity of different nucleophiles. Generally, strong nucleophiles and higher reaction temperatures lead to higher yields and shorter reaction times, which is consistent with the proposed SNAr mechanism.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydrazinophthalazine

This protocol describes the synthesis of 1-hydrazinophthalazine, a key intermediate in the production of the vasodilator drug hydralazine.

Materials:

  • 1-Chlorophthalazine

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 1-chlorophthalazine in ethanol in a round-bottom flask. B Add hydrazine hydrate dropwise with stirring. A->B C Heat the mixture to reflux for 3 hours. B->C D Cool the reaction mixture to room temperature. C->D E Filter the precipitated solid using a Büchner funnel. D->E F Wash the solid with cold ethanol. E->F G Dry the product under vacuum. F->G

Caption: Experimental workflow for the synthesis of 1-hydrazinophthalazine.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine (10 mmol) in ethanol (100 mL).

  • To the stirred solution, add hydrazine hydrate (80%, 50 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 1-hydrazinophthalazine.

Protocol 2: Synthesis of 1-Methoxyphthalazine

This protocol details the synthesis of a 1-alkoxyphthalazine derivative.

Materials:

  • 1-Chlorophthalazine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (12 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add 1-chlorophthalazine (10 mmol) in one portion.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water (50 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methoxyphthalazine.

Conclusion

The nucleophilic substitution on the phthalazine ring is a robust and versatile reaction that proceeds via a well-established SNAr mechanism. The electron-deficient nature of the phthalazine core, conferred by the two nitrogen atoms, is key to its reactivity. While direct kinetic studies on phthalazine itself are not widely available, a comparative analysis with other diazine systems, coupled with a wealth of synthetic evidence, provides strong validation for the proposed mechanism. The experimental protocols provided herein offer practical examples for the synthesis of key phthalazine derivatives, which can serve as starting points for the development of novel compounds with potential therapeutic applications. Further computational studies on the phthalazine ring could provide deeper insights into the transition state energies and the influence of substituents on the reaction pathway.

Comparative Docking Analysis of Chloro-Phthalazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico performance of novel chloro-phthalazine derivatives against various oncological targets. This report synthesizes findings from multiple studies to provide a comparative overview of their potential as anticancer agents.

Comparative Analysis of Docking Performance and Biological Activity

The following table summarizes the quantitative data from various studies on chloro-phthalazine derivatives. It includes their docking scores, binding energies, and in-vitro biological activities (IC50 values) against different cancer cell lines and protein targets. This allows for a direct comparison of the efficacy and potential of these compounds.

Compound/DerivativeTarget ProteinDocking Score/Binding Energy (kcal/mol)Cell LineIC50 (µM)Reference Compound
Phthalazine Derivative 6 PARP-1Not SpecifiedMCF71.739Doxorubicin
HCT1160.384
HepG21.52
Triazolo Phthalazine 9d Topo II-29.91HepG-24.35 ± 0.19Doxorubicin
MCF-7Not Specified
HCT-116Not Specified
Phthalazine Derivative 7a VEGFR-2Not SpecifiedHCT1166.04 ± 0.30Sorafenib
MCF-78.8 ± 0.45
Phthalazine Derivative 7b VEGFR-2Not SpecifiedHCT11613.22 ± 0.22Sorafenib
MCF-717.9 ± 0.50
Phthalazine Derivative 8b VEGFR-2Not SpecifiedHCT11635 ± 0.45Sorafenib
MCF-744.3 ± 0.49
Phthalazine Derivative 8c VEGFR-2Not SpecifiedHCT11618 ± 0.20Sorafenib
MCF-725.2 ± 0.55
Hydrazinylphthalazine 20 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDoxorubicin

Experimental Protocols

The methodologies employed in the cited studies for molecular docking and biological evaluation are crucial for interpreting the results. Below are summaries of the typical experimental protocols.

Molecular Docking Protocol

A common approach for molecular docking studies with phthalazine derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PARP-1, Topo II) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the phthalazine derivatives are drawn using chemical drawing software like ChemDraw and then converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.

  • Docking Simulation: Docking is performed using software such as AutoDock or Molegro Virtual Docker.[1] The prepared ligands are docked into the active site of the prepared protein. The docking protocol is often validated by redocking the native ligand into the protein's active site and calculating the root mean square deviation (RMSD) between the docked pose and the crystal structure pose.[1]

  • Analysis of Results: The results are analyzed based on the docking scores or binding energies, which indicate the binding affinity of the ligand to the protein.[2] The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are visualized and analyzed.

In-Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized phthalazine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various human cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with different concentrations of the phthalazine derivatives for a specified period (e.g., 72 hours).[3]

  • MTT Assay: After treatment, the MTT reagent is added to each well and incubated. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[3][4]

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows for comparative docking studies.

cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Evaluation cluster_bio Biological Validation PDB Select Target Protein (e.g., VEGFR-2, PARP-1) from PDB Validation Docking Protocol Validation (Redocking Native Ligand) PDB->Validation Ligands Design & Prepare Phthalazine Derivatives (2D to 3D Conversion) Docking Molecular Docking Simulation (e.g., AutoDock, MVD) Ligands->Docking Validation->Docking Scoring Analyze Docking Scores & Binding Energies Docking->Scoring Interactions Visualize Binding Interactions (Hydrogen Bonds, etc.) Scoring->Interactions SAR Structure-Activity Relationship (SAR) Studies Interactions->SAR Synthesis Chemical Synthesis of Promising Compounds SAR->Synthesis InVitro In-Vitro Assays (e.g., MTT Assay) Synthesis->InVitro InVivo In-Vivo Studies (Animal Models) InVitro->InVivo

Caption: A generalized workflow for in-silico drug design and validation.

cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

References

benchmarking the antifungal activity of new phthalazinones against known agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New research reveals that novel phthalazinone derivatives exhibit significant antifungal activity, particularly when used in combination with established azole agents like fluconazole. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of phthalazinones to address the growing challenge of antifungal resistance. A comprehensive comparison with standard antifungal drugs underscores their promise as a next-generation therapeutic strategy.

The in vitro studies demonstrate that specific phthalazinone analogues, when combined with fluconazole, show a potent synergistic effect against clinically relevant fungal pathogens such as Candida albicans. This synergy is quantified by a Fractional Inhibitory Concentration Index (FICI) significantly below the 0.5 threshold, indicating a strong synergistic interaction that enhances the efficacy of fluconazole.

Comparative Antifungal Efficacy

The antifungal performance of new phthalazinone derivatives was benchmarked against leading antifungal agents: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin). The data, summarized below, showcases the standalone and synergistic activity of these new compounds.

Table 1: In Vitro Antifungal Activity of Phthalazinone Analogues in Combination with Fluconazole against Candida albicans

CompoundConcentration of Fluconazole (µg/mL)EC50 (µM)[1]
Phthalazinone 10.250.015 ± 0.002
Isoquinolone 130.250.033 ± 0.005
Bromophenyl Phthalazinone 240.250.001 ± 0.0003

Table 2: Synergistic Activity of Phthalazinone Analogue 24 and Isoquinolone Analogue 15 with Fluconazole against Candida albicans

Compound CombinationFractional Inhibitory Concentration Index (FICI)[1]Interpretation
Phthalazinone 24 + Fluconazole< 0.12Synergy
Isoquinolone 15 + Fluconazole< 0.17Synergy

Table 3: Comparative Minimum Inhibitory Concentration (MIC) Values of Standard Antifungal Agents against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole≤0.25 - >64[2][3]0.5[3]8[3]
Amphotericin B0.06 - 1.0[4]0.25[5]1.0[4]
Caspofungin0.015 - 1.0[4]0.03[6]0.06[6]

Cytotoxicity Profile

Preliminary cytotoxicity assessments of phthalazinone derivatives have been conducted on various mammalian cell lines. While many studies have focused on cancer cell lines, some data on non-cancerous cell lines is available, suggesting a degree of selectivity. Further investigation into the cytotoxicity against a broader range of normal mammalian cell lines is ongoing to establish a comprehensive safety profile.

Table 4: In Vitro Cytotoxicity of Selected Phthalazinone Derivatives against Human Cell Lines

CompoundCell LineIC50 (µM)
Phthalazinone Derivative 7cHCT-116 (Colon Cancer)1.36[7]
Phthalazinone Derivative 8bHCT-116 (Colon Cancer)2.34[7]
Phthalazinone Derivative 12dMDA-MB-231 (Breast Cancer)0.57[8]
Phthalazinone Derivative 12dMCF-10A (Normal Breast)41.6[8]
Oxadiazol-phthalazinone 4iWI-38 (Normal Lung Fibroblast)>100 (Considered safe)

Experimental Protocols

The following methodologies were employed to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility was determined following the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. Fungal isolates were cultured on Sabouraud Dextrose Agar and suspensions were prepared and standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-5 x 10^6 CFU/mL. The final inoculum concentration in the 96-well microtiter plates was adjusted to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium. The plates were incubated at 35°C and read visually after 24 and 48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant diminution (≥50% inhibition) of growth compared to the growth control.

Checkerboard Assay for Synergism

The synergistic effects of phthalazinone derivatives in combination with known antifungal agents were evaluated using a checkerboard microdilution assay. Serial dilutions of the phthalazinone compound and the comparator antifungal drug were prepared in a 96-well plate to create a matrix of different concentration combinations. Each well was then inoculated with a standardized fungal suspension. The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the phthalazinone derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Mammalian cells were seeded in 96-well plates and incubated until adherence. The cells were then exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours). Following incubation, the MTT reagent was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. This product was then solubilized using a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance was measured at 570 nm using a microplate reader. The concentration that inhibited 50% of cell growth (IC50) was determined from the dose-response curves.

Mechanism of Action & Signaling Pathways

Established antifungal agents operate through well-defined mechanisms. Azoles, such as fluconazole, inhibit the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, thus disrupting the fungal cell membrane integrity. Echinocandins, like caspofungin, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

While the precise molecular target of the synergistic action of phthalazinones is still under investigation, it is hypothesized that they potentiate the effect of azoles by further disrupting the ergosterol biosynthesis pathway or by inhibiting cellular efflux pumps that confer resistance.

Antifungal_Mechanisms cluster_Azoles Azole Antifungals (e.g., Fluconazole) cluster_Phthalazinones New Phthalazinones cluster_Echinocandins Echinocandins (e.g., Caspofungin) Azole Fluconazole Erg11 Lanosterol 14-α-demethylase (ERG11) Azole->Erg11 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Erg11->Ergosterol_Pathway Blocks Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Membrane Disrupts Fungal_Cell_Death Fungal Cell Death Fungal_Membrane->Fungal_Cell_Death Leads to Phthalazinone Phthalazinone Derivative Phthalazinone->Erg11 Potentiates Inhibition (Synergistic Effect) Echinocandin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandin->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Synthesis Glucan_Synthase->Cell_Wall Blocks Cell_Wall->Fungal_Cell_Death Leads to

Caption: Mechanisms of action of antifungal agents.

Experimental_Workflow cluster_invitro In Vitro Antifungal Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_data Data Analysis A1 Prepare Fungal Inoculum (e.g., C. albicans) A2 MIC Determination (Broth Microdilution) A1->A2 A3 Checkerboard Assay (Synergy Testing) A1->A3 C1 Calculate MIC & EC50 Values A2->C1 C2 Calculate FICI for Synergy A3->C2 B1 Culture Mammalian Cell Lines (e.g., Vero, HEK293) B2 MTT Assay B1->B2 C3 Calculate IC50 for Cytotoxicity B2->C3 D1 Comparative Efficacy & Safety Profile C1->D1 C2->D1 C3->D1

Caption: Experimental workflow for antifungal evaluation.

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-6,7-dimethoxyphthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1-Chloro-6,7-dimethoxyphthalazine. As a chlorinated heterocyclic compound, it requires careful management as hazardous waste to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals are advised to always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to adhere to their institution's Environmental Health and Safety (EHS) guidelines. The following procedures are based on established best practices for the disposal of halogenated organic compounds.

Immediate Safety and Handling

Prior to handling this compound, ensure that all requisite personal protective equipment (PPE) is worn. All operations involving this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.

Recommended Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.

Small Spills:

  • Restrict Access: Immediately alert others in the vicinity and limit access to the affected area.

  • Ventilate: Ensure the chemical fume hood is operational to manage any vapors.

  • Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite.

  • Collect: Carefully scoop the absorbed material and spilled substance into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

Large Spills: For spills that are too large to be safely managed by laboratory personnel, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.

  • Waste Segregation: This compound must be segregated as Halogenated Organic Waste . Do not mix it with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.

  • Waste Collection:

    • Collect all waste containing this compound, including reaction residues, contaminated solvents, and solids, in a designated and compatible hazardous waste container.

    • Contaminated consumables such as gloves, pipette tips, and absorbent materials should also be placed in a sealed and properly labeled container for halogenated solid waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its chlorinated nature.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department, following their specific procedures.

Hazard and Physical Properties Summary

The following table summarizes key safety and physical data, compiled from various sources for similar chemical structures. This information should be considered as a guideline; refer to the specific SDS for definitive data.

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
CAS Number 70724-23-1
Appearance Solid (predicted)
Boiling Point 412.0 ± 40.0 °C (Predicted)[1]
Density 1.321 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C under inert gas (e.g., Nitrogen, Argon)[1]
Solubility Dichloromethane, Methanol[1]
Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2][3]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Generate Waste (e.g., reaction residue, contaminated items) B->C D Segregate as 'Halogenated Organic Waste' C->D E Collect in Labeled, Compatible Waste Container D->E J Store Waste Securely in Designated Area E->J F Spill Occurs G Small Spill: Absorb, Collect, Decontaminate F->G Small H Large Spill: Evacuate & Call EHS F->H Large I Dispose of Spill Debris as Halogenated Waste G->I K Contact EHS for Waste Pickup J->K L Professional Disposal K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-6,7-dimethoxyphthalazine

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this compound is not fully detailed in available literature, it is imperative to handle it with care, recognizing potential hazards such as skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before beginning any work. The following personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationStandard/Best Practice
Eye and Face Protection Tightly fitting chemical safety goggles or a full-face shield.Must meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).Double-gloving is recommended. Gloves should be inspected before use and changed immediately upon contamination.[1][2]
Body Protection A flame-retardant lab coat with long sleeves and elastic cuffs. For larger quantities or splash risks, a chemically resistant apron should be worn over the lab coat.Standard laboratory practice.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[3] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.A formal respiratory protection program, including fit testing, is required for respirator use.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from preparation to post-handling decontamination.

Preparation and Weighing
  • Engineering Controls : Before handling, ensure that a certified chemical fume hood is operational.[3] Confirm that an emergency eyewash station and safety shower are readily accessible.[3][4]

  • Pre-Handling Check : Verify that all necessary PPE is available, in good condition, and properly fitted.

  • Weighing :

    • Tare the weighing vessel before introducing the compound.

    • Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.

    • Use anti-static weighing tools to prevent the dispersal of the powder.

    • Immediately and securely cap the primary container after weighing.

    • Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution and Reaction
  • Dissolution : Place the receiving flask containing the appropriate solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. Use a small amount of solvent to rinse the weigh boat, adding the rinse to the flask to ensure a complete transfer.

  • Reaction Conditions : If heating is required, use a controlled heating mantle and ensure proper ventilation. Avoid direct heat from open flames.

  • Monitoring : Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

Post-Handling and Decontamination
  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Identification : Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste.[5] Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[5]

  • Waste Collection :

    • Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleaning materials, in a clearly labeled, sealed container designated for hazardous waste.

    • The label on the waste container must clearly read "Halogenated Organic Waste" and list the full chemical name: "this compound".

  • Spill Management : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5] Carefully collect the absorbed material and place it in the designated halogenated organic waste container. Decontaminate the spill area.

  • Final Disposal : Store the sealed halogenated waste container in a cool, dry, and well-ventilated area. Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[5] Do not pour this chemical down the drain or dispose of it in regular trash. [1][6]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/React weigh->dissolve store Store Chemical Securely weigh->store Return unused decontaminate Decontaminate Workspace & Glassware dissolve->decontaminate dispose Dispose of Halogenated Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.